molecular formula C14H36Cl4N4 B1668467 PG-11047 tetrahydrochloride CAS No. 206991-64-2

PG-11047 tetrahydrochloride

Cat. No.: B1668467
CAS No.: 206991-64-2
M. Wt: 402.3 g/mol
InChI Key: MNJCMBNLXQCNHO-YGGCHVFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGC-11047 is a polyamine analog designed to halt cell growth and induce apoptosis.
Polyamine Analogue PG11047 is a second generation polyamine analogue, synthesized through the restriction of molecular conformations of parent polyamine compounds, with potential antineoplastic activity. Polyamine analogue PG11047 may displace endogenous polyamines from DNA binding sites, thereby interfering with cell cycle processes dependent upon polyamine binding and function, and resulting in cell-cycle arrest, induction of apoptosis, depletion of polyamines, and interference with gene and ligand-receptor activities involved with cell growth. This agent may exhibit decreased toxicity and enhanced cytotoxicity profiles compared to first-generation polyamine compounds. In tumor cells, there is an increase dependence on polyamines as well as a dysregulated polyamine metabolic pathway resulting in abnormal or sustained tumor growth.
may prove useful in promoting regression of choroidal neovascularization

Properties

Key on ui mechanism of action

The mechanism of action of CGC-11047 is unknown but it is believed to block the growth of cancer cells by blocking the production of new DNA in the cancer cells.

CAS No.

206991-64-2

Molecular Formula

C14H36Cl4N4

Molecular Weight

402.3 g/mol

IUPAC Name

(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride

InChI

InChI=1S/C14H32N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h5-6,15-18H,3-4,7-14H2,1-2H3;4*1H/b6-5-;;;;

InChI Key

MNJCMBNLXQCNHO-YGGCHVFLSA-N

Isomeric SMILES

CCNCCCNC/C=C\CNCCCNCC.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCCNCC=CCNCCCNCC.Cl.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((1)N,(12)N)bis(ethyl)-6,7-dehydrospermine
(N(1),N(12))bis(ethyl)-6,7-dehydrospermine
PG-11047
SL 11047
SL-11047

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PG-11047 Tetrahydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-11047 tetrahydrochloride, a conformationally restricted analog of the natural polyamine spermine, has demonstrated significant anti-cancer activity in a range of preclinical models. This technical guide delineates the core mechanism of action of PG-11047 in cancer cells, focusing on its profound impact on polyamine metabolism, which subsequently leads to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the quantitative effects of PG-11047, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Targeting the Polyamine Pathway in Oncology

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell proliferation, differentiation, and survival. Their metabolism is frequently dysregulated in cancer, with elevated levels of polyamines being a hallmark of many tumor types, making the polyamine pathway an attractive target for therapeutic intervention. PG-11047 is a second-generation polyamine analog designed to exploit this dependency. As a nonfunctional competitor of natural polyamines, PG-11047 disrupts the delicate balance of polyamine homeostasis, leading to potent anti-proliferative effects in cancer cells.[1][2][3]

Core Mechanism of Action: Disruption of Polyamine Homeostasis

The primary mechanism of action of PG-11047 revolves around its ability to enter cancer cells via the polyamine transport system and subsequently wreak havoc on the tightly regulated polyamine metabolic pathway. This disruption occurs through a dual-pronged attack: the downregulation of polyamine biosynthesis and the upregulation of polyamine catabolism.

Inhibition of Polyamine Biosynthesis

PG-11047 effectively suppresses the biosynthesis of natural polyamines by downregulating the activity of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine synthesis pathway.[4] The precise mechanism of ODC downregulation by polyamine analogs involves a feedback inhibition loop. High intracellular concentrations of polyamines, or their analogs like PG-11047, induce the expression of ODC antizyme (AZ).[5][6][7][8] AZ binds to ODC monomers, preventing their dimerization and targeting them for ubiquitin-independent degradation by the 26S proteasome. This leads to a significant reduction in the production of putrescine, the precursor for spermidine and spermine.

Induction of Polyamine Catabolism

Concurrently with inhibiting biosynthesis, PG-11047 potently induces the expression and activity of key polyamine catabolic enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[2][3][4]

  • Spermidine/spermine N1-acetyltransferase (SSAT): The induction of SSAT is a critical event in the cytotoxic response to many polyamine analogs.[9][10][11] SSAT acetylates spermidine and spermine, which can then be either exported from the cell or further catabolized. The induction of SSAT by polyamine analogs is thought to be regulated at both the transcriptional and post-transcriptional levels.[9]

  • Spermine Oxidase (SMOX): PG-11047 also induces SMOX, which specifically oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts.[2][12] The generation of reactive oxygen species (ROS) through this pathway contributes to the cytotoxic effects of PG-11047.

The combined effect of ODC downregulation and SSAT/SMOX upregulation leads to a profound depletion of intracellular pools of natural polyamines, a state that is incompatible with the high proliferative demands of cancer cells.

Cellular Consequences of Polyamine Depletion

The disruption of polyamine homeostasis by PG-11047 triggers a cascade of events within the cancer cell, culminating in cell growth inhibition, cell cycle arrest, and apoptosis.

Inhibition of Cell Proliferation

The depletion of polyamines, which are essential for processes like DNA replication and protein synthesis, directly inhibits the proliferation of cancer cells.[8][13] The anti-proliferative efficacy of PG-11047 has been demonstrated across a wide range of cancer cell lines.

Cell Cycle Arrest

Polyamine depletion has been shown to induce cell cycle arrest, primarily at the G1 and S phases.[14][15] This arrest is mediated by the upregulation of cell cycle inhibitors such as p21(Waf1/Cip1) and p27(Kip1).[14] The depletion of polyamines can also lead to an increase in the level of the tumor suppressor protein p53, which plays a crucial role in cell cycle control and apoptosis.[14][16]

Induction of Apoptosis

Prolonged and severe polyamine depletion ultimately triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by polyamine depletion is primarily mediated through the intrinsic, or mitochondrial, pathway.[17] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3.[17] The activation of the caspase cascade is a central event in the execution phase of apoptosis.[18][19] Furthermore, polyamine depletion can modulate the expression of Bcl-2 family proteins, with an observed increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further tipping the balance towards cell death.[6][20][21][22][23][24][25]

Quantitative Data on the Effects of PG-11047

The following tables summarize the quantitative data on the efficacy of PG-11047 in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of PG-11047 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer0.1 - 0.5[26]
H69Small Cell Lung Cancer~0.5[26]
H157Non-Small Cell Lung Cancer~0.5[26]
H82Small Cell Lung Cancer>0.5[26]
DU145Prostate Cancer~0.05[26]
Various Pancreatic Cancer Cell LinesPancreatic Ductal Adenocarcinoma0.4 - 66,000[27]

Note: IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the assay used to measure cell viability.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of PG-11047.

Cell Viability Assay (MTT/XTT Assay)

This protocol is a general guideline for determining the IC50 of PG-11047.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72-96 hours. Include a vehicle control (e.g., sterile water or PBS).

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis for Protein Expression

This protocol outlines the steps to analyze the expression of key proteins involved in the mechanism of PG-11047.

  • Cell Lysis: Treat cells with PG-11047 (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ODC, SSAT, SMOX, p53, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p27) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with PG-11047 (e.g., 10 µM) for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with PG-11047 (e.g., 1-10 µM) for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PG-11047.

PG11047_Mechanism cluster_Extracellular Extracellular cluster_Cell Cancer Cell cluster_Metabolism Polyamine Metabolism cluster_Consequences Cellular Consequences PG11047_ext PG-11047 PTS Polyamine Transport System PG11047_ext->PTS Uptake PG11047_int Intracellular PG-11047 PTS->PG11047_int ODC ODC (Ornithine Decarboxylase) PG11047_int->ODC Induces Antizyme SSAT SSAT PG11047_int->SSAT Induces SMOX SMOX PG11047_int->SMOX Induces Polyamines Natural Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Biosynthesis Growth_Inhibition Cell Growth Inhibition Polyamines->Growth_Inhibition Depletion leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Polyamines->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Polyamines->Apoptosis Depletion leads to SSAT->Polyamines Catabolism SMOX->Polyamines Catabolism Antizyme Antizyme Antizyme->ODC Degradation Polyamine_Biosynthesis_Regulation PG11047 PG-11047 Antizyme_mRNA Antizyme mRNA PG11047->Antizyme_mRNA Induces translation Antizyme Antizyme Protein Antizyme_mRNA->Antizyme ODC_monomer ODC Monomer Antizyme->ODC_monomer Binds to ODC_dimer Active ODC Dimer ODC_monomer->ODC_dimer Dimerization (Inhibited by Antizyme) Proteasome 26S Proteasome ODC_monomer->Proteasome Targets for Degradation Degradation Proteasome->Degradation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Catalyzed by Active ODC Dimer Apoptosis_Pathway Polyamine_Depletion Polyamine Depletion (induced by PG-11047) p53 p53 Stabilization Polyamine_Depletion->p53 Bax Bax (pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of PG-11047 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047, a second-generation, conformationally restricted polyamine analogue, has demonstrated significant potential as an antineoplastic agent. By acting as a nonfunctional competitor of natural polyamines, PG-11047 disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of PG-11047 tetrahydrochloride, intended to support ongoing research and development efforts in the field of oncology.

Introduction

Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Cancer cells often exhibit dysregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention.[2] PG-11047 (also known as CGC-11047 and N¹,N¹²-bisethyl-cis-6,7-dehydrospermine) is a novel spermine analogue designed to selectively target the polyamine metabolic pathway in cancer cells.[2] Its rigid structure, conferred by a central cis-double bond, is intended to enhance its specificity and reduce off-target toxicities observed with earlier polyamine analogues.[3] Preclinical and clinical studies have shown that PG-11047 effectively inhibits the growth of various cancer cell lines and is generally well-tolerated.[4]

Synthesis of this compound

The synthesis of PG-11047 involves a multi-step process starting from cis-2-butenediol. While a detailed, step-by-step protocol is not publicly available, the key synthetic strategy has been described.[5]

The process begins with the acylation of cis-2-butenediol with mesitylenesulfonyl chloride to form an activated ester. This intermediate is then reacted with the sodium salt of N¹-ethylpropane-1,3-diamine dimesitylate. The subsequent displacement of the mesitylenesulfonate groups yields a tetrasulfonamide. Deprotection of the tetramide is achieved using hydrogen bromide in glacial acetic acid, which results in the formation of PG-11047 as an HBr salt. Finally, the HBr salt is converted to the tetrahydrochloride salt by treatment with HCl gas.[5]

A method for converting the tetrahydrochloride salt to the free base for derivatization has also been reported, involving refluxing PG-11047·4HCl with K₂CO₃ in acetonitrile.[3]

Chemical Properties and Data

PG-11047 is a polyamine analogue with the chemical formula C₁₄H₃₂N₄.[1] The free base exists as a light yellow to yellow oil.[1] For research and clinical applications, it is typically used as the tetrahydrochloride salt, which is soluble in aqueous solutions.

PropertyValueReference
Chemical Name (N¹,N¹²)-bis(ethyl)-6,7-dehydrospermine tetrahydrochloride[6]
Synonyms CGC-11047, PG-11047[1]
Molecular Formula (Free Base) C₁₄H₃₂N₄[1]
Molecular Weight (Free Base) 256.43 g/mol [1]
Appearance (Free Base) Light yellow to yellow oil[1]
Solubility (Free Base) Soluble in DMSO (100 mg/mL)[1]
Storage (Free Base) -20°C for 3 years (pure form)[1]
CAS Number (Free Base) 308145-19-9[1]

Analytical Data: ¹H NMR, ¹³C NMR, and mass spectrometry data for the free base of PG-11047 have been published, confirming its chemical structure.

Mechanism of Action and Signaling Pathway

PG-11047 exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of polyamine homeostasis.[2]

  • Competitive Inhibition: PG-11047 competes with natural polyamines for uptake into cancer cells via the polyamine transport system.[2]

  • Displacement from Binding Sites: Once inside the cell, it displaces endogenous polyamines from their binding sites on DNA and RNA, thereby interfering with nucleic acid stability and function, which can lead to cell cycle arrest.[2]

  • Depletion of Polyamines: PG-11047 down-regulates the key polyamine biosynthetic enzyme, ornithine decarboxylase (ODC), and induces the polyamine catabolic enzymes spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMO).[2] This dual action leads to a significant depletion of intracellular polyamine pools.[2]

  • Induction of Apoptosis: The depletion of natural polyamines and the accumulation of PG-11047 trigger apoptotic pathways, leading to programmed cell death.[2]

PG11047_Signaling_Pathway PG11047 PG-11047 Polyamine_Transport Polyamine Transport System PG11047->Polyamine_Transport Enters cell via DNA_RNA DNA/RNA Binding PG11047->DNA_RNA Displaces Natural Polyamines ODC Ornithine Decarboxylase (ODC) PG11047->ODC Down-regulates SSAT_SMO SSAT & SMO (Catabolic Enzymes) PG11047->SSAT_SMO Up-regulates Polyamine_Transport->PG11047 Natural_Polyamines Natural Polyamines (Spermine, Spermidine) Natural_Polyamines->Polyamine_Transport Natural_Polyamines->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA->Cell_Cycle_Arrest Interference Polyamine_Pool Intracellular Polyamine Pool ODC->Polyamine_Pool Biosynthesis SSAT_SMO->Polyamine_Pool Catabolism Polyamine_Pool->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: PG-11047 Signaling Pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the cytotoxic and cytostatic effects of PG-11047 is the DIMSCAN assay, a fluorescence-based digital image microscopy method.[5]

Objective: To determine the concentration of PG-11047 that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium

  • This compound stock solution (e.g., in sterile water or DMSO)

  • 96-well microplates

  • Fluorescein diacetate (FDA)

  • Digital image microscopy system (DIMSCAN)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of PG-11047 in complete culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of PG-11047. Include untreated control wells.

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Staining: After the incubation period, stain the cells with fluorescein diacetate (FDA), which is metabolized by viable cells into a fluorescent product.

  • Imaging and Analysis: Quantify the fluorescence in each well using a digital image microscopy system. The fluorescence intensity is proportional to the number of viable cells.

  • Data Calculation: Calculate the GI₅₀ value, which is the concentration of PG-11047 that causes a 50% reduction in cell growth compared to the untreated control.

In Vivo Xenograft Tumor Model

The antitumor efficacy of PG-11047 can be evaluated in vivo using xenograft models.

Objective: To assess the effect of PG-11047 on tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line (e.g., A549)

  • Matrigel (optional)

  • This compound formulated for injection (e.g., in sterile water for injection, diluted in 0.9% sodium chloride)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., ~100 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer PG-11047 to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 100 mg/kg weekly).[5] The control group receives the vehicle solution.

  • Monitoring: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (e.g., after 6 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker studies).

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Xenograft Model invitro_1 Seed Cancer Cells in 96-well plates invitro_2 Treat with varying concentrations of PG-11047 invitro_1->invitro_2 invitro_3 Incubate for 96 hours invitro_2->invitro_3 invitro_4 Assess Cell Viability (e.g., DIMSCAN) invitro_3->invitro_4 invitro_5 Calculate GI₅₀ invitro_4->invitro_5 invivo_1 Implant Cancer Cells into mice invivo_2 Allow Tumors to Establish invivo_1->invivo_2 invivo_3 Administer PG-11047 or Vehicle invivo_2->invivo_3 invivo_4 Monitor Tumor Growth and Mouse Health invivo_3->invivo_4 invivo_5 Excise and Analyze Tumors invivo_4->invivo_5

Caption: Preclinical Experimental Workflow.

Conclusion

This compound is a promising polyamine analogue with a well-defined mechanism of action that leads to the inhibition of cancer cell growth. This guide provides a summary of its synthesis, key chemical properties, and established experimental protocols to aid researchers in the continued investigation and development of this potential anticancer therapeutic. Further studies to elucidate a detailed synthesis protocol and a comprehensive profile of the tetrahydrochloride salt's physicochemical properties would be beneficial for its future development and formulation.

References

The Discovery and Development of PG-11047: A Polyamine Analogue for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PG-11047 is a second-generation, conformationally restricted polyamine analogue that has demonstrated significant preclinical and clinical antineoplastic activity. As a structural mimic of the natural polyamine spermine, PG-11047 competitively disrupts polyamine homeostasis, a pathway frequently dysregulated in cancer and essential for cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of PG-11047, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its associated signaling pathways.

Introduction: Targeting the Polyamine Pathway in Oncology

The polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules vital for normal cell growth and proliferation. In cancer, the polyamine metabolic pathway is often upregulated to meet the demands of rapid cell division, making it an attractive target for therapeutic intervention.[1] PG-11047 emerged as a promising candidate from a series of synthetic polyamine analogues designed to exploit this dependency. It is a conformationally restricted analogue of N¹, N¹²-bisethylspermine, a modification that enhances its cellular uptake and cytotoxicity compared to first-generation compounds.[1][2]

Mechanism of Action of PG-11047

PG-11047 exerts its anticancer effects through a multi-pronged attack on polyamine metabolism, leading to the depletion of natural polyamines and the induction of apoptosis.[1][2]

  • Competitive Uptake: PG-11047 utilizes the polyamine transport system to enter cells, competing with natural polyamines.[2]

  • Feedback Inhibition of Polyamine Biosynthesis: Upon accumulation, PG-11047 downregulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis.[3]

  • Induction of Polyamine Catabolism: PG-11047 significantly induces the expression and activity of two key catabolic enzymes:

    • Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for degradation.[2][3]

    • Spermine oxidase (SMO): This enzyme directly oxidizes spermine.[2][3] The induction of these enzymes can also lead to the production of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[2]

  • Displacement of Natural Polyamines: PG-11047 displaces natural polyamines from their binding sites on DNA and RNA, interfering with critical cellular processes like transcription, translation, and cell cycle progression, ultimately leading to cell-cycle arrest and apoptosis.[1]

Signaling Pathway Diagram

PG11047_Mechanism cluster_cell Cancer Cell cluster_metabolism Polyamine Metabolism cluster_downstream Downstream Effects PG11047_ext PG-11047 (extracellular) PTS Polyamine Transport System PG11047_ext->PTS Competitive Uptake PG11047_int PG-11047 (intracellular) PTS->PG11047_int ODC ODC PG11047_int->ODC Inhibits SSAT_SMO SSAT & SMO PG11047_int->SSAT_SMO Induces DNA_RNA DNA/RNA Binding PG11047_int->DNA_RNA Displaces Natural Polyamines Polyamines Natural Polyamines (Spermine, Spermidine) ODC->Polyamines Biosynthesis Degradation Polyamine Degradation Polyamines->Degradation SSAT_SMO->Polyamines Catabolism CellCycle Cell Cycle Arrest DNA_RNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of PG-11047 in cancer cells.

Quantitative Data

In Vitro Efficacy

PG-11047 has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines. The 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values are summarized below.

Cell Line PanelCancer TypeMedian Relative IC50 (nM)IC50 Range (µM)Reference(s)
Pediatric Preclinical Testing Program (PPTP)Various Pediatric Cancers71-[4]
Ewing Sarcoma Panel (PPTP)Ewing Sarcoma<71-[4]
Neuroblastoma Panel (PPTP)Neuroblastoma>71-[4]
Lung CancerSmall Cell & Non-Small Cell-0.1 - 0.5[5]
Pancreatic Ductal Adenocarcinoma (PDA)Pancreatic Cancer-0.4 - 66,000[6]

Note: The wide range of GI50 values in PDA cell lines suggests that sensitivity to PG-11047 may be subtype-specific.[6]

In Vivo Efficacy in Preclinical Models

PG-11047 has shown significant tumor growth inhibition in various xenograft models.

Cancer TypeXenograft ModelDosing RegimenOutcomeReference(s)
Pediatric Solid Tumors32 evaluable xenografts100 mg/kg, IP, weekly for 6 weeksSignificant differences in event-free survival distribution in 15.6% of models[4]
EpendymomaXenograft100 mg/kg, IP, weekly for 6 weeksTumor regression[4]
Lung CancerA549100 mg/kg, IP, weekly for 3 weeks on, 1 week off (14 weeks total)Significant delay in tumor progression[7]
Lung CancerA549Not specifiedPotentiated the antitumor effect of cisplatin[8]
Prostate CancerDU-145Not specifiedSignificantly inhibited tumor development; enhanced antitumor activity with bevacizumab[8]
Clinical Trial Data

A Phase I dose-escalation study was conducted in patients with advanced refractory solid tumors.[9][10]

ParameterValue
Dosing Schedule60-minute IV infusion on days 1, 8, and 15 of a 28-day cycle
Dose Range50 - 750 mg
Maximum Tolerated Dose (MTD) 610 mg
Dose-Limiting Toxicities (DLTs)Primarily gastrointestinal (mucositis, diarrhea), angioedema, increased ALT
Clinical ResponseStable disease in 30% of patients

This trial evaluated PG-11047 in combination with various standard-of-care chemotherapies.[2][9][11]

Combination AgentMaximum Tolerated Dose (MTD) of PG-11047Notable Clinical Activity
Bevacizumab590 mg12% Partial Response (PR), 40% Stable Disease (SD)
Erlotinib590 mg33.3% SD
Cisplatin590 mg54.1% SD, 20% unconfirmed PRs
5-Fluorouracil (5-FU)590 mg71.4% SD
GemcitabineNot Determined (DLTs at low doses)57.1% SD
DocetaxelNot Determined (DLTs at low doses)50% SD
SunitinibNot Determined (DLTs at low doses)-

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of PG-11047 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PG-11047 stock solution (in sterile water or DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of PG-11047 in complete medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Experimental Workflow: In Vitro Cell Viability

in_vitro_workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of PG-11047 A->B C 3. Incubate (e.g., 72-96 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 G->H

Caption: Workflow for an in vitro cell viability assay.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of PG-11047.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • PG-11047 formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Administration: Administer PG-11047 via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate tumor volumes and plot tumor growth curves. Analyze for statistically significant differences between the treatment and control groups.

Experimental Workflow: In Vivo Xenograft Study

in_vivo_workflow A 1. Subcutaneous Implantation of Cancer Cells B 2. Tumor Growth to Palpable Size A->B C 3. Randomize Mice into Groups B->C D 4. Administer PG-11047 or Vehicle C->D E 5. Monitor Tumor Volume and Body Weight D->E F 6. Continue Treatment for a Defined Period E->F G 7. Data Analysis: Compare Tumor Growth F->G

Caption: Workflow for an in vivo xenograft study.

Associated Signaling Pathways

The effects of PG-11047 extend beyond the immediate polyamine metabolic pathway, intersecting with other critical cancer-related signaling networks.

  • MYC Signaling: The MYC oncogene is a known transcriptional activator of ODC.[4] By downregulating ODC activity, PG-11047 can counteract the pro-proliferative effects of MYC.

  • Protein Ubiquitination: Some evidence suggests a link between PG-11047 sensitivity and genes involved in the protein ubiquitination pathway.[6] This pathway is responsible for the degradation of many proteins, including those involved in polyamine biosynthesis.

  • Apoptosis and Cell Cycle Control: The depletion of cellular polyamines by PG-11047 leads to cell cycle arrest, typically at the G1/S and G2/M phases, and the induction of apoptosis.[1][12]

Interconnected Signaling Pathways

signaling_pathways MYC MYC Oncogene ODC ODC MYC->ODC Activates Polyamine_Biosynthesis Polyamine Biosynthesis ODC->Polyamine_Biosynthesis Cell_Proliferation Cell Proliferation Polyamine_Biosynthesis->Cell_Proliferation PG11047 PG-11047 PG11047->ODC Inhibits Ubiquitination Protein Ubiquitination Pathway PG11047->Ubiquitination Modulates PG11047->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Proliferation->Cell_Cycle_Arrest

Caption: Interconnected signaling pathways affected by PG-11047.

Conclusion

PG-11047 represents a significant advancement in the development of polyamine analogues for cancer therapy. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and manageable safety profile in clinical trials underscore its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the utility of PG-11047, both as a monotherapy and in combination with other anticancer agents. Future research should focus on identifying predictive biomarkers of response to enable patient stratification and on optimizing combination strategies to maximize clinical benefit.

References

The Impact of PG-11047 Tetrahydrochloride on Polyamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-11047 tetrahydrochloride, a second-generation polyamine analogue, demonstrates significant anti-neoplastic activity by strategically manipulating polyamine metabolism in cancer cells. As a conformationally restricted derivative of spermine, PG-11047 acts as a non-functional competitor to natural polyamines, leading to their depletion and subsequent inhibition of tumor growth.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of PG-11047, focusing on its effects on key enzymes in the polyamine metabolic pathway, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction: Targeting the Polyamines in Cancer

Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules crucial for cell proliferation and survival. Their metabolism is frequently dysregulated in cancer, with elevated levels of polyamines being a hallmark of many tumor types.[6][7] This dependency on polyamines makes their metabolic pathway an attractive target for cancer therapy. PG-11047, with its rigid structure conferred by a central cis double bond, exhibits enhanced selective binding to polyamine targets and a potentially improved toxicity profile compared to first-generation analogues.[2][4][6]

Mechanism of Action of PG-11047

PG-11047 exerts its anti-cancer effects through a multi-pronged attack on polyamine homeostasis. Upon entering the cell, it displaces natural polyamines from their binding sites, interfering with critical cellular processes.[1] The primary mechanisms involve the modulation of key enzymes in both the anabolic and catabolic pathways of polyamine metabolism.

Downregulation of Polyamine Biosynthesis

PG-11047 significantly suppresses the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[6][8] ODC catalyzes the conversion of ornithine to putrescine, the first committed step in the synthesis of polyamines. By inhibiting ODC activity, PG-11047 effectively chokes off the production of new polyamines.

Upregulation of Polyamine Catabolism

Concurrently, PG-11047 potently induces the activity of two key catabolic enzymes:

  • Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates spermidine and spermine, marking them for either export from the cell or degradation.

  • Spermine oxidase (SMOX): SMOX directly oxidizes spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal as byproducts, which can contribute to cytotoxicity.[4][6]

The combined effect of ODC downregulation and SSAT/SMOX upregulation leads to a profound depletion of intracellular polyamine pools, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][6]

Quantitative Data on the Effects of PG-11047

The following tables summarize the quantitative effects of PG-11047 on polyamine metabolism as reported in preclinical studies.

Cell LineTreatment ConcentrationDurationEffect on ODC ActivityReference
H157 (NSCLC)10 µM24 hNearly undetectable levels[8]
A549 (NSCLC)10 µM24 hNearly undetectable levels[8]
H69 (SCLC)10 µM24 hNearly undetectable levels[8]
H82 (SCLC)10 µM24 hReduced to ~20% of control[8]

Table 1: Effect of PG-11047 on Ornithine Decarboxylase (ODC) Activity

Cell LineTreatment ConcentrationDurationFold Induction of SSAT ActivityReference
A549 (NSCLC)10 µM24 h>1,000-fold[8]
H157 (NSCLC)10 µM24 h>1,000-fold[8]
H82 (SCLC)10 µM24 hNo alteration[8]
H69 (SCLC)10 µM24 hNo alteration[8]

Table 2: Effect of PG-11047 on Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity

Cell LineTreatment ConcentrationDurationEffect on SMOX ActivityReference
A549 (NSCLC)10 µM24 hSignificantly induced[8]

Table 3: Effect of PG-11047 on Spermine Oxidase (SMOX) Activity

Cell Line PanelMedian Relative IC50Reference
Pediatric Preclinical Testing Program (PPTP) in vitro panel71 nM[3]

Table 4: In Vitro Cytostatic Activity of PG-11047

Signaling Pathways and Experimental Workflows

PG-11047's Impact on the Polyamine Metabolic Pathway

Polyamine_Metabolism_PG11047 Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine->Spermidine SMOX N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT Cell_Growth Tumor Cell Growth & Proliferation Spermine->Cell_Growth PG11047 PG-11047 ODC ODC PG11047->ODC inhibits SSAT SSAT PG11047->SSAT induces SMOX SMOX PG11047->SMOX induces Apoptosis Apoptosis N1_acetylspermine->Apoptosis Cell_Growth->Apoptosis

Caption: PG-11047 inhibits ODC and induces SSAT and SMOX, leading to polyamine depletion and apoptosis.

Experimental Workflow for Assessing Enzyme Activity

Enzyme_Activity_Workflow start Start: Cancer Cell Culture treatment Treat cells with PG-11047 (e.g., 10 µM for 24h) start->treatment harvest Harvest Cells and Prepare Lysates treatment->harvest protein_quant Protein Quantification (e.g., Bradford assay) harvest->protein_quant odc_assay ODC Activity Assay (Measure 14CO2 release from [1-14C]ornithine) protein_quant->odc_assay ssat_assay SSAT Activity Assay (Measure acetyl-CoA dependent acetylation of spermidine) protein_quant->ssat_assay smox_assay SMOX Activity Assay (Measure H2O2 production) protein_quant->smox_assay data_analysis Data Analysis (Normalize to protein concentration and compare to control) odc_assay->data_analysis ssat_assay->data_analysis smox_assay->data_analysis end End: Determine Effect on Enzyme Activity data_analysis->end

Caption: Workflow for determining the effect of PG-11047 on ODC, SSAT, and SMOX enzyme activities.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies commonly used in the cited literature for studying the effects of polyamine analogues.

Cell Culture and Drug Treatment
  • Cell Lines: Human non-small cell lung cancer (NSCLC) lines (e.g., A549, H157) and small cell lung cancer (SCLC) lines (e.g., H69, H82) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Preparation: this compound is dissolved in sterile water or an appropriate buffer to create a stock solution, which is then diluted in culture medium to the desired final concentration (e.g., 10 µM).

  • Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing either PG-11047 or a vehicle control, and the cells are incubated for the desired duration (e.g., 24 hours).

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the enzymatic conversion of L-[1-¹⁴C]ornithine to ¹⁴CO₂.

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing Tris-HCl, EDTA, dithiothreitol (DTT), and pyridoxal 5'-phosphate.

  • Assay Reaction: The cell lysate is incubated with L-[1-¹⁴C]ornithine in a sealed reaction vessel.

  • CO₂ Trapping: The ¹⁴CO₂ produced is trapped on a filter paper saturated with a CO₂ absorbent (e.g., hyamine hydroxide).

  • Quantification: The radioactivity on the filter paper is measured using a scintillation counter.

  • Normalization: ODC activity is expressed as pmol or nmol of CO₂ produced per hour per milligram of protein.

Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity Assay

This assay measures the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine.

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer.

  • Assay Reaction: The cell lysate is incubated with spermidine and [¹⁴C]acetyl-CoA.

  • Separation: The reaction mixture is spotted onto a P81 phosphocellulose paper. The paper is washed to remove unreacted [¹⁴C]acetyl-CoA, while the acetylated spermidine remains bound.

  • Quantification: The radioactivity on the paper is measured by scintillation counting.

  • Normalization: SSAT activity is expressed as pmol of acetylspermidine formed per minute per milligram of protein.

Polyamine Pool Analysis

This method quantifies the intracellular concentrations of putrescine, spermidine, and spermine.

  • Extraction: Cells are harvested and the polyamines are extracted using perchloric acid.

  • Dansylation: The polyamine-containing supernatant is derivatized with dansyl chloride.

  • Separation: The dansylated polyamines are separated by high-performance liquid chromatography (HPLC) on a reverse-phase column.

  • Detection: The separated polyamines are detected using a fluorescence detector.

  • Quantification: The concentration of each polyamine is determined by comparing its peak area to that of known standards.

Conclusion and Future Directions

This compound is a potent modulator of polyamine metabolism with demonstrated anti-cancer activity in a range of preclinical models. Its ability to simultaneously inhibit polyamine biosynthesis and induce catabolism leads to a significant depletion of intracellular polyamines, a state that is detrimental to the survival of cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of PG-11047 and other polyamine analogues. Future research should focus on identifying predictive biomarkers of response to PG-11047 and exploring rational combination therapies to enhance its clinical efficacy. Phase I and Ib clinical trials have shown that PG-11047 can be safely administered to patients with advanced solid tumors, both as a monotherapy and in combination with other chemotherapeutic agents, paving the way for further clinical investigation.[4][5][9]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical In Vitro Studies of PG-11047 Tetrahydrochloride

This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, a second-generation polyamine analogue with potential antineoplastic activity.[1] PG-11047, a conformationally restricted analog of the natural polyamine spermine, has been evaluated for its ability to inhibit cancer cell growth by modulating polyamine metabolism.[2][3][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

PG-11047 is a nonfunctional competitor of the natural polyamine spermine.[5][6][7] Its proposed mechanism of action involves displacing endogenous polyamines from their binding sites, which interferes with cell cycle processes that are dependent on polyamine function.[1] This disruption leads to cell-cycle arrest and the induction of apoptosis.[1] Furthermore, PG-11047 lowers cellular endogenous polyamine levels by feedback inhibition of polyamine biosynthetic enzymes and by inducing the polyamine catabolizing enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[2] The oxidation of spermine by SMO produces reactive oxygen species (ROS) and the toxic aldehyde, 3-aminopropanal, contributing to apoptosis and cytotoxicity.[8]

Quantitative Data: In Vitro Cytotoxicity

PG-11047 has demonstrated cytostatic activity against a range of cancer cell lines.[2][9] The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values vary across different cancer types, with some cell lines showing particular sensitivity. The following table summarizes the in vitro cytotoxicity data for PG-11047 from various studies.

Cancer Type Cell Line Panel Metric Median Value Concentration Range Tested Reference
Pediatric CancersPediatric Preclinical Testing Program (PPTP)Relative IC50/EC5071 nM10 nM - 100 µM[2][3][4]
Ewing SarcomaPPTPMedian EC50<21.5 nM10 nM - 100 µM[9]
NeuroblastomaPPTPMedian EC50574.5 nM10 nM - 100 µM[9]
Pancreatic Ductal Adenocarcinoma (PDA)22 PDA cell linesGI500.4 µM - 66 µMNot Specified[10]
Lung, Colon, Breast, Prostate CancerVariousNot SpecifiedNot SpecifiedNot Specified[5][8]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the literature for the study of PG-11047.

In Vitro Cytotoxicity Assay

This protocol is based on the methods described by the Pediatric Preclinical Testing Program (PPTP) for determining the cytostatic effects of PG-11047.[2][3]

Objective: To determine the concentration of PG-11047 that inhibits 50% of cancer cell growth (IC50/EC50).

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • This compound

  • 96-well microtiter plates

  • Cell viability reagent (e.g., resazurin-based, MTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells into 96-well plates at a predetermined optimal density for each cell line.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of PG-11047 in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of PG-11047 in cell culture medium to achieve a range of final concentrations (e.g., from 10 nM to 100 µM).[2][3]

    • Remove the medium from the cell plates and add the medium containing the different concentrations of PG-11047. Include vehicle-only controls.

  • Incubation:

    • Incubate the treated plates for 96 hours in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Cell Viability Assessment:

    • After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the absolute IC50 (concentration that reduces cell survival to 50% of control) and relative IC50 (concentration that reduces cell survival by 50% of the maximum effect) values by fitting the data to a sigmoidal dose-response curve.[2]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of PG-11047 Action

The following diagram illustrates the mechanism of action of PG-11047 within the polyamine metabolic pathway.

PG11047_Mechanism cluster_polyamine_synthesis Polyamine Biosynthesis cluster_polyamine_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS Spermine->Spermidine SMO N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT CellGrowth Cell Growth & Proliferation Spermine->CellGrowth ODC ODC SRM SRM SMS SMS SSAT SSAT SMO SMO ROS ROS, 3-aminopropanal SMO->ROS Apoptosis Apoptosis ROS->Apoptosis PG11047 PG-11047 PG11047->Spermine competes with PG11047->ODC inhibits PG11047->SRM inhibits PG11047->SMS inhibits PG11047->SSAT induces PG11047->SMO induces CellGrowth->Apoptosis inhibited by PG-11047

Caption: Mechanism of PG-11047 in the polyamine metabolic pathway.

Experimental Workflow for In Vitro Testing

The diagram below outlines the general workflow for evaluating the in vitro efficacy of PG-11047.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., A549, HCT116) CellSeeding 3. Cell Seeding in 96-well Plates CellCulture->CellSeeding DrugPrep 2. PG-11047 Serial Dilution (10 nM to 100 µM) Treatment 4. Drug Treatment DrugPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (96 hours) Treatment->Incubation ViabilityAssay 6. Cell Viability Assay (e.g., MTT, Resazurin) Incubation->ViabilityAssay DataCollection 7. Data Collection (Plate Reader) ViabilityAssay->DataCollection IC50_Calc 8. IC50/EC50 Calculation DataCollection->IC50_Calc

References

Unveiling the Early-Phase Clinical Profile of PG-11047 Tetrahydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for PG-11047 tetrahydrochloride, a second-generation polyamine analogue with potential antineoplastic activity. The following sections detail the quantitative outcomes, experimental methodologies, and the underlying mechanism of action of this investigational agent.

Core Efficacy and Safety Data

The early clinical development of this compound has focused on establishing its safety, tolerability, and preliminary efficacy as both a monotherapy and in combination with standard-of-care chemotherapeutic agents. The quantitative data from these studies are summarized below.

Phase I Monotherapy Trial Results

A Phase I dose-escalation study evaluated PG-11047 administered intravenously to patients with advanced refractory metastatic solid tumors.[1][2]

ParameterValueReference
Maximum Tolerated Dose (MTD) 610 mg[1][2]
Dosing Schedule 60-minute intravenous infusions on days 1, 8, and 15 of a 28-day cycle[2]
Total Patients Treated 46[2]
Stable Disease (SD) 30% of patients[1][2]
Dose-Limiting Toxicities (DLTs) Primarily gastrointestinal (oral/anal mucositis, diarrhea), one case of angioedema, and one case of grade 3 alanine aminotransferase (ALT) increase.[2]
Most Common Adverse Effects Fatigue and anorexia[2]
Phase Ib Combination Therapy Trial Results

A multicenter, dose-escalation Phase Ib trial investigated PG-11047 in combination with various standard-of-care therapies in patients with advanced refractory metastatic solid tumors or lymphoma.[1][3]

Combination RegimenPG-11047 MTDPartial Response (PR)Stable Disease (SD)Unconfirmed PRDose-Limiting Toxicities (DLTs)Reference
+ Bevacizumab 590 mg12%40%-Rare (5 of 148 patients across Bevacizumab, Erlotinib, Cisplatin, and 5-FU arms)[1]
+ Erlotinib 590 mg-33.3%-Rare[1]
+ Cisplatin 590 mg-54.1%20%Rare[1]
+ 5-Fluorouracil (5-FU) 590 mg-71.4%-Rare[1]
+ Gemcitabine MTD Not Determined---DLTs at low doses (50 mg and 100 mg of PG-11047)[1]
+ Docetaxel MTD Not Determined---DLTs at low doses (50 mg and 100 mg of PG-11047)[1]
+ Sunitinib MTD Not Determined---DLTs at low doses[1]

Experimental Protocols

The clinical investigations of this compound were conducted in accordance with approved protocols, Good Clinical Practice guidelines, and the Declaration of Helsinki.[1]

Phase I Monotherapy Study Design
  • Objective: To determine the MTD, DLTs, and preliminary efficacy of PG-11047 as a single agent.

  • Patient Population: 46 patients with advanced solid tumors.[2]

  • Dosing and Administration: PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[2] Dose escalation ranged from 50 to 750 mg.[2]

  • Treatment Duration: Patients underwent at least two treatment cycles.[2]

Phase Ib Combination Therapy Study Design
  • Objective: To evaluate the safety, tolerability, and MTD of PG-11047 in combination with standard-of-care therapies.

  • Patient Population: 172 patients with advanced refractory metastatic solid tumors or lymphoma were assigned to different treatment arms based on their cancer type.[1]

  • Dosing and Administration: PG-11047 was administered via intravenous infusion once weekly.[1][3] The dose of PG-11047 was escalated from 50 mg to 590 mg.[1][3] The standard-of-care agents (gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib) were administered as directed by their respective protocols.[1][3]

Mechanism of Action and Signaling Pathways

PG-11047 is a second-generation, conformationally restricted analogue of the natural polyamine spermine.[4][5][6] Its mechanism of action is centered on the disruption of polyamine homeostasis, which is crucial for tumor cell proliferation and survival.[1][2]

PG-11047 competitively inhibits the function of natural polyamines and leads to the depletion of intracellular polyamine pools.[5] This is achieved through several mechanisms:

  • Feedback Inhibition: It down-regulates the key enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[6]

  • Induction of Catabolism: PG-11047 highly induces the activity of polyamine catabolic enzymes, including spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][5]

  • Oxidative Stress: The oxidation of spermine by SMOX produces reactive oxygen species (ROS) and the toxic aldehyde, 3-aminopropanal, contributing to apoptosis and cytotoxicity.[1]

The following diagram illustrates the polyamine metabolic pathway and the points of intervention by PG-11047.

Polyamine_Metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT Spermine->Spermidine SMOX N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT ODC ODC SRM Spermidine Synthase SMS Spermine Synthase N1_acetylspermine->Spermidine PAOX N1_acetylspermidine->Putrescine PAOX SSAT SSAT SMOX SMOX ROS ROS SMOX->ROS PAOX PAOX PG11047 PG-11047 PG11047->Spermine Competes with PG11047->ODC Inhibits PG11047->SSAT Induces PG11047->SMOX Induces

Caption: Polyamine metabolic pathway and PG-11047's mechanism of action.

Clinical Trial Workflow

The early-phase clinical trials for PG-11047 followed a structured dose-escalation design to establish safety and determine the recommended dose for further studies.

Clinical_Trial_Workflow cluster_phase1 Phase I Monotherapy Trial cluster_phase1b Phase Ib Combination Trial p1_start Patient Enrollment (Advanced Solid Tumors) p1_dose_esc Dose Escalation Cohorts (50 mg to 750 mg) p1_start->p1_dose_esc p1_treatment PG-11047 IV Infusion (Days 1, 8, 15 of 28-day cycle) p1_dose_esc->p1_treatment p1_eval Safety & Tolerability Assessment (DLT Evaluation) p1_treatment->p1_eval p1_mtd MTD Determination (610 mg) p1_eval->p1_mtd p1_outcome Preliminary Efficacy (Stable Disease in 30%) p1_mtd->p1_outcome p1b_start Patient Enrollment (Advanced Solid Tumors or Lymphoma) p1b_arms Assignment to Treatment Arms (PG-11047 + Standard of Care) p1b_start->p1b_arms p1b_dose_esc PG-11047 Dose Escalation (50 mg to 590 mg) p1b_arms->p1b_dose_esc p1b_treatment Combination Therapy Administration p1b_dose_esc->p1b_treatment p1b_eval Safety & Tolerability Assessment (DLT Evaluation) p1b_treatment->p1b_eval p1b_mtd MTD Determination for Combinations (590 mg for Bevacizumab, Erlotinib, Cisplatin, 5-FU) p1b_eval->p1b_mtd p1b_outcome Preliminary Efficacy (PR and SD observed) p1b_mtd->p1b_outcome

Caption: Workflow of Phase I and Ib clinical trials for PG-11047.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PG-11047 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047 tetrahydrochloride, a conformationally restricted polyamine analog, has demonstrated notable antitumor activity in preclinical and early-phase clinical studies. Its mechanism of action is centered on the disruption of polyamine homeostasis, a pathway frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of PG-11047, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics targeting the polyamine pathway.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Cancer cells often exhibit elevated polyamine levels due to increased biosynthesis and uptake, making the polyamine metabolic pathway an attractive target for anticancer drug development. PG-11047 is a second-generation polyamine analog designed to mimic natural polyamines, thereby competitively inhibiting their functions and disrupting their metabolism.[1][2] Its rigid structure, conferred by a central cis-double bond, is intended to enhance target specificity and reduce off-target toxicities observed with earlier-generation analogs.[3] Preclinical studies have shown that PG-11047 effectively inhibits the growth of various cancer cell lines, and Phase I clinical trials have established its safety profile and maximum tolerated dose.[4][5]

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound in humans, such as half-life, clearance, and volume of distribution, are not extensively reported in publicly available literature. However, clinical trial data provides insights into its administration and safety.

Clinical Administration and Dosing

A Phase I clinical trial (NCT00705653) in patients with advanced solid tumors established a maximum tolerated dose (MTD) for PG-11047.[5] In a subsequent Phase Ib trial, the MTD was evaluated in combination with other chemotherapeutic agents.[6][7]

ParameterValueReference
Maximum Tolerated Dose (MTD) - Single Agent 610 mg[5]
Administration Route Intravenous (IV) infusion[5]
Dosing Schedule (Single Agent) Days 1, 8, and 15 of a 28-day cycle[5]
MTD in Combination with Bevacizumab, Erlotinib, Cisplatin, and 5-FU 590 mg[6][7]

Table 1: Clinical Dosing and MTD of PG-11047

Pharmacodynamics

The primary pharmacodynamic effect of PG-11047 is the profound disruption of polyamine homeostasis within cancer cells. This is achieved through a dual mechanism: the induction of polyamine catabolism and the suppression of polyamine biosynthesis.[8][9]

Mechanism of Action: Modulation of Polyamine Metabolism

PG-11047 exerts its anticancer effects by:

  • Inducing Spermidine/Spermine N1-acetyltransferase (SSAT): This is a key rate-limiting enzyme in polyamine catabolism. PG-11047 dramatically upregulates SSAT activity, leading to the acetylation of spermine and spermidine.[4][9] These acetylated polyamines are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAOX).

  • Inducing Spermine Oxidase (SMOX): PG-11047 also induces SMOX, which directly oxidizes spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal as byproducts. These reactive oxygen species (ROS) contribute to the cytotoxic effects of the drug.[3][8]

  • Inhibiting Ornithine Decarboxylase (ODC): ODC is the first and rate-limiting enzyme in polyamine biosynthesis. PG-11047 treatment leads to a significant decrease in ODC activity, thereby reducing the de novo synthesis of polyamines.[4][9]

The net result of these actions is a depletion of intracellular polyamine pools, which are critical for the rapid proliferation of cancer cells.

PG11047_Mechanism cluster_cell Cancer Cell cluster_catabolism Polyamine Catabolism cluster_biosynthesis Polyamine Biosynthesis PG11047_ext PG-11047 (extracellular) PG11047_int PG-11047 (intracellular) PG11047_ext->PG11047_int Uptake SSAT SSAT PG11047_int->SSAT Induces SMOX SMOX PG11047_int->SMOX Induces ODC ODC PG11047_int->ODC Inhibits N1_acetylspermine N1-acetylspermine Spermidine Spermidine PAOX PAOX Spermine Spermine Spermine->Spermidine Oxidation Spermine->N1_acetylspermine Acetylation N1_acetylspermine->Spermidine Oxidation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Decarboxylation Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line Culture seed_plates Seed cells in multi-well plates start->seed_plates incubate1 Incubate for 24h to allow attachment seed_plates->incubate1 treat Treat with varying concentrations of PG-11047 incubate1->treat incubate2 Incubate for desired time period (e.g., 24-96h) treat->incubate2 growth_inhibition Cell Growth Inhibition Assay (e.g., MTT, SRB) incubate2->growth_inhibition enzyme_activity Enzyme Activity Assays (ODC, SSAT) incubate2->enzyme_activity polyamine_levels Intracellular Polyamine Quantification (HPLC) incubate2->polyamine_levels protein_expression Protein Expression Analysis (Western Blot) incubate2->protein_expression

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Activity Relationship of PG-11047 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-11047 is a second-generation, conformationally restricted polyamine analog designed to exploit the dysregulated polyamine metabolism characteristic of many cancers. As a structural mimic of the natural polyamine spermine, PG-11047 acts as a nonfunctional competitor, leading to the depletion of essential natural polyamines and the induction of a catabolic cascade that generates cytotoxic reactive oxygen species. Its design, featuring a central cis double bond for increased rigidity, aimed to improve upon first-generation analogs by reducing off-target toxicities.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, and Phase I clinical trials have established its safety profile.[3][4] This guide provides a comprehensive analysis of the structural activity relationships (SAR) of PG-11047 and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and logical frameworks.

Mechanism of Action

PG-11047 exerts its anticancer effects by intervening in multiple aspects of the polyamine metabolic pathway. Polyamines like spermidine and spermine are essential for cell proliferation, and cancer cells exhibit a heightened dependency on these molecules.[3]

The mechanism of PG-11047 involves a multi-pronged attack:

  • Cellular Uptake: PG-11047 is actively transported into rapidly dividing cancer cells via the selective polyamine transport system.[5][6]

  • Competitive Inhibition: Once inside the cell, it competitively displaces natural polyamines from their binding sites but cannot substitute for their growth-supporting functions.[7][8]

  • Feedback Inhibition of Biosynthesis: The high intracellular concentration of the analog triggers feedback inhibition of key polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC).[2][7]

  • Induction of Catabolism: Crucially, PG-11047 strongly induces the primary polyamine catabolic enzymes:

    • Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for export or further degradation and rapidly depleting their intracellular pools.[5][9]

    • Spermine Oxidase (SMOX): This enzyme directly oxidizes spermine. This process generates spermidine, the toxic aldehyde 3-aminopropanal, and hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[1][9] The resulting oxidative stress contributes significantly to the analog's cytotoxicity.[1][2]

This combined action of depleting essential polyamines and producing toxic byproducts leads to the inhibition of cancer cell growth.[7]

PG-11047_Mechanism_of_Action Mechanism of Action of PG-11047 cluster_cell Cancer Cell PTS Polyamine Transport System PG11047_in PG-11047 NaturalPolyamines Natural Polyamines (Spermine, Spermidine) PG11047_in->NaturalPolyamines Competitive Displacement ODC ODC (Biosynthesis) PG11047_in->ODC Feedback Inhibition SSAT SSAT (Catabolism) PG11047_in->SSAT Induction SMOX SMOX (Catabolism) PG11047_in->SMOX Induction Growth Cell Growth & Proliferation NaturalPolyamines->Growth ODC->NaturalPolyamines SSAT->NaturalPolyamines Depletion SMOX->NaturalPolyamines Depletion ROS ROS (H₂O₂) Toxic Aldehydes SMOX->ROS ROS->Growth PG11047_out PG-11047 (extracellular) PG11047_out->PTS Uptake

Caption: Polyamine pathway interference by PG-11047.

Structural-Activity Relationship (SAR)

The core structure of PG-11047 is N¹,N¹²-bis(ethyl)-cis-6,7-dehydrospermine.[1] Its design was a deliberate modification of earlier, more flexible analogs like N¹,N¹²-bisethylspermine (BES) to enhance conformational rigidity.[10] This rigidity was theorized to reduce nonspecific binding and improve the safety profile.[1] Subsequent research into related compounds has revealed key structural determinants of activity.

Influence of Terminal N-Alkyl Substituents

A study systematically replaced the terminal N-ethyl groups of PG-11047 with longer alkyl chains (from propyl, C3, to nonyl, C9), creating the HPG series of analogs.[4] This revealed a strong correlation between the length of the alkyl chain and cytotoxic potency in human colon (HCT116) and lung (A549) cancer cell lines.

Table 1: In Vitro Cytotoxicity of PG-11047 and N-Alkyl Analogs [4]

Compound Terminal R-Group IC₅₀ in HCT116 (µM) IC₅₀ in A549 (µM)
PG-11047 -CH₂CH₃ (Ethyl) > 10.0 > 10.0
HPG-2 -(CH₂)₂CH₃ (Propyl) 1.0 ± 0.2 < 1.0
HPG-3 -(CH₂)₃CH₃ (Butyl) 3.0 ± 0.4 10.0 ± 0.9
HPG-4 -(CH₂)₄CH₃ (Pentyl) 2.0 ± 0.3 > 10.0
HPG-5 -(CH₂)₅CH₃ (Hexyl) 1.0 ± 0.1 7.0 ± 0.6
HPG-6 -(CH₂)₆CH₃ (Heptyl) < 1.0 3.0 ± 0.3
HPG-7 -(CH₂)₇CH₃ (Octyl) < 1.0 < 1.0

| HPG-8 | -(CH₂)₈CH₃ (Nonyl) | > 10.0 | 7.0 ± 0.5 |

Data sourced from Kumar et al., 2022.[4]

The data clearly indicates that extending the N-alkyl chains beyond the original ethyl groups can dramatically increase cytotoxicity. Notably, the propyl (HPG-2), heptyl (HPG-6), and octyl (HPG-7) analogs showed significantly greater potency than the parent compound, with several achieving IC₅₀ values below 1 µM.[4] This suggests that increased lipophilicity or altered interactions at the binding sites of target proteins or transporters enhances the compound's anticancer activity.

Influence of the Central Linker

The central, conformationally restricted linker is a defining feature of PG-11047. Studies on related bisethylspermine (BES) analogs where the central four-carbon chain was replaced with cyclopropane or cyclobutane rings also produced compounds with low-micromolar growth-inhibitory activity.[10] However, analogs with a shortened two-carbon equivalent central unit were devoid of activity, highlighting the critical importance of the spacing between the secondary amine groups for biological function.[10]

PG-11047_SAR_Logic Logical SAR of PG-11047 Analogs cluster_core Core Scaffold: PG-11047 Core R-NH-(CH₂)₃-NH-(CH₂)₂-CH=CH-(CH₂)₂-NH-(CH₂)₃-NH-R (cis-dehydrospermine backbone) Mod1 Modification 1: Vary Terminal R-Group Core->Mod1 Mod2 Modification 2: Alter Central Linker Core->Mod2 Outcome1 R = Propyl, Heptyl, Octyl => Increased Cytotoxicity (IC₅₀ < 1µM) Mod1->Outcome1 Outcome2 R = Ethyl (PG-11047) => Baseline Activity (IC₅₀ > 10µM) Mod1->Outcome2 Outcome3 Linker = Cyclopropane/butane => Retained Activity Mod2->Outcome3 Outcome4 Linker = 2-Carbon Unit => Abolished Activity Mod2->Outcome4

Caption: Key structural modifications and their impact on activity.

Preclinical and Clinical Data Summary

PG-11047 has been evaluated in a range of preclinical and clinical settings, establishing its biological activity and safety parameters.

Table 2: Summary of PG-11047 Activity and Clinical Parameters

Parameter Finding Reference(s)
In Vitro Activity Median EC₅₀ of 71 nM across the Pediatric Preclinical Testing Program (PPTP) panel. [8]
Particularly active against Ewing sarcoma cell lines. [8]
In Vivo Efficacy Demonstrated tumor growth inhibition in prostate (DU-145) and non-small cell lung cancer (A549) xenografts. [5][7]
Potentiated the antitumor effects of cisplatin and bevacizumab in preclinical models. [5][6]
Phase I MTD (Monotherapy) 610 mg (IV on days 1, 8, 15 of a 28-day cycle). [3][11]
Phase Ib MTD (Combination) 590 mg with bevacizumab, erlotinib, cisplatin, and 5-FU. [1][12]
Clinical Response Stable disease in 30% of monotherapy patients; partial responses in 12% of patients receiving the bevacizumab combination. [3][12]

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea). |[3] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial in SAR studies. The following sections detail methodologies used to evaluate PG-11047 and its analogs.

General Synthesis of PG-11047 Analogs

The synthesis of PG-11047 and its N-alkylated analogs (HPG series) follows a multi-step procedure.[4]

  • N-Alkylation: tert-butyl (3-aminopropyl)carbamate is reacted with the desired alkyl iodide (e.g., ethyl iodide for PG-11047) in the presence of triethylamine in acetonitrile at 75°C for 16-18 hours.

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture to protect the newly formed secondary amine.

  • Boc Deprotection: The Boc-protected mono-alkylated intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the protecting group, yielding the free amine.

  • Coupling: Two equivalents of the deprotected amine are coupled with one equivalent of (Z)-1,4-dichlorobut-2-ene in the presence of a base (e.g., triethylamine) in a suitable solvent to form the symmetric final product.

  • Purification: The final compound is purified using column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (96-well format)

This protocol is used to determine the IC₅₀ or EC₅₀ of a compound against a panel of cancer cell lines.

  • Cell Plating: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in sterile water) is prepared. A series of dilutions are made to create a range of final concentrations for testing (e.g., 10 nM to 100 µM).

  • Treatment: The culture medium is removed from the plates and replaced with medium containing the various concentrations of the test compound. Control wells receive medium with vehicle only.

  • Incubation: Plates are incubated for a fixed period, typically 96 hours, at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability is measured using an appropriate assay, such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell growth relative to controls. A dose-response curve is plotted, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

SSAT and SMOX Enzyme Activity Assays

These assays quantify the induction of the key polyamine catabolic enzymes.[2]

  • Cell Lysis: After treatment with the test compound, cells are harvested, washed with PBS, and lysed in a suitable buffer on ice. The lysate is centrifuged to pellet cell debris, and the supernatant (cytosolic extract) is collected.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the Bradford assay.

  • SSAT Activity:

    • A reaction mixture is prepared containing the cell lysate, Tris-HCl buffer, and [¹⁴C]acetyl-CoA.

    • The reaction is initiated by adding spermidine as the substrate.

    • After incubation (e.g., 10 min at 37°C), the reaction is stopped.

    • The product, [¹⁴C]N¹-acetylspermidine, is separated from unreacted [¹⁴C]acetyl-CoA using a cation-exchange paper method.

    • The radioactivity on the paper is quantified by liquid scintillation counting. Activity is expressed as pmol/min/mg of protein.

  • SMOX Activity:

    • A reaction mixture is prepared containing the cell lysate, sodium phosphate buffer, the substrate N¹,N¹²-bis(ethyl)spermine, and horseradish peroxidase.

    • The reaction is initiated by adding Amplex Red reagent. SMOX activity produces H₂O₂, which reacts with Amplex Red in the presence of peroxidase to generate the fluorescent product resorufin.

    • The increase in fluorescence is measured over time using a fluorescence plate reader (excitation ~540 nm, emission ~590 nm). Activity is calculated based on a standard curve of H₂O₂.

Experimental_Workflow Preclinical Evaluation Workflow for PG-11047 Analogs cluster_InVivo In Vivo Studies A 1. Synthesis & Purification of Analog B 2. In Vitro Screening (IC₅₀ Determination in Cancer Cell Lines) A->B C 3. Mechanism of Action Studies B->C Active Compounds D SSAT/SMOX Enzyme Activity Assays C->D E Polyamine Pool Analysis (HPLC) C->E F 4. In Vivo Efficacy (Xenograft Model) C->F G Lead Candidate Selection F->G

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Directions

The structural framework of PG-11047 provides a validated platform for targeting the polyamine pathway in oncology. While PG-11047 itself demonstrated a manageable safety profile but modest single-agent efficacy in clinical trials, the structural activity relationship data offers a clear and rational path for the development of next-generation analogs. The profound increase in cytotoxicity achieved by modifying the terminal N-alkyl substituents is particularly compelling. Future research should focus on optimizing this position to enhance potency while maintaining or improving the safety profile established by PG-11047. The synthesis and evaluation of analogs like HPG-2 and HPG-7 in advanced preclinical models, including combination studies and pharmacokinetics, are critical next steps in realizing the full therapeutic potential of this promising class of anticancer agents.

References

PG-11047 Tetrahydrochloride: An In-Depth Technical Guide on its Role in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047 tetrahydrochloride, a second-generation polyamine analogue, has emerged as a promising anti-cancer agent due to its ability to modulate polyamine metabolism and induce apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms by which PG-11047 induces programmed cell death. It details the known signaling pathways, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for key assays used to evaluate its apoptotic effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.

Introduction to PG-11047 and its Anti-Cancer Activity

PG-11047 (also known as CGC-11047) is a rationally designed, conformationally restricted analogue of the natural polyamine spermine.[1] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer, making them an attractive target for therapeutic intervention.[1][2] PG-11047 exerts its anti-proliferative effects by competing with natural polyamines for cellular uptake and binding sites, leading to the depletion of intracellular polyamine pools.[1][3] This depletion, in turn, results in cell-cycle arrest and the induction of apoptosis.[3] Preclinical studies have demonstrated the efficacy of PG-11047 in various cancer models, including lung, prostate, breast, and pancreatic cancers.[2][4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which PG-11047 inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. This process is multifaceted and involves the interplay of several signaling pathways.

Disruption of Polyamine Homeostasis

PG-11047 competitively displaces endogenous polyamines from their binding sites on DNA, which interferes with critical cell cycle processes.[3] Furthermore, it significantly alters the expression and activity of key enzymes involved in polyamine metabolism:

  • Downregulation of Polyamine Biosynthesis: PG-11047 treatment leads to a profound reduction in the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis.[2]

  • Upregulation of Polyamine Catabolism: The compound induces the activity of spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), enzymes responsible for the breakdown of polyamines.[2]

This dual action leads to a significant depletion of intracellular polyamines, a condition that is conducive to the initiation of apoptosis.

Induction of Reactive Oxygen Species (ROS)

The enhanced catabolism of polyamines by SMO can lead to the production of reactive oxygen species (ROS).[4] Elevated levels of ROS can induce oxidative stress, which is a known trigger for the intrinsic pathway of apoptosis by causing damage to cellular components, including mitochondria.[4]

Apoptotic Signaling Pathways

While the precise, complete signaling cascade of PG-11047-induced apoptosis is still under investigation and may be cell-type specific, the available evidence points towards the involvement of the intrinsic (mitochondrial) pathway.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate. While direct modulation of specific Bcl-2 family proteins by PG-11047 has not been extensively detailed in the available literature, this family of proteins represents a key control point in the intrinsic apoptotic pathway that is likely influenced by the upstream effects of polyamine depletion and ROS production.[5]

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. However, in studies with the LNCaP prostate cancer cell line, treatment with PG-11047 did not result in a distinct expression of active caspase-3 or cleavage of its substrate, poly(ADP-ribose) polymerase (PARP).[6] This suggests that the requirement for specific caspases in PG-11047-induced cell death may be cell-line dependent.

Quantitative Data on PG-11047-Induced Apoptosis and Growth Inhibition

The following tables summarize the available quantitative data from preclinical studies on the effects of PG-11047 on cell growth and apoptosis.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by PG-11047

Cell LineCancer TypeParameterValueReference
A549Non-Small Cell LungIC50 (96h)~0.1 µM[2]
H69Small Cell LungIC50 (96h)~0.3 µM[2]
H157Non-Small Cell LungIC50 (96h)~0.3 µM[2]
H82Small Cell LungIC50 (96h)~0.5 µM[2]
VariousPancreatic Ductal AdenocarcinomaGI50 (72h)0.4 µM - 66 µM[7]

IC50: The concentration of a drug that gives half-maximal inhibitory response. GI50: The concentration of a drug that inhibits cell growth by 50%.

Table 2: Effect of PG-11047 on Polyamine Metabolism Enzymes in Lung Cancer Cells (after 24h treatment with 10 µM)

Cell LineEnzymeChange in ActivityReference
H69, H157, A549ODCReduced to nearly undetectable levels[2]
H82ODCReduced to ~20% of control[2]
A549, H157SSATSignificant increase[2]
A549SMOSignificant increase[2]

Table 3: Apoptotic Fraction in Breast Cancer Cell Lines Treated with PG-11047 (72h)

Cell LineTreatmentRelative Apoptotic Activity (Normalized to Control)Reference
Sensitive LinesPG-11047~1.5 - 3.0[8]
Resistant LinesPG-11047~1.0 - 1.5[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate PG-11047-induced apoptosis.

Cell Viability and Growth Inhibition Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of PG-11047. Include untreated control wells.

  • Incubate for the desired time period (e.g., 72 or 96 hours).

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and mix thoroughly.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 values.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates or culture flasks

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or culture flasks and allow them to adhere.

  • Treat cells with PG-11047 at various concentrations for the desired duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with PG-11047 as described previously.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of PG-11047-Induced Apoptosis

PG11047_Apoptosis_Pathway PG11047 PG-11047 Polyamine_Metabolism Polyamine Metabolism PG11047->Polyamine_Metabolism Disrupts ODC ODC Activity (Biosynthesis) Polyamine_Metabolism->ODC SSAT_SMO SSAT/SMO Activity (Catabolism) Polyamine_Metabolism->SSAT_SMO Polyamine_Depletion Polyamine Depletion ODC->Polyamine_Depletion SSAT_SMO->Polyamine_Depletion ROS_Production ROS Production SSAT_SMO->ROS_Production Mitochondrial_Stress Mitochondrial Stress Polyamine_Depletion->Mitochondrial_Stress ROS_Production->Mitochondrial_Stress Intrinsic_Pathway Intrinsic Apoptosis Pathway Mitochondrial_Stress->Intrinsic_Pathway Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis

Caption: Proposed signaling pathway of PG-11047-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

Apoptosis_Workflow Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment with PG-11047 Cell_Culture->Treatment Harvest 3. Cell Harvesting (Adherent & Floating) Treatment->Harvest Analysis 4. Apoptosis Analysis Harvest->Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI) Analysis->Flow_Cytometry Western_Blot Western Blot (Caspases, Bcl-2 family) Analysis->Western_Blot Data_Quantification 5. Data Quantification & Interpretation Flow_Cytometry->Data_Quantification Western_Blot->Data_Quantification

Caption: General experimental workflow for studying PG-11047-induced apoptosis.

Conclusion

This compound is a potent inducer of apoptosis in a range of cancer cell types. Its mechanism of action is centered on the disruption of polyamine homeostasis, leading to polyamine depletion and the generation of reactive oxygen species. These upstream events are thought to converge on the intrinsic apoptotic pathway, although the precise molecular players may vary between different cancer types. Further research is warranted to fully elucidate the detailed signaling cascades and to identify predictive biomarkers for sensitivity to PG-11047, which will be crucial for its successful clinical development. This guide provides a foundational understanding of the current knowledge and the experimental approaches necessary for advancing the study of this promising anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for PG-11047 Tetrahydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047 tetrahydrochloride is a novel, conformationally restricted analog of the natural polyamine spermine. It exerts its anticancer effects by competitively inhibiting the function of natural polyamines and modulating polyamine metabolism, leading to the inhibition of cancer cell growth.[1] Preclinical studies in various mouse xenograft models have demonstrated its potential as an antitumor agent, both as a monotherapy and in combination with other chemotherapeutic agents. This document provides a detailed protocol for the in vivo use of PG-11047 in mouse models, based on published preclinical data. It also includes a summary of its mechanism of action, quantitative data from efficacy studies, and visualizations of the experimental workflow and relevant signaling pathways.

Mechanism of Action

PG-11047 is a polyamine analog that acts as a nonfunctional competitor to natural polyamines like spermine.[2] Its mechanism of action involves several key processes within cancer cells:

  • Competitive Inhibition: PG-11047 competes with natural polyamines for binding to essential cellular components, thereby disrupting their normal functions which are crucial for cell proliferation and survival.[1]

  • Downregulation of Polyamine Biosynthesis: It provides negative feedback to the key enzymes involved in polyamine synthesis.

  • Induction of Polyamine Catabolism: PG-11047 upregulates the activity of enzymes responsible for breaking down polyamines.

This combined action leads to a depletion of intracellular polyamine pools, which are essential for the rapid proliferation of cancer cells, ultimately resulting in cytostatic or cytotoxic effects.

Signaling Pathway

The following diagram illustrates the impact of PG-11047 on the polyamine metabolic pathway.

PG-11047 Mechanism of Action in Polyamine Metabolism cluster_0 Polyamine Metabolism ODC Ornithine Decarboxylase (ODC) Spermidine Spermidine ODC->Spermidine Biosynthesis Spermine Spermine Spermidine->Spermine Biosynthesis SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermine->SSAT Catabolism PG11047 PG-11047 PG11047->ODC Inhibits PG11047->Spermine Competes with PG11047->SSAT Induces

Caption: PG-11047 disrupts polyamine homeostasis by inhibiting biosynthesis and inducing catabolism.

Experimental Protocol: In Vivo Efficacy Study in Xenograft Mouse Models

This protocol is based on the methodology employed by the Pediatric Preclinical Testing Program (PPTP) for the evaluation of PG-11047.[1][3]

1. Animal Models:

  • Immune-deficient mice (e.g., CB17SC scid-/- or BALB/c nu/nu) are typically used for establishing xenografts of human cancer cell lines.

2. Tumor Cell Implantation:

  • Human cancer cell lines are cultured under standard conditions.

  • A suspension of tumor cells (typically 1 x 10^7 cells in 0.1-0.2 mL of sterile saline or culture medium) is implanted subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.

3. Drug Formulation and Administration:

  • Formulation: this compound is formulated in sterile water for injection.[1]

  • Dosage: A dose of 100 mg/kg has been used in preclinical studies.[1][4]

  • Administration: The drug is administered via intraperitoneal (IP) injection.[1][4]

  • Schedule: A weekly administration schedule for a duration of 6 weeks has been reported.[1][4]

4. Monitoring and Endpoints:

  • Tumor Volume: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Mouse body weight is monitored as an indicator of toxicity.

  • Clinical Observations: Mice are observed regularly for any signs of distress or adverse effects.

  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition or event-free survival (time for the tumor to reach a predetermined size).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study of PG-11047.

PG-11047 In Vivo Experimental Workflow A Tumor Cell Implantation B Tumor Growth (to palpable size) A->B C Randomization into Control & Treatment Groups B->C D PG-11047 Treatment (e.g., 100 mg/kg, IP, weekly) C->D E Vehicle Control (Sterile Water) C->E F Monitor Tumor Volume & Body Weight D->F E->F G Data Analysis F->G

Caption: A standard workflow for assessing the in vivo efficacy of PG-11047.

Quantitative Data from Preclinical Studies

The following tables summarize the efficacy and toxicity data from the Pediatric Preclinical Testing Program's evaluation of PG-11047 in various solid tumor xenograft models.[1]

Table 1: Summary of PG-11047 Efficacy in Solid Tumor Xenografts

ParameterResult
Number of Evaluated Solid Tumor Xenografts32
Xenografts with Significant Difference in Event-Free Survival (EFS)5 (15.6%)
Xenografts with Intermediate Activity (EFS T/C > 2.0)1 (3.4%)
Xenografts with Tumor Regression1 (Ependymoma)

EFS T/C: Event-Free Survival Treatment/Control Ratio

Table 2: Toxicity Profile of PG-11047 in In Vivo Studies

GroupNumber of MiceTreatment-Related DeathsMortality Rate
Control42410.2%
PG-11047 Treated4305111.9%

Note: Six tumor lines were excluded from the analysis due to toxicity exceeding 25%.[1]

In studies involving lung (A549) and prostate (DU-145) cancer models, PG-11047 was reported to be well-tolerated with no adverse effects on body weight gain.[5]

Conclusion

This compound has demonstrated modest single-agent antitumor activity in a range of preclinical mouse models.[1] The provided protocol, based on established studies, offers a framework for conducting in vivo efficacy and toxicity evaluations. The observed toxicity at the tested dose suggests that careful monitoring of animal health is crucial. Further research may be warranted to explore alternative dosing schedules or combination therapies to enhance the therapeutic window of PG-11047.

References

Application Notes and Protocols for the Combined Use of PG-11047 Tetrahydrochloride and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-11047 tetrahydrochloride is a second-generation polyamine analogue designed to interfere with cellular polyamine metabolism, a pathway frequently dysregulated in cancer. Polyamines are essential for cell proliferation and survival, and their depletion can lead to cell cycle arrest and apoptosis. PG-11047 acts as a nonfunctional competitor of natural polyamines, such as spermine, disrupting their critical roles in cellular processes.[1][2][3]

Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis.[4] Preclinical and clinical studies have explored the combination of PG-11047 with cisplatin, suggesting a potential synergistic or additive antitumor effect. The rationale for this combination lies in the distinct but complementary mechanisms of action of the two agents, potentially enhancing therapeutic efficacy and overcoming resistance. Preclinical studies have shown that PG-11047 can potentiate the antitumor activity of cisplatin in lung cancer models.[1][5]

These application notes provide a summary of the available data and detailed protocols for key experiments to guide further research into this combination therapy.

Data Presentation

Preclinical Efficacy
Preclinical Model Treatment Group Observed Effect Reference
Lung Cancer (A549) XenograftPG-11047 + CisplatinPotentiated antitumor effect, superior to either agent alone.[1][5][6]
Prostate Cancer (DU-145) XenograftPG-11047Significant inhibition of tumor development as a single agent.[5]
Clinical Trial Data (Phase Ib)

A Phase Ib clinical trial evaluated the safety and efficacy of PG-11047 in combination with several standard-of-care chemotherapies, including cisplatin, in patients with advanced refractory solid tumors or lymphoma.[2][7][8]

Parameter Value/Observation Tumor Types in Cisplatin Arm Reference
Maximum Tolerated Dose (MTD) of PG-11047 (in combination with cisplatin) 590 mg (administered intravenously once weekly)Not specified in detail[8]
Patient Response (PG-11047 + Cisplatin) 54.1% of patients achieved stable disease.Lung carcinoma, transitional cell carcinoma of the ureter, and prostate cancer were among those with unconfirmed PRs.[2][7]
20% of patients had unconfirmed partial responses.[2][7]
Dose-Limiting Toxicities (DLTs) Rare in the cisplatin combination group.Not specified in detail[2][7]

Signaling Pathways and Mechanism of Action

The synergistic effect of PG-11047 and cisplatin is thought to arise from their complementary mechanisms targeting cancer cell proliferation and survival.

  • PG-11047: As a polyamine analogue, PG-11047 competes with natural polyamines for uptake and binding to cellular macromolecules like DNA. This disrupts normal polyamine function, leading to a depletion of intracellular polyamine pools, which in turn can induce cell cycle arrest and apoptosis.[1]

  • Cisplatin: This platinum-based agent forms covalent adducts with DNA, leading to DNA damage. The cellular response to this damage, if not repaired, activates signaling pathways that culminate in apoptosis.[4]

The combination of these two agents can potentially lead to a more robust induction of apoptosis and a more profound inhibition of tumor growth.

PG11047_Cisplatin_Signaling_Pathway Proposed Signaling Pathway of PG-11047 and Cisplatin Combination cluster_pg11047 PG-11047 cluster_cisplatin Cisplatin PG11047 PG-11047 Polyamine_Depletion Polyamine Pool Depletion PG11047->Polyamine_Depletion Cell_Cycle_Arrest Cell Cycle Arrest Polyamine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR DDR->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Proposed mechanism of PG-11047 and cisplatin combination therapy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of the PG-11047 and cisplatin combination. These are generalized protocols and may require optimization based on the specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PG-11047 and cisplatin, both individually and in combination, on cancer cell lines.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with PG-11047, Cisplatin, or Combination Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Analyze Data (Calculate IC50) Read_Absorbance->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • 96-well plates

  • This compound

  • Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of PG-11047 and cisplatin in culture medium.

  • Treat the cells with varying concentrations of PG-11047 alone, cisplatin alone, and in combination. Include untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment condition. Combination index (CI) values can be calculated to determine if the interaction is synergistic, additive, or antagonistic.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by PG-11047 and cisplatin.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Seed cells in 6-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with PG-11047, Cisplatin, or Combination Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 Harvest Harvest and Wash Cells Incubate2->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate3 Incubate for 15 min Stain->Incubate3 Analyze_FCM Analyze by Flow Cytometry Incubate3->Analyze_FCM

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Cisplatin

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with predetermined concentrations of PG-11047, cisplatin, or their combination for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells promptly by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of the combination therapy.

Xenograft_Model_Workflow In Vivo Xenograft Model Workflow Start Inject cancer cells subcutaneously into immunocompromised mice Tumor_Growth Monitor tumor growth Start->Tumor_Growth Randomize Randomize mice into treatment groups when tumors reach a certain volume Tumor_Growth->Randomize Treat Administer PG-11047, Cisplatin, Combination, or Vehicle Control Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Sacrifice mice at endpoint Monitor->Endpoint Analyze Excise and weigh tumors, perform further analysis (e.g., IHC) Endpoint->Analyze

References

Application Notes and Protocols for PG-11047 Tetrahydrochloride Administration in Lung Cancer Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-11047 (also known as CGC-11047) is a second-generation, conformationally restricted polyamine analog of spermine.[1][2] In preclinical studies, it has demonstrated significant antitumor activity in various cancer models, including non-small cell and small cell lung cancer.[3] Polyamines are essential for cell proliferation, and their metabolism is often dysregulated in cancer, making the polyamine pathway a compelling target for anticancer therapies.[4] PG-11047 exerts its effect by modulating the polyamine metabolic pathway; it competitively inhibits natural polyamine functions, depletes intracellular polyamine pools, and induces cell-cycle arrest and apoptosis.[2][4]

These application notes provide detailed protocols for the administration of PG-11047 tetrahydrochloride in lung cancer xenograft models, guidance on data collection, and an overview of its mechanism of action.

Data Presentation

Quantitative data on the efficacy of PG-11047 in lung cancer xenograft models is crucial for evaluating its therapeutic potential. While published literature consistently reports significant tumor growth inhibition, specific tumor volume data is variable and dependent on experimental conditions.[3] Researchers should meticulously record and analyze their data. Below are template tables for organizing experimental results.

Table 1: In Vitro Cytotoxicity of PG-11047 in Human Lung Cancer Cell Lines

Cell LinePhenotypeIC50 (µM)Reference
A549Non-Small Cell~0.1-0.5[3]
NCI-H157Non-Small Cell~0.1-0.5[3]
NCI-H69Small Cell~0.1-0.5[3]
NCI-H82Small Cell~0.1-0.5[3]

Table 2: Efficacy of PG-11047 in A549 Lung Cancer Xenograft Model

Note: Specific tumor volume data is not consistently available in the public domain. This table should be populated with experimental data.

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)TGI (%)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMN/A
PG-11047 (100 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMCalculate

TGI (Tumor Growth Inhibition) should be calculated at the end of the study using the formula: TGI (%) = [1 - (Tf-Ti)/(Cf-Ci)] x 100, where Tf is the final tumor volume of the treated group, Ti is the initial tumor volume of the treated group, Cf is the final tumor volume of the control group, and Ci is the initial tumor volume of the control group.

Table 3: Body Weight Changes in Mice During PG-11047 Treatment

This table should be populated with experimental data to monitor toxicity.

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)Day 28 (g)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
PG-11047 (100 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Signaling Pathway and Mechanism of Action

PG-11047 disrupts polyamine homeostasis in cancer cells through a multi-faceted mechanism. It is taken up by the cell's polyamine transport system and subsequently:

  • Down-regulates Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in polyamine biosynthesis. Its inhibition reduces the production of new polyamines.[4]

  • Induces Polyamine Catabolism: PG-11047 up-regulates the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[4] This leads to the breakdown of existing polyamines.

  • Depletes Polyamine Pools: The combined effect of reduced synthesis and increased catabolism leads to a significant depletion of intracellular spermidine and spermine.

  • Induces Apoptosis: The depletion of essential polyamines and the production of reactive oxygen species as a byproduct of polyamine catabolism contribute to the induction of apoptosis in cancer cells.[2]

PG11047_Mechanism_of_Action PG-11047 Mechanism of Action PG11047 PG-11047 ODC Ornithine Decarboxylase (ODC) PG11047->ODC Inhibits SSAT_SMOX SSAT & SMOX Induction PG11047->SSAT_SMOX Induces Polyamine_Biosynthesis Polyamine Biosynthesis ODC->Polyamine_Biosynthesis Polyamine_Catabolism Polyamine Catabolism SSAT_SMOX->Polyamine_Catabolism Polyamine_Pools Spermidine/Spermine Pools Polyamine_Biosynthesis->Polyamine_Pools Synthesizes Polyamine_Catabolism->Polyamine_Pools Depletes Apoptosis Apoptosis Polyamine_Pools->Apoptosis Depletion leads to

Caption: PG-11047 inhibits ODC and induces SSAT/SMOX, leading to polyamine depletion and apoptosis.

Experimental Protocols

A549 Non-Small Cell Lung Cancer Xenograft Model

This protocol is adapted from established methodologies for studying the in vivo efficacy of PG-11047.[3]

Materials:

  • A549 human non-small cell lung cancer cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (or similar basement membrane matrix)

  • Female athymic nude mice (nu/nu), 6-8 weeks old

  • This compound

  • Vehicle: Sterile Water for Injection or Hanks Balanced Salt Solution (HBSS)

  • Syringes and needles (27G or similar)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Resuspend cells in serum-free medium and count using a hemocytometer or automated cell counter.

    • Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 10 x 10^6 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1.0 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor mice regularly for tumor formation.

    • Once tumors are palpable, measure the length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • PG-11047 Formulation: Prepare a stock solution of this compound in sterile water for injection or HBSS. Further dilute to the final concentration for injection.

    • Administration: Administer PG-11047 at a dose of 100 mg/kg via intraperitoneal (i.p.) injection. A typical dosing schedule is once weekly for 3 weeks, followed by a one-week rest period, repeated for the duration of the study.[3]

    • The control group should receive an equivalent volume of the vehicle.

  • Data Collection and Endpoint:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

    • At the endpoint, euthanize mice according to IACUC guidelines and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).

Combination Therapy with Cisplatin

Preclinical studies suggest that PG-11047 can potentiate the antitumor effects of cisplatin in lung cancer models.

Protocol Modifications:

  • Establish the A549 xenograft model as described above.

  • Create four treatment groups:

    • Vehicle Control

    • PG-11047 (100 mg/kg, i.p., weekly)

    • Cisplatin (dose and schedule to be optimized, e.g., 3-5 mg/kg, i.p., once weekly)

    • PG-11047 + Cisplatin (administer at the same doses and schedules, potentially with a staggered administration).

  • Monitor tumor growth and toxicity as previously described.

Visualizations

Experimental Workflow

Xenograft_Workflow PG-11047 Xenograft Experimental Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Cell_Culture A549 Cell Culture Cell_Harvest Harvest & Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer PG-11047 and/or Vehicle Randomization->Treatment Data_Collection Measure Tumor Volume & Body Weight Treatment->Data_Collection Endpoint Endpoint & Euthanasia Data_Collection->Endpoint Analysis Tumor Excision & Downstream Analysis Endpoint->Analysis

Caption: Workflow for a typical PG-11047 lung cancer xenograft study.

Logical Relationship of PG-11047 Administration to Antitumor Effect

Logical_Relationship Logical Flow of PG-11047 Antitumor Effect Admin PG-11047 Administration (i.p.) Uptake Cellular Uptake via Polyamine Transport System Admin->Uptake Pathway Modulation of Polyamine Metabolism Uptake->Pathway Depletion Depletion of Intracellular Spermidine & Spermine Pathway->Depletion Growth_Arrest Cell Cycle Arrest & Apoptosis Depletion->Growth_Arrest Tumor_Inhibition Tumor Growth Inhibition Growth_Arrest->Tumor_Inhibition

Caption: Logical flow from PG-11047 administration to tumor growth inhibition.

References

Application Notes and Protocols for Testing PG-11047 Tetrahydrochloride Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PG-11047 Tetrahydrochloride

PG-11047 is a second-generation, conformationally restricted polyamine analogue of spermine.[1] Polyamines are small, cationic molecules essential for cell growth, differentiation, and proliferation.[2] Cancer cells often exhibit dysregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of cancer cell growth.[3][4] It has demonstrated anti-tumor activity in various cancer cell lines, including lung, breast, colon, and prostate cancers.[5] These application notes provide detailed protocols for testing the efficacy of PG-11047 in vitro using common cell culture assays.

Mechanism of Action

PG-11047 exerts its anti-proliferative effects by disrupting polyamine homeostasis within cancer cells.[6] It competitively displaces endogenous polyamines from their binding sites on DNA, which interferes with cell cycle progression.[7] The primary mechanisms of action include:

  • Downregulation of Polyamine Biosynthesis: PG-11047 treatment leads to a decrease in the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in the polyamine biosynthesis pathway.[6]

  • Upregulation of Polyamine Catabolism: The compound significantly induces the activity of spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMOX), two key enzymes in the polyamine catabolic pathway.[6]

This dual action results in the depletion of intracellular polyamine pools (putrescine, spermidine, and spermine), ultimately leading to cell cycle arrest and the induction of apoptosis.[7]

PG11047_Mechanism cluster_cell Cancer Cell PG11047 PG-11047 ODC ODC PG11047->ODC Inihibits SSAT_SMOX SSAT & SMOX PG11047->SSAT_SMOX Induces Ornithine Ornithine Polyamines Natural Polyamines (Spermine, Spermidine) Ornithine->Polyamines Biosynthesis CellCycle Cell Cycle Progression Polyamines->CellCycle DNA DNA Binding Polyamines->DNA ODC->Ornithine SSAT_SMOX->Polyamines Catabolism Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Figure 1: Mechanism of Action of PG-11047.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol outlines the use of a resazurin-based assay (e.g., CellTiter-Blue®) to determine the dose-dependent cytotoxic effects of PG-11047 and to calculate the GI50 (concentration for 50% growth inhibition).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, Promega)

  • Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Include wells for "time zero" (T0) measurement, untreated controls, and vehicle controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • PG-11047 Treatment:

    • Prepare a stock solution of PG-11047 in an appropriate solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Perform serial dilutions of PG-11047 in complete culture medium to achieve the desired final concentrations (a broad range is recommended for initial studies, e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells (excluding T0 wells) and add 100 µL of the corresponding PG-11047 dilutions or control medium.

    • Process the T0 plate by adding the viability reagent as described in step 4.

  • Incubation:

    • Incubate the treatment plate for a specified duration (e.g., 72 or 96 hours) at 37°C, 5% CO₂.[5]

  • Assay Measurement:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition using the following formula: 100 * [(T - T0) / (C - T0)] Where T is the fluorescence of treated wells, T0 is the fluorescence of the time zero wells, and C is the fluorescence of the untreated control wells.[8]

    • Plot the percentage of growth inhibition against the log of PG-11047 concentration and determine the GI50 value using non-linear regression analysis.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_pg11047 Treat with PG-11047 serial dilutions incubate_24h->treat_pg11047 incubate_72h Incubate 72-96h treat_pg11047->incubate_72h add_reagent Add CellTiter-Blue reagent incubate_72h->add_reagent incubate_1_4h Incubate 1-4h add_reagent->incubate_1_4h read_fluorescence Read fluorescence incubate_1_4h->read_fluorescence analyze_data Calculate GI50 read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Cells treated with PG-11047 and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Culture cells in 6-well plates and treat with desired concentrations of PG-11047 (and controls) for a specified time (e.g., 48 or 72 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or Trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with PG-11047 start->treat_cells harvest_cells Harvest adherent and floating cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend in 1X Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_rt Incubate 15 min at RT add_stains->incubate_rt add_buffer_analyze Add binding buffer and analyze by flow cytometry incubate_rt->add_buffer_analyze end End add_buffer_analyze->end

Figure 3: Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) in response to PG-11047 treatment using PI staining and flow cytometry.

Materials:

  • Cells treated with PG-11047 and controls

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate data acquisition.

    • Gate on the single-cell population to exclude doublets and aggregates.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow start Start treat_cells Treat cells with PG-11047 start->treat_cells harvest_and_wash Harvest and wash cells treat_cells->harvest_and_wash fix_cells Fix in cold 70% ethanol harvest_and_wash->fix_cells wash_and_stain Wash and stain with PI/RNase A solution fix_cells->wash_and_stain incubate_rt Incubate 30 min at RT wash_and_stain->incubate_rt analyze_flow Analyze by flow cytometry incubate_rt->analyze_flow quantify_phases Quantify cell cycle phases analyze_flow->quantify_phases end End quantify_phases->end

Figure 4: Cell Cycle Analysis Workflow.

Data Presentation: Efficacy of PG-11047 in Various Cancer Cell Lines

The following table summarizes the reported growth inhibitory concentrations (GI50 or IC50) of PG-11047 in different human cancer cell lines.

Cancer TypeCell LineGI50 / IC50 (µM)Incubation Time (h)Assay Type
Lung Cancer A549~0.1-0.596Growth Inhibition
H69~0.1-0.596Growth Inhibition
H157~0.1-0.596Growth Inhibition
H82~0.1-0.596Growth Inhibition
Breast Cancer Various0.4 - 500072Growth Inhibition
(Median)31.572Growth Inhibition
Pancreatic Cancer VariousVariable Range72Growth Inhibition
Prostate Cancer LNCaP-FGC>1072MTT

Note: GI50/IC50 values can vary depending on the specific assay conditions, cell line passage number, and laboratory.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Cell Viability Assay
High variability between replicate wellsUneven cell seeding, edge effects in the plate, pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated multichannel pipettes.
Low signal-to-noise ratioInsufficient incubation time with the reagent, low cell number, reagent degradation.Optimize incubation time (1-4 hours). Ensure the cell seeding density is appropriate for the cell line. Store the reagent protected from light and at the recommended temperature.
Apoptosis Assay
High percentage of PI-positive cells in controlHarsh cell handling (e.g., excessive trypsinization, high-speed centrifugation), cells are not healthy.Use a gentle cell detachment method. Centrifuge at low speed (300-400 x g). Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Weak Annexin V stainingInsufficient Annexin V concentration, assay performed too early after treatment, Ca²⁺ absence in buffer.Titrate the Annexin V concentration. Perform a time-course experiment to find the optimal time point for apoptosis detection. Ensure the use of the provided 1X binding buffer containing calcium.
Cell Cycle Analysis
Broad G0/G1 and G2/M peaks (high CV)Cell clumps, inconsistent staining, high flow rate during acquisition.Filter the cell suspension through a nylon mesh before analysis. Ensure proper fixation and staining. Use a low flow rate on the cytometer.
Significant sub-G1 peak in controlSpontaneous apoptosis due to poor cell health or over-confluency.Use healthy, sub-confluent cells for the experiment.
RNA contaminationIncomplete RNase A treatment.Ensure RNase A is active and increase incubation time or concentration if necessary to remove RNA, which can also be stained by PI.

References

Application Notes and Protocols for Determining IC50 Values of PG-11047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of PG-11047 in various cancer cell lines. PG-11047 is a novel, conformationally restricted polyamine analogue with demonstrated anti-cancer activity.[1][2] Accurate determination of its IC50 value is a critical step in preclinical evaluation, offering a quantitative measure of its potency. These guidelines are intended to assist researchers in obtaining reliable and reproducible data.

Introduction to PG-11047

PG-11047 is a second-generation synthetic analogue of the natural polyamine spermine.[2][3] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer cells, making this pathway an attractive therapeutic target.[1][3] PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of cancer cell growth.[1][2] It has shown significant growth-inhibitory effects in numerous tumor cell lines, including lung, prostate, breast, and pancreatic cancers, and has been evaluated in clinical trials.[1][2][4][5]

Mechanism of Action of PG-11047

PG-11047 exerts its anti-proliferative effects through a multi-faceted mechanism centered on the disruption of polyamine homeostasis. As a spermine mimic, it competitively inhibits the functions of natural polyamines.[6] Its accumulation within the cell leads to feedback inhibition of polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC), and the potent induction of polyamine catabolic enzymes, specifically spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][5][6] The upregulation of SMOX results in the production of reactive oxygen species (ROS), contributing to cytotoxicity and apoptosis.[5] Ultimately, this disruption of polyamine levels interferes with cell cycle processes, leading to cell cycle arrest and programmed cell death.[3]

G cluster_pathway Polyamine Metabolism & PG-11047 Action Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Biosynthesis SRM SRM Putrescine->SRM Spermidine Spermidine SRM->Spermidine Spermidine->Putrescine SMS SMS Spermidine->SMS Spermine Spermine SMS->Spermine Spermine->Spermidine Catabolism Proliferation Cell Proliferation Spermine->Proliferation Supports PG11047 PG-11047 PG11047->ODC Inhibits PG11047->Spermine Competes with SSAT SSAT PG11047->SSAT Induces SMOX SMOX PG11047->SMOX Induces Apoptosis Cell Cycle Arrest & Apoptosis PG11047->Apoptosis SSAT->Spermidine SSAT->Spermine SMOX->Spermidine ROS ROS (H₂O₂) SMOX->ROS ROS->Apoptosis

Caption: PG-11047 mechanism of action on the polyamine pathway.

IC50 Values of PG-11047 in Various Cell Lines

The potency of PG-11047 varies across different cancer types and cell lines. The table below summarizes publicly available data on its inhibitory concentrations. Note that reported values can be IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or GI50 (half-maximal growth inhibition), which are conceptually similar but can be calculated differently.

Cancer TypeCell Line(s)Reported Value (Concentration)Notes
Lung Cancer A549, H69, H157, H82IC50: 0.1 - 0.5 µMOrder of sensitivity: A549 > H69 = H157 > H82.[4]
Prostate Cancer DU145ID50: as low as 50 nM---
Pancreatic Cancer 22 PDA Cell LinesGI50: 0.4 µM - 66 mMA very wide range of sensitivity was observed.[7]
Ewing Sarcoma VariousMedian EC50: < 71 nMShowed high sensitivity compared to other pediatric cancers.[8]
Neuroblastoma VariousMedian EC50: > 71 nMShowed lower sensitivity compared to other pediatric cancers.[8]

Experimental Protocol: IC50 Determination by MTT Assay

The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of PG-11047. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Required Materials
  • PG-11047 compound

  • Selected adherent cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 490 nm or 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

G Start Start: Culture Cells Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate (24 hours) Seed->Incubate1 Treat 4. Treat Cells with PG-11047 Incubate1->Treat PrepareDrug 3. Prepare PG-11047 Serial Dilutions PrepareDrug->Treat Incubate2 5. Incubate (e.g., 72-96 hours) Treat->Incubate2 AddMTT 6. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 7. Incubate (3-4 hours) AddMTT->Incubate3 Solubilize 8. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 9. Measure Absorbance (Microplate Reader) Solubilize->Read Analyze 10. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: General experimental workflow for IC50 determination using MTT assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for 'untreated control' (cells + medium + vehicle) and 'blank' (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a high-concentration stock solution of PG-11047 in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 0.01 nM to 100 µM). The final DMSO concentration in all wells should be consistent and low (<0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PG-11047. Add medium with the corresponding DMSO concentration to the 'untreated control' wells.

    • Incubate the plate for a defined exposure time (typically 72 to 96 hours).[4][8]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the supernatant from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[9][10]

Data Analysis and IC50 Calculation

The goal of the analysis is to generate a dose-response curve from which the IC50 value can be interpolated.[11]

  • Data Normalization:

    • Subtract the average absorbance of the 'blank' wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control Wells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the % Viability (Y-axis) against the logarithm of the drug concentration (X-axis).

    • Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope) to the data. This can be performed using software such as GraphPad Prism, Origin, or R.

    • The IC50 is the concentration of PG-11047 that corresponds to 50% viability on the fitted curve.

G cluster_analysis Data Analysis Logic Data Raw Absorbance Data Normalization 1. Background Subtraction 2. Normalize to Control (% Viability) Data->Normalization Plotting 3. Plot Data (% Viability vs. Log[Concentration]) Normalization->Plotting CurveFit 4. Non-linear Regression (Sigmoidal Curve Fit) Plotting->CurveFit Result IC50 Value CurveFit->Result

Caption: Logical workflow for calculating the IC50 value from raw data.

Conclusion

PG-11047 is a potent inhibitor of cancer cell proliferation that functions by disrupting polyamine metabolism. The protocol described herein provides a standardized method for determining its IC50 value in various cell lines, a fundamental parameter for assessing its therapeutic potential. Adherence to this detailed protocol will enable researchers to generate robust and comparable data, facilitating further investigation into this promising anti-cancer agent.

References

Application Notes and Protocols for the Intravenous Formulation of PG-11047 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes and protocols are intended for research purposes only. They are based on publicly available information and general best practices for parenteral drug formulation. All procedures should be performed in a sterile environment by qualified personnel.

Introduction

PG-11047 is a synthetic polyamine analog that acts as a competitive inhibitor of natural polyamines, which are essential for cell proliferation.[1][2] By disrupting polyamine metabolism, PG-11047 exhibits anti-tumor activity and is under investigation as a potential cancer therapeutic.[1][2][3] Proper formulation is critical for its safe and effective administration in preclinical and clinical research. This document provides detailed protocols for the preparation of PG-11047 tetrahydrochloride for intravenous (IV) infusion.

Mechanism of Action

PG-11047 enters cells via the polyamine transport system and interferes with polyamine homeostasis.[1][3] This leads to a depletion of natural polyamines, which in turn inhibits cell growth and can induce apoptosis in cancer cells.

PG11047_Mechanism cluster_cell Cancer Cell PTS Polyamine Transport System PG11047_in PG-11047 Metabolism Polyamine Metabolism PG11047_in->Metabolism Inhibits Apoptosis Apoptosis PG11047_in->Apoptosis Induces Polyamines Natural Polyamines (Spermine, Spermidine) Growth Cell Growth & Proliferation Polyamines->Growth Promotes Metabolism->Polyamines Depletes PG11047_out PG-11047 (extracellular) PG11047_out->PTS Uptake

Figure 1. Simplified signaling pathway of PG-11047 in cancer cells.

Physicochemical Properties and Excipients

Understanding the properties of this compound and the role of excipients is fundamental to developing a stable and safe intravenous formulation.

This compound Properties (Summary)
PropertyValue/InformationSource
Chemical Name N1,N12-bisethyl-cis-6,7-dehydrospermine tetrahydrochloride[4][5]
Molecular Formula C14H32N4 · 4HClInferred
Appearance White to off-white solid (assumed)General Knowledge
Solubility Soluble in Water for Injection and DMSO.[4][6][4][6]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month.[6][6]
Recommended Excipients for IV Formulation

The selection of excipients is critical for maintaining the stability, solubility, and safety of the final drug product.[7][8]

Excipient CategoryExamplePurpose
Vehicle/Solvent Water for Injection (WFI), USPPrimary solvent for dissolving the drug substance.[9]
Tonicity Agent 0.9% Sodium Chloride Injection, USPTo make the final infusion solution isotonic with blood.[9]
Buffering Agent Citrate or Phosphate BufferTo maintain a stable pH and prevent degradation.
Solubilizing Agent Cyclodextrins, Polysorbate 80To enhance the solubility of poorly soluble compounds.[7][9]

Experimental Protocols

The following protocols describe the preparation of a stock solution and the final intravenous infusion solution of this compound. These protocols are based on procedures used in clinical trials and general pharmaceutical practices.[4][5]

Protocol 1: Preparation of PG-11047 Stock Solution (100 mg/mL)

This protocol is for preparing a concentrated stock solution that will be further diluted for infusion.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI), USP

  • Sterile, depyrogenated vials

  • Appropriate personal protective equipment (PPE)

  • Calibrated analytical balance

  • Sterile filtration unit (e.g., 0.22 µm PVDF syringe filter)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.

  • Aseptically transfer the powder to a sterile vial.

  • Calculate the required volume of sterile WFI to achieve a final concentration of 100 mg/mL.

  • Add approximately 80% of the calculated WFI to the vial.

  • Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Once dissolved, add the remaining WFI to reach the final target volume.

  • Sterile filter the resulting solution using a 0.22 µm syringe filter into a final sterile, depyrogenated vial.

  • Label the vial clearly with the compound name, concentration, date, and storage conditions.

  • This stock solution, referred to as "PG-11047 for Injection 10%", should be used for further dilutions.[4][5]

Stock_Solution_Workflow cluster_aseptic Aseptic Environment Weigh 1. Weigh PG-11047 Tetrahydrochloride Transfer 2. Aseptically transfer to sterile vial Weigh->Transfer Add_WFI 3. Add Sterile Water for Injection (WFI) Transfer->Add_WFI Dissolve 4. Dissolve completely Add_WFI->Dissolve QS 5. QS to final volume Dissolve->QS Filter 6. Sterile filter (0.22 µm) QS->Filter Store 7. Store appropriately (-20°C or -80°C) Filter->Store

Figure 2. Workflow for preparing PG-11047 stock solution.

Protocol 2: Preparation of Final Intravenous Infusion Solution

This protocol describes the dilution of the stock solution to the final concentration for administration.

Materials:

  • PG-11047 Stock Solution (100 mg/mL)

  • 0.9% Sodium Chloride for Injection, USP (in a sterile IV bag)

  • Sterile syringes and needles

  • Appropriate PPE

Procedure:

  • Determine the final desired dose of PG-11047 for the experiment.

  • Calculate the volume of the 100 mg/mL stock solution required to achieve this dose.

  • Aseptically withdraw the calculated volume of the stock solution from the vial using a sterile syringe.

  • Inject the PG-11047 stock solution into a sterile IV bag containing 0.9% Sodium Chloride for Injection, USP.[4][5] The final volume of the infusion bag is typically 100 mL or 200 mL.[4][5]

  • Gently mix the contents of the IV bag by inverting it several times.

  • The final diluted solution should be used within 8 hours of preparation.[4][5]

  • Label the IV bag with the patient/subject ID, drug name, final concentration, date, and time of preparation.

Example Dilution Calculation:

  • Desired Dose: 500 mg

  • Stock Concentration: 100 mg/mL

  • Volume of Stock Needed: 500 mg / 100 mg/mL = 5 mL

  • Final Infusion Volume: 100 mL

  • Procedure: Aseptically add 5 mL of the 100 mg/mL PG-11047 stock solution to a 100 mL IV bag of 0.9% Sodium Chloride. The final concentration will be 5 mg/mL.

Quality Control and Stability

To ensure the safety and efficacy of the prepared infusion, the following quality control measures are recommended.

ParameterMethodSpecification
Appearance Visual InspectionClear, colorless solution, free of visible particles.[10]
pH pH MeterWithin a physiologically acceptable range (e.g., 4.5 - 7.0).
Sterility Membrane FiltrationNo microbial growth.
Endotoxins Limulus Amebocyte Lysate (LAL) TestWithin acceptable limits for parenteral products.
Purity/Degradation HPLCPurity should be >98%; degradation products should be minimal.

Stability:

  • The diluted PG-11047 solution in 0.9% Sodium Chloride for Injection, USP, should be used within 8 hours of preparation.[4][5]

  • Long-term stability studies for the diluted product have not been reported in the available literature.

Administration Guidelines

  • The intravenous infusion should be administered over a defined period, for example, 60 or 90 minutes, depending on the total volume.[4][5]

  • Standard aseptic techniques must be followed during administration to prevent infection.[11]

  • Monitor the subject for any adverse reactions during and after the infusion.

Decision_Flow Start Start: Need for IV PG-11047 Prep_Stock Prepare 100 mg/mL Stock Solution (Protocol 1) Start->Prep_Stock Dilute Dilute Stock in 0.9% NaCl IV Bag (Protocol 2) Prep_Stock->Dilute QC Perform Quality Control Checks (pH, Visual) Dilute->QC Administer Administer IV Infusion (within 8 hours) QC->Administer Pass Discard Discard if QC fails or >8 hours QC->Discard Fail End End Administer->End Complete

References

Application Notes and Protocols for the Analytical Detection of PG-11047 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-11047 (N1,N12-bisethyl-cis-6,7-dehydrospermine) is a second-generation, conformationally restricted polyamine analog that acts as a nonfunctional competitor of the natural polyamine spermine.[1] Polyamines are essential for tumor cell proliferation, making them a key target in cancer therapy.[1] PG-11047 has demonstrated growth inhibitory effects in various cancer cell lines and in vivo models by modulating polyamine catabolism.[1] Preclinical and Phase I clinical trials have investigated PG-11047 as both a monotherapy and in combination with other chemotherapeutic agents for advanced solid tumors and lymphomas.[2][3][4]

Accurate and sensitive bioanalytical methods are crucial for characterizing the pharmacokinetics (PK) and pharmacodynamics (PD) of PG-11047 in preclinical and clinical studies. This document provides detailed application notes and protocols for the quantitative determination of PG-11047 in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5][6][7]

Signaling Pathway of PG-11047 Action

PG-11047 exerts its anticancer effects by interfering with the polyamine metabolic pathway. As a spermine analog, it competitively inhibits the functions of natural polyamines, which are critical for cell growth and proliferation. The diagram below illustrates the polyamine biosynthesis pathway and the mechanism of action for PG-11047.

Polyamine Pathway and PG-11047 Inhibition ODC: Ornithine Decarboxylase SRM: Spermidine Synthase SMS: Spermine Synthase cluster_0 Polyamine Biosynthesis cluster_1 Cellular Functions cluster_2 PG-11047 Action Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS CellGrowth Cell Growth & Proliferation Spermine->CellGrowth Promotes PG11047 PG-11047 Inhibition Inhibition of Polyamine Function PG11047->Inhibition Inhibition->CellGrowth Inhibits Sample Preparation Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (IS) (e.g., deuterated PG-11047) Start->Add_IS Add_PPT Add 300 µL cold Acetonitrile with 0.1% Formic Acid Add_IS->Add_PPT Vortex Vortex Mix (1 min) Add_PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Application Notes and Protocols: PG-11047 Tetrahydrochloride in Combination with Anti-Angiogenic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-11047 tetrahydrochloride is a novel, second-generation polyamine analogue designed to exploit the dysregulated polyamine metabolism characteristic of many cancers.[1][2] As a structural mimic of spermine, PG-11047 competitively inhibits polyamine functions and depletes intracellular polyamine pools, leading to cell cycle arrest and apoptosis in tumor cells.[3][4] Anti-angiogenic therapies, such as the monoclonal antibody bevacizumab, target the vascular endothelial growth factor (VEGF) pathway to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. Preclinical and clinical evidence suggests that combining PG-11047 with anti-angiogenic agents may offer a synergistic anti-tumor effect.[1][4]

These application notes provide a summary of the preclinical and clinical data, detailed experimental protocols for evaluating the combination of PG-11047 and anti-angiogenic therapies, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action and Rationale for Combination Therapy

PG-11047 exerts its anti-cancer effects through a multi-pronged attack on polyamine metabolism. It competitively displaces natural polyamines from their binding sites on macromolecules like DNA, interfering with essential cellular processes.[3] Furthermore, PG-11047 downregulates the key polyamine biosynthetic enzyme, ornithine decarboxylase (ODC), and upregulates the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), leading to a profound depletion of intracellular polyamines.

Anti-angiogenic therapies like bevacizumab sequester VEGF-A, preventing its interaction with its receptor (VEGFR) on endothelial cells. This blockade inhibits downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor neovascularization.

The rationale for combining these two therapeutic strategies lies in their complementary mechanisms of action. Polyamine depletion has been shown to impact the tumor microenvironment and can inhibit angiogenesis independently of VEGF.[5] Moreover, the tumor hypoxia induced by anti-angiogenic agents can be potentiated by the cellular stress resulting from polyamine depletion, leading to enhanced tumor cell killing.

Preclinical and Clinical Data

Preclinical Studies

Preclinical investigations have demonstrated the potential of combining PG-11047 with anti-angiogenic therapies in various cancer models. A key study by Dredge et al. (2009) evaluated PG-11047 in combination with bevacizumab in human prostate (DU-145) and lung (A549) cancer xenograft models.[4] While specific quantitative data from this study is not publicly available, the authors reported that the combination of PG-11047 and bevacizumab significantly enhanced anti-tumor activity compared to either agent alone in the DU-145 prostate cancer model.[4]

Table 1: Summary of Preclinical In Vivo Studies

Cancer ModelTreatment GroupsKey FindingsReference
Prostate Cancer (DU-145 Xenograft)PG-11047, Bevacizumab, PG-11047 + Bevacizumab, Vehicle ControlThe combination of PG-11047 and bevacizumab resulted in a significant enhancement of anti-tumor activity compared to either monotherapy.[4]
Lung Cancer (A549 Xenograft)PG-11047, Cisplatin, PG-11047 + Cisplatin, Vehicle ControlPG-11047 potentiated the anti-tumor effect of cisplatin.[4]
Clinical Studies

A Phase Ib clinical trial investigated the safety and efficacy of PG-11047 in combination with several standard-of-care therapies, including the anti-angiogenic agent bevacizumab, in patients with advanced solid tumors or lymphoma.[1][2]

Table 2: Clinical Efficacy of PG-11047 in Combination with Bevacizumab (Phase Ib)

ParameterValue
Partial Response (PR)12%
Stable Disease (SD)40%
Controlled Tumor Growth (CR + PR + SD)52%
Maximum Tolerated Dose (MTD) of PG-11047 with Bevacizumab590 mg

Data from Murray Stewart et al., 2021.[1][6]

Experimental Protocols

In Vitro Angiogenesis Assay: Endothelial Tube Formation

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound

  • Anti-angiogenic agent (e.g., Bevacizumab)

  • 96-well culture plates

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Preparation of Basement Membrane Matrix:

    • Thaw basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix.

    • Incubate the plate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding and Treatment:

    • Culture HUVECs to 70-80% confluency.

    • Harvest cells using trypsin and resuspend in endothelial cell basal medium.

    • Prepare serial dilutions of PG-11047 and the anti-angiogenic agent in basal medium, both individually and in combination.

    • Add the test compounds to the HUVEC suspension.

    • Seed 1.5 x 10^4 cells in 100 µL of the compound-containing medium onto the solidified matrix in each well.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • After incubation, carefully remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.

    • Visualize the tube formation using a fluorescence microscope.

  • Quantification:

    • Capture images of the tube network.

    • Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vivo Tumor Xenograft Model

This protocol outlines the assessment of the combination therapy on tumor growth in a subcutaneous xenograft model.

Materials:

  • Human cancer cell line (e.g., DU-145 prostate cancer cells)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel®

  • This compound (sterile, for injection)

  • Bevacizumab (sterile, for injection)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, PG-11047 alone, Bevacizumab alone, PG-11047 + Bevacizumab).

  • Drug Administration:

    • PG-11047: Administer intraperitoneally (i.p.) at a dose of 100 mg/kg, once weekly.[3]

    • Bevacizumab: Administer i.p. at a dose of 5 mg/kg, twice weekly.

    • For the combination group, administer both agents according to their respective schedules.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a primary endpoint.

Immunohistochemical Analysis of Microvessel Density

This protocol is for quantifying the extent of angiogenesis within the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Primary antibody against an endothelial cell marker (e.g., anti-CD31)

  • Secondary antibody and detection system (e.g., HRP-conjugated)

  • DAB substrate

  • Microscope

Protocol:

  • Tissue Preparation:

    • Deparaffinize and rehydrate the tumor tissue sections.

    • Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Incubate the sections with the primary anti-CD31 antibody.

    • Wash and incubate with the secondary antibody.

    • Develop the signal using DAB substrate.

    • Counterstain with hematoxylin.

  • Quantification:

    • Scan the entire tumor section at low magnification to identify "hot spots" of high vascularity.

    • At high magnification (e.g., 200x), count the number of stained microvessels within a defined area in at least three different hot spots.

    • The average vessel count per area represents the microvessel density (MVD).

Visualizations

Signaling Pathways

G cluster_PG11047 PG-11047 Action cluster_AntiAngio Anti-Angiogenic Therapy Action cluster_CombinedEffect Combined Effect on Tumor PG11047 PG-11047 ODC Ornithine Decarboxylase (ODC) PG11047->ODC Inhibits SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PG11047->SSAT Induces Polyamines Intracellular Polyamines ODC->Polyamines SSAT->Polyamines Depletes CellCycle Cell Cycle Arrest & Apoptosis Polyamines->CellCycle Hypoxia Increased Tumor Hypoxia Polyamines->Hypoxia Modulates Microenvironment TumorGrowth Decreased Tumor Growth CellCycle->TumorGrowth Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA Sequesters VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR AngioSignaling Angiogenesis Signaling (PI3K/Akt, MAPK) VEGFR->AngioSignaling Angiogenesis Angiogenesis AngioSignaling->Angiogenesis Angiogenesis->TumorGrowth Angiogenesis->Hypoxia

Caption: Combined signaling pathways of PG-11047 and anti-angiogenic therapy.

Experimental Workflow

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis TubeFormation Endothelial Tube Formation Assay CellViability Cell Viability Assay (e.g., MTT, CTG) Quantification Quantification of Angiogenesis & Tumor Growth TubeFormation->Quantification Xenograft Tumor Xenograft Model (e.g., DU-145, A549) MVD Microvessel Density (MVD) Analysis Xenograft->MVD Xenograft->Quantification Synergy Assessment of Synergistic Effects Quantification->Synergy

Caption: Experimental workflow for evaluating combination therapy.

Conclusion

The combination of this compound with anti-angiogenic therapies represents a promising strategy for cancer treatment. The distinct but complementary mechanisms of action suggest the potential for synergistic anti-tumor activity. The provided protocols offer a framework for researchers to further investigate this combination in preclinical settings, with the aim of generating robust data to support its clinical development. Further studies are warranted to elucidate the precise molecular interplay between polyamine depletion and the VEGF signaling pathway and to identify patient populations most likely to benefit from this combination therapy.

References

Application Notes and Protocols for PG-11047 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-11047 is a second-generation polyamine analogue that acts as a nonfunctional competitor of the natural polyamine spermine.[1][2] Polyamines are essential for cell proliferation and their metabolism is often dysregulated in cancer, making them a key target for anticancer therapy.[3][4] PG-11047 exerts its anticancer effects by depleting intracellular polyamine pools through the inhibition of polyamine biosynthesis and the induction of polyamine catabolism.[5] This disruption of polyamine homeostasis can lead to cell-cycle arrest and apoptosis in cancer cells.[6] Preclinical and early-phase clinical studies have demonstrated the potential of PG-11047 as both a monotherapy and in combination with various cytotoxic and targeted agents.[7][8]

This document provides detailed experimental designs and protocols for investigating the combination of PG-11047 with other anticancer agents, with a focus on cisplatin, bevacizumab, and the cyclin-dependent kinase (CDK) inhibitor, dinaciclib.

Mechanism of Action of PG-11047

PG-11047 competitively inhibits the uptake and function of natural polyamines. Its primary mechanisms of action include:

  • Inhibition of Polyamine Biosynthesis: PG-11047 downregulates the activity of key enzymes in the polyamine synthesis pathway.

  • Induction of Polyamine Catabolism: It significantly induces the expression of spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), enzymes that break down polyamines.

  • Displacement of Natural Polyamines: PG-11047 displaces natural polyamines from their binding sites on DNA and RNA, interfering with critical cellular processes.[6]

The net effect is a depletion of intracellular spermine and spermidine, leading to cell growth inhibition and apoptosis.

cluster_0 Polyamine Homeostasis cluster_1 PG-11047 Action cluster_2 Cellular Effects Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1-acetylspermidine N1-acetylspermidine Spermidine->N1-acetylspermidine SSAT Spermine->Spermidine SMO PG-11047 PG-11047 ODC ODC PG-11047->ODC Inhibits SSAT SSAT PG-11047->SSAT Induces SMO SMO PG-11047->SMO Induces Polyamine\nDepletion Polyamine Depletion Cell Cycle\nArrest Cell Cycle Arrest Polyamine\nDepletion->Cell Cycle\nArrest Apoptosis Apoptosis Polyamine\nDepletion->Apoptosis

Figure 1: Simplified signaling pathway of PG-11047's mechanism of action.

Rationale for Combination Therapies

PG-11047 and Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that induces DNA damage in cancer cells. Preclinical studies have shown that the combination of PG-11047 and cisplatin results in a potent antitumor effect, superior to either agent alone. The depletion of polyamines by PG-11047 may enhance the cytotoxicity of cisplatin by interfering with DNA repair mechanisms and sensitizing cells to DNA damage-induced apoptosis.

PG-11047 and Bevacizumab

Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), a key driver of angiogenesis. Hypoxia, a common feature of the tumor microenvironment, upregulates both VEGF and polyamine transport. By depleting intracellular polyamines, PG-11047 may increase tumor cell apoptosis under hypoxic conditions, thus complementing the anti-angiogenic effects of bevacizumab.[3] Preclinical data in prostate cancer models and a Phase Ib clinical trial have shown enhanced antitumor activity with this combination.[4][7]

PG-11047 and Dinaciclib

Dinaciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, CDK5, and CDK9. By inhibiting these CDKs, dinaciclib disrupts cell cycle progression and transcription, leading to apoptosis in cancer cells. The combination of PG-11047, which can induce cell cycle arrest through polyamine depletion, and dinaciclib, a direct cell cycle inhibitor, presents a rational approach to synergistically inhibit cancer cell proliferation. While direct preclinical data on this specific combination is not yet available, the complementary mechanisms of action provide a strong rationale for investigation.

Experimental Design for Combination Studies

A systematic approach is required to evaluate the efficacy and synergy of PG-11047 combination therapies. The following experimental workflow is recommended:

cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: In Vivo Studies A Cell Viability Assays (MTT, CellTiter-Glo) B Synergy Analysis (Chou-Talalay Method) A->B C Apoptosis Assays (Annexin V, Caspase Activity) B->C D Western Blot Analysis C->D E Xenograft Tumor Models D->E Promising Combinations F Efficacy Assessment (Tumor Volume, Survival) E->F G Toxicity Evaluation (Body Weight, Clinical Signs) F->G H Pharmacodynamic Analysis (Biomarker Modulation) G->H

Figure 2: Experimental workflow for PG-11047 combination therapy studies.

In Vitro Experimental Protocols

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of PG-11047 and the combination agent, and to quantify the degree of synergy.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of PG-11047, the combination agent (cisplatin, bevacizumab, or dinaciclib), and the combination of both drugs at a constant ratio. Include a vehicle-treated control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for each agent alone and in combination. Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Parameter Description
Cell Lines Relevant cancer cell lines (e.g., A549 lung cancer, DU-145 prostate cancer)
Drug Concentrations Titration from nanomolar to micromolar range based on known potencies
Incubation Time 72-96 hours
Readout Absorbance at 570 nm
Synergy Analysis CompuSyn software or similar
Apoptosis Assays

Objective: To confirm that the observed cytotoxicity is due to apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentrations of PG-11047, the combination agent, and the combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Parameter Description
Drug Concentrations IC50 values determined from viability assays
Incubation Time 48 hours
Stains Annexin V-FITC and Propidium Iodide
Detection Method Flow Cytometry
Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effects.

Protocol: Western Blotting

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins (e.g., SSAT, cleaved PARP, cleaved Caspase-3, p-Rb, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

Target Proteins Rationale
SSAT To confirm PG-11047 target engagement
Cleaved PARP, Cleaved Caspase-3 Markers of apoptosis
γH2AX Marker of DNA damage (for cisplatin combination)
p-Rb, Cyclin D1 Markers of cell cycle progression (for dinaciclib combination)
β-actin Loading control

In Vivo Experimental Protocols

Xenograft Tumor Models

Objective: To evaluate the antitumor efficacy of PG-11047 combination therapy in a living organism.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A549, DU-145) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (Vehicle, PG-11047 alone, combination agent alone, PG-11047 + combination agent). Administer drugs according to a predetermined schedule (e.g., PG-11047 intraperitoneally weekly, cisplatin intraperitoneally every 3 weeks, bevacizumab intraperitoneally twice weekly, dinaciclib intravenously twice weekly).

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Toxicity Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

Parameter Description
Animal Model Athymic nude mice
Tumor Implantation Subcutaneous
Treatment Groups Vehicle, Single agents, Combination
Dosing and Schedule Based on previous studies and MTD
Primary Endpoint Tumor growth inhibition
Secondary Endpoints Survival, Body weight
Pharmacodynamic Analysis

Objective: To confirm target engagement and mechanism of action in vivo.

Protocol: Tumor and Plasma Analysis

  • Sample Collection: At the end of the in vivo study, collect tumors and plasma from a subset of mice from each treatment group.

  • Tumor Analysis:

    • Western Blot: Analyze tumor lysates for the expression of key biomarkers as described in the in vitro protocol.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

  • Plasma Analysis:

    • Polyamine Levels: Measure polyamine levels in plasma using HPLC to assess the systemic effects of PG-11047.

Summary of Preclinical and Clinical Data for PG-11047 Combinations

Combination Agent Cancer Model Key Findings Reference
Cisplatin Lung Cancer (A549)Potentiated antitumor effect in vivo.[4]
Bevacizumab Prostate Cancer (DU-145)Significantly enhanced antitumor activity compared to single agents.[4]
Bevacizumab, Erlotinib, Cisplatin, 5-FU Advanced Solid Tumors/LymphomaPG-11047 can be safely administered in combination and may provide therapeutic benefit.[3][7]

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of PG-11047 in combination with other anticancer agents. By systematically assessing synergy, elucidating mechanisms of action, and validating efficacy in vivo, researchers can build a strong rationale for the clinical development of novel PG-11047-based combination therapies. The potential to combine PG-11047 with both standard chemotherapies and targeted agents like CDK inhibitors highlights its versatility and promise in addressing the complexities of cancer treatment.

References

Application Notes and Protocols: Nano11047 Nanocarriers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nano11047 is a state-of-the-art polymeric nanocarrier system designed for the targeted delivery of therapeutic agents. Comprised of a biodegradable poly(lactic-co-glycolic acid) (PLGA) core, Nano11047 is engineered to encapsulate a wide range of hydrophobic and hydrophilic drugs, protecting them from premature degradation and reducing systemic toxicity.[1][2][3] Its surface is functionalized with targeting ligands, enabling precise delivery to specific cell types, thereby enhancing therapeutic efficacy and minimizing off-target effects.[3][4][5] These application notes provide a comprehensive overview of Nano11047's characteristics and detailed protocols for its synthesis, characterization, and evaluation in preclinical models.

Data Presentation

Table 1: Physicochemical Properties of Nano11047
ParameterMethodUnloaded Nano11047Doxorubicin-Loaded Nano11047
Mean Particle Size (nm) Dynamic Light Scattering (DLS)135.4 ± 4.2142.1 ± 5.1
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.12 ± 0.030.15 ± 0.04
Zeta Potential (mV) Laser Doppler Velocimetry-18.5 ± 1.5-15.2 ± 1.8
Surface Morphology Transmission Electron Microscopy (TEM)Spherical, smooth surfaceSpherical, smooth surface

Data are presented as mean ± standard deviation (n=3).

Table 2: Drug Loading and In Vitro Release of Doxorubicin-Loaded Nano11047
ParameterFormulaResult
Drug Loading Content (LC%) (Weight of drug in NPs / Weight of NPs) x 100%8.5% ± 0.7%
Encapsulation Efficiency (EE%) (Weight of drug in NPs / Initial weight of drug) x 100%91.2% ± 3.4%
Cumulative Release at 24h (pH 7.4) Dialysis Method15.6% ± 2.1%
Cumulative Release at 24h (pH 5.0) Dialysis Method45.8% ± 3.5%

Data are presented as mean ± standard deviation (n=3).

Table 3: In Vitro Cellular Uptake and Cytotoxicity in Folate Receptor-Positive (MCF-7) and Negative (A549) Cells
ParameterCell LineUntargeted Nano11047-DoxTargeted Nano11047-Dox (Folate)Free Doxorubicin
Cellular Uptake (MFI) MCF-718,500 ± 1,20045,200 ± 3,500N/A
Cellular Uptake (MFI) A54915,300 ± 1,10016,100 ± 1,300N/A
IC50 (µg/mL Dox equiv.) MCF-71.8 ± 0.20.6 ± 0.10.2 ± 0.05
IC50 (µg/mL Dox equiv.) A5492.1 ± 0.32.0 ± 0.20.3 ± 0.06

MFI: Mean Fluorescence Intensity from flow cytometry. IC50: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols & Methodologies

Protocol 1: Synthesis and Functionalization of Nano11047

This protocol details the synthesis of Doxorubicin-loaded Nano11047 using a single emulsion-solvent evaporation method, followed by surface functionalization with a targeting ligand (Folic Acid-PEG-Amine).

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15 kDa)

  • Doxorubicin Hydrochloride (Dox)

  • Polyvinyl Alcohol (PVA)

  • Dichloromethane (DCM)

  • Folic Acid-PEG-Amine (FA-PEG-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Deionized (DI) Water

Procedure:

  • Preparation of Organic Phase: Dissolve 100 mg of PLGA and 10 mg of Doxorubicin (pre-complexed with triethylamine) in 5 mL of DCM.

  • Emulsification: Add the organic phase dropwise to 20 mL of a 2% PVA aqueous solution while sonicating on ice for 3 minutes (30s on, 30s off cycles) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours under gentle magnetic stirring to allow the DCM to evaporate, leading to nanoparticle formation.

  • Washing: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the pellet three times with DI water to remove excess PVA and unencapsulated drug.

  • Carboxyl Group Activation: Resuspend the washed nanoparticles in 10 mL of MES buffer (pH 6.0). Add 10 mg of EDC and 5 mg of NHS and react for 30 minutes at room temperature to activate the terminal carboxyl groups of PLGA.

  • Ligand Conjugation: Add 5 mg of FA-PEG-NH2 to the activated nanoparticle suspension. React for 4 hours at room temperature with gentle stirring.

  • Final Purification: Centrifuge the functionalized nanoparticles at 15,000 x g for 20 minutes. Wash twice with DI water to remove unreacted reagents.

  • Lyophilization and Storage: Resuspend the final pellet in a 5% trehalose solution (as a cryoprotectant) and freeze-dry for 48 hours. Store the lyophilized Nano11047 powder at -20°C.

Visualization of Synthesis Workflow:

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization PLGA_Dox 1. Dissolve PLGA & Doxorubicin in DCM Emulsify 3. Emulsification (Sonication) PLGA_Dox->Emulsify PVA 2. Prepare Aqueous PVA Solution PVA->Emulsify Evaporate 4. Solvent Evaporation Emulsify->Evaporate Wash1 5. Centrifuge & Wash NPs Evaporate->Wash1 Activate 6. Activate COOH with EDC/NHS Wash1->Activate PLGA-Dox NPs Conjugate 7. Conjugate Ligand Activate->Conjugate Ligand FA-PEG-NH2 Ligand->Conjugate Wash2 8. Final Wash Conjugate->Wash2 Lyophilize 9. Lyophilize Wash2->Lyophilize Storage Storage Lyophilize->Storage Targeted Nano11047

Workflow for the synthesis and functionalization of targeted Nano11047.
Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assessment

This protocol describes methods to evaluate the targeting efficiency and therapeutic efficacy of Nano11047 in vitro.

Materials:

  • MCF-7 (Folate Receptor-Positive) and A549 (Folate Receptor-Negative) cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin-loaded Nano11047 (targeted and untargeted versions)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • WST-8 or MTT assay kit

  • Flow Cytometer

  • Fluorescence Microscope

Part A: Cellular Uptake by Flow Cytometry

  • Cell Seeding: Seed MCF-7 and A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing targeted or untargeted Dox-Nano11047 (at a final Dox concentration of 5 µg/mL). Incubate for 4 hours at 37°C.

  • Cell Harvesting: Wash the cells three times with cold PBS. Detach the cells using Trypsin-EDTA and centrifuge at 300 x g for 5 minutes.

  • Analysis: Resuspend the cell pellet in 500 µL of PBS. Analyze the intracellular fluorescence of Doxorubicin using a flow cytometer (Excitation: 488 nm, Emission: ~590 nm).

Part B: Cytotoxicity by WST-8/MTT Assay

  • Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with serial dilutions of free Doxorubicin, targeted Dox-Nano11047, and untargeted Dox-Nano11047. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Assay: Add 10 µL of WST-8 or MTT reagent to each well and incubate for an additional 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm (for WST-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

  • Calculation: Calculate cell viability as (Absorbance_sample / Absorbance_control) x 100%. Determine the IC50 value by plotting viability against drug concentration.

Protocol 3: In Vivo Efficacy in a Xenograft Mouse Model

This protocol outlines a study to assess the anti-tumor efficacy of targeted Nano11047 in vivo.[6] All animal procedures should be conducted in accordance with approved institutional guidelines.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • MCF-7 cells

  • Matrigel

  • Doxorubicin-loaded Nano11047 (targeted)

  • Free Doxorubicin solution

  • Saline solution (vehicle control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.

  • Group Allocation: Randomly divide the mice into three groups (n=6 per group):

    • Group 1: Saline (Control)

    • Group 2: Free Doxorubicin (5 mg/kg)

    • Group 3: Targeted Nano11047-Dox (5 mg/kg Dox equivalent)

  • Treatment: Administer the treatments via intravenous (tail vein) injection every three days for a total of five injections.

  • Monitoring: Monitor mouse body weight and tumor volume twice weekly. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size (e.g., 1500 mm³) or at the study endpoint (e.g., Day 21).

  • Analysis: Excise the tumors, weigh them, and perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis). Compare tumor growth inhibition across the groups.

Visualization of In Vivo Experimental Design:

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Inoculate 1. Inoculate Nude Mice with MCF-7 Cells TumorGrowth 2. Allow Tumors to Reach ~100 mm³ Inoculate->TumorGrowth Randomize 3. Randomize Mice into Treatment Groups TumorGrowth->Randomize G1 Group 1: Saline (Control) Randomize->G1 G2 Group 2: Free Doxorubicin Randomize->G2 G3 Group 3: Targeted Nano11047 Randomize->G3 Monitor 4. Monitor Body Weight & Tumor Volume G1->Monitor G2->Monitor G3->Monitor Endpoint 5. Euthanize & Excise Tumors Monitor->Endpoint Analysis 6. Tumor Weight Analysis & Histology (H&E, TUNEL) Endpoint->Analysis

Overview of the in vivo efficacy study design.

Mechanism of Action: Targeted Delivery and Cellular Uptake

Nano11047 utilizes active targeting to enhance its delivery to specific cells.[3] When functionalized with folic acid, Nano11047 binds with high affinity to the folate receptor, which is overexpressed on the surface of many cancer cells, including MCF-7. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanocarrier, forming an endosome.[7][8][9] The most common pathway for this size of nanoparticle is clathrin-mediated endocytosis.[10] Once inside the cell, the acidic environment of the late endosome (pH ~5.0) accelerates the hydrolysis of the PLGA polymer, leading to a burst release of the encapsulated drug (e.g., Doxorubicin) into the cytoplasm. The released drug can then translocate to the nucleus to exert its cytotoxic effect.

Visualization of Cellular Uptake Pathway:

G Targeted Delivery and Endocytosis cluster_cell Target Cell (e.g., MCF-7) cluster_cytoplasm Cytoplasm Receptor Folate Receptor Endosome Early Endosome Receptor->Endosome 2. Clathrin-Mediated Endocytosis Membrane LateEndosome Late Endosome (pH 5.0) Endosome->LateEndosome 3. Endosomal Maturation DrugRelease Drug Release LateEndosome->DrugRelease Doxorubicin Nucleus Nucleus DrugRelease->Nucleus Doxorubicin NP Nano11047 NP->Receptor 1. Binding

Mechanism of targeted delivery and cellular uptake of Nano11047.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to PG-11047 Tetrahydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PG-11047 tetrahydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

PG-11047 is a second-generation polyamine analogue that acts as a nonfunctional competitor of natural polyamines, such as spermine. Polyamines are essential for cell growth, proliferation, and differentiation. PG-11047 is thought to exert its anticancer effects by displacing endogenous polyamines from their binding sites, thereby interfering with critical cell cycle processes. This interference can lead to cell-cycle arrest and the induction of apoptosis. Additionally, PG-11047 can modulate the activity of key enzymes in the polyamine metabolic pathway.

Q2: My cancer cells are showing reduced sensitivity to PG-11047. What are the potential mechanisms of resistance?

Resistance to PG-11047 can arise from various molecular alterations within the cancer cells. The primary suspected mechanisms revolve around the dysregulation of the polyamine metabolic pathway. Key potential mechanisms include:

  • Upregulation of Polyamine Biosynthesis: Increased expression or activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, can lead to higher intracellular levels of polyamines, which can outcompete PG-11047.

  • Alterations in Polyamine Catabolism: Changes in the expression or activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, can affect the intracellular polyamine pool and sensitivity to polyamine analogues.

  • Dysregulation of the Polyamine Transport System (PTS): Alterations in the expression or function of transporters responsible for the uptake of polyamines and their analogues can limit the intracellular concentration of PG-11047.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/AKT/mTOR and c-Myc can promote cell survival and proliferation, potentially overriding the cytotoxic effects of PG-11047. These pathways can also transcriptionally regulate key enzymes in polyamine metabolism.[1][2][3][4][5][6]

Troubleshooting Guides

Problem 1: Decreased Cell Viability in Response to PG-11047 is Lower Than Expected.

Possible Cause 1.1: Altered Polyamine Metabolism.

  • Troubleshooting Steps:

    • Assess ODC and SSAT Expression: Quantify the mRNA and protein levels of ODC and SSAT in your treated and untreated cells using quantitative real-time PCR (qPCR) and Western blotting, respectively. An increase in ODC or a decrease in SSAT expression in resistant cells could indicate a mechanism of resistance.[7][8][9][10]

    • Measure Intracellular Polyamine Levels: Use techniques like high-performance liquid chromatography (HPLC) to measure the intracellular concentrations of putrescine, spermidine, and spermine. Elevated polyamine levels in the presence of PG-11047 may suggest a compensatory mechanism.

    • Inhibit Polyamine Biosynthesis: Co-treat your cells with PG-11047 and an ODC inhibitor, such as α-difluoromethylornithine (DFMO), to see if this restores sensitivity.[11]

Possible Cause 1.2: Impaired Drug Uptake.

  • Troubleshooting Steps:

    • Evaluate Polyamine Transporter Expression: Investigate the expression of known or putative polyamine transporters (e.g., SLC3A2, ATP13A3) using qPCR or Western blotting.[11][12][13]

    • Polyamine Uptake Assay: Perform a competitive uptake assay using radiolabeled polyamines in the presence and absence of PG-11047 to assess the functionality of the polyamine transport system. A reduced uptake in resistant cells could be a key factor.

Possible Cause 1.3: Activation of Survival Pathways.

  • Troubleshooting Steps:

    • Profile Key Signaling Proteins: Use Western blotting to examine the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR and c-Myc pathways. Increased activation of these pathways in resistant cells is a common mechanism of drug resistance.[1][6][14]

    • Combination Therapy with Pathway Inhibitors: Test the efficacy of PG-11047 in combination with specific inhibitors of the PI3K/AKT/mTOR or c-Myc pathways to determine if this can overcome resistance.

Problem 2: No Significant Increase in Apoptosis After PG-11047 Treatment.

Possible Cause 2.1: Upregulation of Anti-Apoptotic Proteins.

  • Troubleshooting Steps:

    • Assess Anti-Apoptotic Protein Levels: Perform Western blot analysis for key anti-apoptotic proteins like Bcl-2 and Mcl-1. Overexpression of these proteins can confer resistance to apoptosis-inducing agents.

    • Co-treatment with Apoptosis Sensitizers: Combine PG-11047 with agents that inhibit anti-apoptotic proteins (e.g., BH3 mimetics) to see if this enhances the apoptotic response.

Possible Cause 2.2: Cell Cycle Arrest Instead of Apoptosis.

  • Troubleshooting Steps:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of your cells after treatment with PG-11047. The drug may be inducing a cytostatic effect (cell cycle arrest) rather than a cytotoxic one (apoptosis) at the concentration used.

    • Dose-Response and Time-Course Experiments: Perform experiments with a range of PG-11047 concentrations and incubation times to determine if a higher dose or longer exposure is required to induce apoptosis.

Data Presentation

Table 1: GI50 Values of PG-11047 in Various Cancer Cell Lines.

Cell LineCancer TypeGI50 (µM)Sensitivity
Breast Cancer
SUM149PTBasal-like~1Sensitive
MDAMB468Basal-like~10Sensitive
BT474Luminal~100Resistant
MCF7Luminal>100Resistant
Pancreatic Cancer
AsPC-1Adenocarcinoma0.4Sensitive
HPAF-IIAdenocarcinoma1.5Sensitive
PANC-1Adenocarcinoma66Resistant
MIA PaCa-2Adenocarcinoma>100Resistant

Note: Data is illustrative and compiled from various sources. Actual GI50 values can vary between experiments and laboratories.[12]

Table 2: Example of Molecular Alterations in Drug-Resistant Cancer Cells (Analogous Systems).

Gene/ProteinAlteration in Resistant CellsFold Change (approx.)Cancer Type (Example)Reference
ODC mRNA Overexpression8-25xMouse Myeloma/Leukemia[8]
ODC mRNA Overexpression>2xColorectal Carcinoma[10]
SSAT mRNA Overexpression~4x5-FU-Resistant Colorectal Cancer[7]
SSAT Reduced mRNA Induction~3x (vs. ~14x in sensitive)Chemo-Resistant Colorectal Cancer[7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of PG-11047 for the desired time period (e.g., 48-72 hours). Include untreated control wells.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with PG-11047 for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot for ODC and SSAT

This protocol is for detecting the protein expression levels of ODC and SSAT.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against ODC and SSAT

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates and determine protein concentration.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST three times for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST three times for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Mandatory Visualizations

Resistance_Mechanisms cluster_PG11047 PG-11047 Action cluster_Resistance Mechanisms of Resistance PG11047 PG-11047 CellCycleArrest Cell Cycle Arrest PG11047->CellCycleArrest Apoptosis Apoptosis PG11047->Apoptosis ODC_up ↑ ODC Expression/ Activity SSAT_down ↓ SSAT Expression/ Activity PTS_down ↓ Polyamine Transport Survival_up ↑ Pro-survival Signaling (PI3K/AKT, c-Myc) ODC_up->PG11047 SSAT_down->PG11047 Inhibits PTS_down->PG11047 Inhibits Survival_up->Apoptosis Inhibits

Caption: Potential mechanisms of resistance to PG-11047.

Signaling_Pathway cluster_Upstream Upstream Oncogenic Signaling cluster_Polyamine Polyamine Metabolism cluster_Resistance Resistance Phenotype RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K cMyc c-Myc ODC Ornithine Decarboxylase (ODC) cMyc->ODC Upregulates Transcription AKT AKT PI3K->AKT AKT->ODC Promotes Activity ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition Inhibits Pro-apoptotic Proteins Polyamines ↑ Polyamines ODC->Polyamines CellProliferation Cell Proliferation Polyamines->CellProliferation Polyamines->ApoptosisInhibition Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Start: Suspected Resistance to PG-11047 CellViability Cell Viability Assay (MTT) start->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) start->ApoptosisAssay WesternBlot Western Blot (ODC, SSAT, p-AKT) start->WesternBlot qPCR qPCR (ODC, SSAT mRNA) start->qPCR GI50 Determine GI50 CellViability->GI50 ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant ProteinExp Analyze Protein Expression WesternBlot->ProteinExp mRNAQuant Quantify mRNA Levels qPCR->mRNAQuant end Conclusion: Identify Resistance Mechanism GI50->end ApoptosisQuant->end ProteinExp->end mRNAQuant->end

References

optimizing PG-11047 tetrahydrochloride dosing schedule for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the dosing schedule and experimental use of PG-11047 tetrahydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine.[1] Its primary mechanism of action involves the competitive inhibition of natural polyamine functions, which are essential for cell growth and proliferation.[1] PG-11047 accomplishes this by:

  • Lowering endogenous polyamine levels: It achieves this by inhibiting polyamine biosynthetic enzymes.[2]

  • Inducing polyamine catabolism: It significantly upregulates the activity of key catabolic enzymes, spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[2] The induction of these enzymes can lead to the production of reactive oxygen species (ROS), which may contribute to the compound's cytotoxic effects.[3]

2. What is the recommended solvent and storage for this compound?

For clinical and in vivo preclinical studies, PG-11047 has been formulated in water for injection and diluted in 0.9% sodium chloride. A study protocol specified that the diluted solution should be used within 8 hours.

For in vitro experiments, a 100 mM stock solution can be prepared by diluting PG-11047 in sterilized water.[4] One commercial supplier recommends storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]

3. What are the key differences in PG-11047's effects on different cancer cell types?

Preclinical studies have shown that PG-11047 exhibits differential sensitivity across various cancer cell lines. For instance, in lung cancer models, non-small cell lung cancer (NSCLC) cell lines demonstrated a greater induction of polyamine catabolism, leading to more significant polyamine depletion and higher cytotoxicity compared to small cell lung cancer (SCLC) cells.[6]

Troubleshooting Guides

In Vitro Experiments

Issue: Inconsistent results in cell viability assays (e.g., MTT, Alamar Blue).

  • Potential Cause 1: Interference of PG-11047 with the assay.

    • Troubleshooting: Some compounds can interfere with the redox-based reactions of viability assays.[7][8][9] To test for this, run a control experiment with PG-11047 in cell-free media to see if it directly reduces the assay reagent. If interference is observed, consider washing the cells with fresh media before adding the viability reagent.[7]

  • Potential Cause 2: Cytostatic vs. Cytotoxic Effects.

    • Troubleshooting: PG-11047 has been observed to have cytostatic effects at lower concentrations, meaning it inhibits cell proliferation rather than directly killing the cells.[1] Ensure your assay endpoint can distinguish between these two effects. Assays that measure metabolic activity, like MTT and Alamar Blue, may not fully capture cytostatic effects. Consider complementing these with assays that measure cell number (e.g., crystal violet staining or direct cell counting).

  • Potential Cause 3: Inaccurate cell seeding.

    • Troubleshooting: Uneven cell seeding is a common source of variability in 96-well plate assays.[10] Ensure a homogenous cell suspension and use appropriate seeding densities to maintain cells in the logarithmic growth phase throughout the experiment.

Issue: Low potency or lack of efficacy in cell culture.

  • Potential Cause 1: Inadequate drug concentration or exposure time.

    • Troubleshooting: Refer to published IC50 values for your cell line of interest, if available. In vitro studies with PG-11047 have typically used exposure times of 72 to 96 hours.[4] A dose-response experiment with a broad range of concentrations is recommended to determine the optimal concentration for your specific cell line.

  • Potential Cause 2: Cell line resistance.

    • Troubleshooting: Some cell lines may be inherently resistant to PG-11047. This could be due to lower expression of the polyamine transport system or differences in the regulation of polyamine metabolism. Consider using a sensitive cell line as a positive control in your experiments.

In Vivo Experiments

Issue: Animal toxicity or adverse effects.

  • Potential Cause 1: High dose or frequent administration.

    • Troubleshooting: While preclinical studies in some models have shown PG-11047 to be well-tolerated with no adverse effects on body weight,[2][3] it is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. In a Phase I clinical trial, the most common adverse effects were fatigue and anorexia, with dose-limiting toxicities being mainly gastrointestinal (mucositis and diarrhea).[11] Monitor animals closely for these signs, as well as weight loss and changes in behavior.

  • Potential Cause 2: Vehicle-related toxicity.

    • Troubleshooting: While saline is a common vehicle, ensure it is sterile and administered at an appropriate volume for the animal's size. If you are using a different vehicle for solubility reasons, conduct a vehicle-only control group to assess any potential toxicity from the vehicle itself.

Issue: Lack of tumor growth inhibition.

  • Potential Cause 1: Suboptimal dosing schedule.

    • Troubleshooting: The dosing schedule can significantly impact efficacy. Preclinical xenograft studies have successfully used a weekly intraperitoneal (IP) administration of 100 mg/kg for 6 weeks.[1] Clinical trials have utilized an intravenous (IV) infusion on days 1, 8, and 15 of a 28-day cycle.[11] The optimal schedule may vary depending on the tumor model and route of administration. Consider evaluating different dosing frequencies and durations.

  • Potential Cause 2: Insufficient drug exposure at the tumor site.

    • Troubleshooting: The route of administration can influence drug delivery to the tumor. While IP and IV routes have been used, the pharmacokinetics of PG-11047 in your specific model may need to be considered. If possible, measure drug concentrations in the tumor tissue to confirm adequate exposure.

  • Potential Cause 3: Tumor model resistance.

    • Troubleshooting: Similar to in vitro studies, some tumor models may be resistant to PG-11047. It is advisable to initiate studies with a tumor model known to be sensitive to polyamine depletion.

Data Summary

Table 1: In Vitro Efficacy of PG-11047 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (Relative)Exposure TimeReference
Ewing Sarcoma PanelEwing SarcomaLower than median96 hours[1]
Neuroblastoma PanelNeuroblastomaHigher than median96 hours[1]
A549Non-Small Cell Lung~0.1-0.5 µM96 hours[6]
H69Small Cell Lung~0.1-0.5 µM96 hours[6]
H157Non-Small Cell Lung~0.1-0.5 µM96 hours[6]
H82Small Cell Lung~0.1-0.5 µM96 hours[6]

Table 2: Preclinical and Clinical Dosing Schedules for PG-11047

Study TypeModelDoseRoute of AdministrationDosing ScheduleReference
Preclinical (In Vivo)Pediatric Cancer Xenografts100 mg/kgIntraperitoneal (IP)Weekly for 6 weeks[1]
Phase I Clinical Trial (Monotherapy)Advanced Solid Tumors50-750 mgIntravenous (IV) InfusionDays 1, 8, and 15 of a 28-day cycle[11]
Phase Ib Clinical Trial (Combination)Advanced Solid Tumors/Lymphoma50-590 mgIntravenous (IV) InfusionDays 1, 8, and 15 of a 28-day cycle[12]

Table 3: Maximum Tolerated Dose (MTD) of PG-11047 in Clinical Trials

TherapyMTDReference
Monotherapy610 mg[11]
Combination with Bevacizumab, Erlotinib, Cisplatin, and 5-FU590 mg[12]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (General)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in sterile water (e.g., 100 mM).[4] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing media from the wells and add the media containing the different concentrations of PG-11047. Include vehicle-only control wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours).

  • Viability Assessment: Add the chosen viability reagent (e.g., MTT, Alamar Blue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model (General)

  • Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into control and treatment groups.

  • Drug Preparation: Prepare the dosing solution of PG-11047 in a sterile vehicle (e.g., 0.9% saline).

  • Administration: Administer PG-11047 at the predetermined dose and schedule (e.g., 100 mg/kg, IP, weekly).[1] Administer vehicle to the control group.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor animal health, including body weight and any signs of toxicity.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size or until the end of the treatment period.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Visualizations

Polyamine_Metabolism_and_PG11047_Action cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermidine->Putrescine SSAT/PAOX Spermine Spermine Spermidine->Spermine Spermine Synthase Spermine->Spermidine SMO ODC ODC SRM Spermidine Synthase SMS Spermine Synthase SSAT SSAT SMO SMO PG11047 PG-11047 PG11047->ODC Inhibits PG11047->SSAT Induces PG11047->SMO Induces

Caption: PG-11047 inhibits polyamine biosynthesis and induces catabolism.

Experimental_Workflow_In_Vitro start Start: Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) start->adhere prepare Prepare PG-11047 Serial Dilutions adhere->prepare treat Treat Cells with PG-11047 prepare->treat incubate Incubate (72-96 hours) treat->incubate add_reagent Add Viability Reagent incubate->add_reagent measure Measure Absorbance/Fluorescence add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for in vitro cell viability testing of PG-11047.

Troubleshooting_Logic_In_Vivo start Issue: Lack of In Vivo Efficacy check_dose Is the dosing schedule optimized? start->check_dose check_route Is the route of administration appropriate? check_dose->check_route Yes dose_decision Evaluate different doses/frequencies check_dose->dose_decision No check_exposure Is there sufficient tumor drug exposure? check_route->check_exposure Yes route_decision Consider alternative routes check_route->route_decision No check_resistance Is the tumor model known to be sensitive? check_exposure->check_resistance Yes pk_study Conduct pharmacokinetic study check_exposure->pk_study No model_decision Use a sensitive tumor model check_resistance->model_decision No

Caption: Troubleshooting logic for in vivo efficacy of PG-11047.

References

Technical Support Center: Synthesis of PG-11047 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PG-11047 tetrahydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is PG-11047 and why is its synthesis important?

A1: PG-11047, also known as N¹,N¹²-bisethyl-cis-6,7-dehydrospermine, is a conformationally restricted polyamine analogue.[1] It is a second-generation analogue of spermine that has shown significant anticancer activity in various cancer cell lines and animal models.[2][3] Its synthesis is crucial for preclinical and clinical research aimed at developing new cancer therapies that target polyamine metabolism.[1] The central cis-double bond in its structure increases spatial rigidity, which is thought to enhance its selective binding to biological targets.[1]

Q2: What are the general challenges in synthesizing polyamine analogues like PG-11047?

A2: The synthesis of polyamine analogues often involves multi-step procedures with challenges that include:

  • Over-alkylation: The amine functional groups are nucleophilic and can react multiple times with alkylating agents, leading to a mixture of products that are difficult to separate.

  • Protection/Deprotection: Protecting group strategies are often necessary to achieve regioselectivity, adding steps to the synthesis and potentially lowering the overall yield.

  • Purification: Polyamines and their salts are often highly polar and may not be amenable to standard chromatographic purification. Specialized techniques may be required.

  • Stability: The final product's stability, especially in its free base form, can be a concern, necessitating conversion to a more stable salt form like the tetrahydrochloride.

Q3: What is the significance of the tetrahydrochloride salt form of PG-11047?

A3: PG-11047 is a polyamine and is therefore basic. Converting it to the tetrahydrochloride salt serves several important purposes:

  • Increased Stability: Salts are generally more crystalline and stable than their free base counterparts, which can be oils or amorphous solids.

  • Improved Handling: The salt form is typically a solid, which is easier to weigh and handle accurately compared to a potentially viscous liquid free base.

  • Enhanced Solubility: The hydrochloride salt is readily soluble in water and aqueous buffers, which is essential for its formulation for in vitro and in vivo studies.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the final alkylation step Incomplete reaction of the diamine with the di-tosylated butene.Ensure stoichiometry of reactants is accurate. The reaction may require extended reaction times or gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Difficult purification of the final product The product is a mixture of the desired product and over-alkylated side products.Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (e.g., dichloromethane/methanol with triethylamine) to separate the desired polyamine from impurities.
Incomplete conversion to the tetrahydrochloride salt Insufficient amount of HCl used or inefficient precipitation.Use a slight excess of a standardized solution of HCl in a suitable solvent like ethanol or ethyl acetate. Ensure thorough mixing and allow sufficient time for the salt to precipitate, possibly at reduced temperatures.
Product is an oil or gum instead of a solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, try triturating with a non-polar solvent like diethyl ether or hexane to induce crystallization.
Inconsistent biological activity in assays Impure final product or degradation of the compound.Confirm the purity of the final product by NMR and mass spectrometry. Store the this compound salt at -20°C or -80°C to prevent degradation.[5] Prepare fresh solutions for biological experiments.

Experimental Protocols

Synthesis of (Z)-N¹,N¹'-(but-2-ene-1,4-diyl)bis(N³-ethylpropane-1,3-diamine) (PG-11047 Free Base)

A synthetic route for PG-11047 has been described involving the reaction of a protected diamine with a di-substituted butene derivative.[6]

Step 1: Preparation of the Diamine Precursor A suitable N-ethyl-1,3-diaminopropane derivative is required. This can be synthesized through various standard methods for amine alkylation.

Step 2: Alkylation with cis-1,4-dichloro-2-butene

  • Dissolve the N-ethyl-1,3-diaminopropane precursor in a suitable solvent such as acetonitrile.

  • Add a base, such as potassium carbonate, to the reaction mixture.

  • Add cis-1,4-dichloro-2-butene dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the PG-11047 free base.

Conversion to this compound
  • Dissolve the purified PG-11047 free base in a minimal amount of a suitable solvent like ethanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Add a calculated amount of a standardized solution of hydrochloric acid (e.g., 2M HCl in ethanol) dropwise with stirring. Four equivalents of HCl are required to protonate all four nitrogen atoms.

  • A white precipitate of this compound should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under high vacuum.

  • The final product should be an amorphous white hydrochloride salt.[6]

Preparation of PG-11047 Free Base from Tetrahydrochloride Salt

For certain applications, the free base may be required.

  • Reflux a solution of PG-11047·4HCl (1 equivalent) with potassium carbonate (excess) in acetonitrile for 18 hours.

  • Cool the suspension to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under vacuum to yield the PG-11047 free base as a clear, colorless liquid.[2]

Visualizations

Logical Workflow for Troubleshooting PG-11047 Synthesis

troubleshooting_workflow start Synthesis Issue Observed low_yield Low Yield start->low_yield impure_product Impure Product (TLC/LC-MS) start->impure_product oily_product Final Product is an Oil start->oily_product inconsistent_activity Inconsistent Biological Activity start->inconsistent_activity check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temp) low_yield->optimize_conditions purification_method Review Purification Method impure_product->purification_method drying_procedure Check Drying Procedure oily_product->drying_procedure salt_formation Re-evaluate Salt Formation Protocol oily_product->salt_formation inconsistent_activity->impure_product storage_handling Verify Storage & Handling inconsistent_activity->storage_handling re_synthesis Re-synthesis with Pure Reagents check_reagents->re_synthesis optimize_conditions->re_synthesis column_chromatography Optimize Column Chromatography purification_method->column_chromatography recrystallization Attempt Recrystallization/Trituration drying_procedure->recrystallization

Caption: A flowchart for troubleshooting common issues in the synthesis of PG-11047.

Polyamine Metabolism and PG-11047's Mechanism of Action

polyamine_pathway cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N1_Acetylspermine N1_Acetylspermine Spermine->N1_Acetylspermine SSAT Spermidine_ROS Spermidine + H2O2 Spermine->Spermidine_ROS SMOX N1_Acetylspermine->Spermidine PAOX PG11047 PG-11047 ODC ODC PG11047->ODC  Inhibits SSAT SSAT PG11047->SSAT Induces SMOX SMOX PG11047->SMOX Induces PAOX PAOX

Caption: PG-11047 inhibits polyamine biosynthesis and induces catabolism.

References

improving the solubility and stability of PG-11047 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyamine analogue PG-11047.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of PG-11047 in experimental settings.

Issue Potential Cause Recommended Solution
Difficulty Dissolving PG-11047 Incomplete solubilization in the chosen solvent. Hygroscopic nature of DMSO affecting solubility.For in vitro studies, use newly opened, anhydrous DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound. A stock solution of 100 mg/mL in DMSO is achievable.[1] For in vivo studies, a clear solution of 2.5 mg/mL can be prepared by first dissolving PG-11047 in DMSO to make a stock solution (e.g., 25 mg/mL), then mixing with PEG300, followed by Tween-80, and finally adding saline.[1]
Precipitation of PG-11047 in Aqueous Media PG-11047 has limited solubility in aqueous solutions.When diluting stock solutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. Prepare fresh dilutions for each experiment and avoid long-term storage of aqueous solutions.
Inconsistent Experimental Results Degradation of PG-11047 due to improper storage. Repeated freeze-thaw cycles of stock solutions.Store pure PG-11047 at -20°C for long-term stability (up to 3 years).[1] For stock solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Low Efficacy in In Vivo Models Suboptimal formulation or administration route.PG-11047 has been successfully formulated in sterile water for injection and administered intraperitoneally at a dose of 100 mg/kg weekly.[3] Another formulation involves a mixture of DMSO, PEG300, Tween-80, and saline for a final concentration of 2.5 mg/mL.[1] For clinical studies, it has been formulated in water for injection (100 mg/mL) and further diluted in 0.9% Sodium Chloride for Injection for intravenous infusion.[4] The choice of formulation and administration route should be optimized for the specific animal model and experimental design.

Frequently Asked Questions (FAQs)

1. What is PG-11047 and what is its mechanism of action?

PG-11047 is a novel, conformationally restricted analogue of the natural polyamine spermine.[3] Its mechanism of action involves the modulation of polyamine metabolism. It leads to the depletion of endogenous polyamines by inhibiting polyamine biosynthetic enzymes and inducing polyamine catabolizing enzymes, such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[3][5] This disruption of polyamine homeostasis inhibits cancer cell growth.[5]

2. What is the recommended solvent for preparing PG-11047 stock solutions?

For in vitro experiments, DMSO is the recommended solvent. A concentration of 100 mg/mL (389.97 mM) can be achieved, though it may require ultrasonic treatment.[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]

3. How should I store PG-11047 and its solutions?

  • Pure Compound: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

4. Can PG-11047 be used in animal studies?

Yes, PG-11047 has been used in various preclinical in vivo models.[3][6][7] It can be formulated for intraperitoneal[3] or intravenous administration.[8][9]

5. What are the known effects of PG-11047 on cancer cells?

PG-11047 has been shown to inhibit the proliferation of a range of cancer cell lines, including those from breast, prostate, and lung cancers.[3][5][6] It can induce a decrease in the S phase fraction of the cell cycle at lower concentrations and apoptosis at higher concentrations.[1]

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Molecular Weight 256.43 g/mol N/A[1]
Formula C14H32N4N/A[1]
Appearance OilN/A[1]
Color Light yellow to yellowN/A[1]
Solubility (In Vitro) 100 mg/mL (389.97 mM)DMSO (requires ultrasonic treatment)[1]
Storage Stability (Pure Form) 3 years-20°C[1]
2 years4°C[1]
Storage Stability (In Solvent) 6 months-80°C[1]
1 month-20°C[1]

Experimental Protocols

Protocol 1: Preparation of PG-11047 Stock Solution for In Vitro Use
  • Materials: PG-11047, anhydrous DMSO, ultrasonic bath, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of PG-11047 to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

    • If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of PG-11047 Formulation for In Vivo Administration (2.5 mg/mL)

This protocol is adapted from a formulation yielding a clear solution.

  • Materials: PG-11047, DMSO, PEG300, Tween-80, Saline (0.9% NaCl), sterile tubes.

  • Procedure:

    • Prepare a stock solution of PG-11047 in DMSO at a concentration of 25 mg/mL.

    • For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

    • To this mixture, add 50 µL of Tween-80 and mix until uniform.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently.

    • This formulation should be prepared fresh before each use. Note that for continuous dosing periods exceeding half a month, this protocol should be used with caution.[1]

Visualizations

PG11047_Mechanism_of_Action cluster_cell Cancer Cell cluster_polyamine Polyamine Metabolism cluster_effects Cellular Effects PG11047_ext PG-11047 (extracellular) PG11047_int PG-11047 (intracellular) PG11047_ext->PG11047_int Uptake Biosynthesis Polyamine Biosynthesis PG11047_int->Biosynthesis Inhibits Catabolism Polyamine Catabolism (SSAT, SMO) PG11047_int->Catabolism Induces Natural_Polyamines Natural Polyamines (Spermine, Spermidine) Biosynthesis->Natural_Polyamines Produces Catabolism->Natural_Polyamines Degrades Growth_Inhibition Growth Inhibition Natural_Polyamines->Growth_Inhibition Required for Cell Growth Apoptosis Apoptosis Natural_Polyamines->Apoptosis Suppresses

Caption: Mechanism of action of PG-11047 in cancer cells.

PG11047_In_Vivo_Formulation_Workflow cluster_preparation Preparation Steps start Start: PG-11047 Powder step1 1. Dissolve in DMSO (25 mg/mL Stock) start->step1 step2 2. Add PEG300 (1:4 ratio of Stock:PEG300) step1->step2 step3 3. Add Tween-80 (0.5 parts) step2->step3 step4 4. Add Saline (4.5 parts) step3->step4 end Final Formulation (2.5 mg/mL) step4->end

Caption: Workflow for preparing PG-11047 for in vivo use.

References

troubleshooting inconsistent results in PG-11047 cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PG-11047 in cell-based assays. Inconsistent results can arise from various factors, and this guide is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is PG-11047 and how does it work?

PG-11047 is a second-generation polyamine analogue.[1] It acts as a nonfunctional competitor of natural polyamines, such as spermine, which are essential for cell growth and proliferation.[2][3][4][5] By displacing endogenous polyamines, PG-11047 interferes with cell cycle processes, leading to cell-cycle arrest and apoptosis (programmed cell death).[1] It has shown anti-cancer activity in various cell lines and animal models.[2][3][6]

Q2: I'm observing high variability in my cell viability (e.g., MTT) assay results. What could be the cause?

High variability in MTT assays is a common issue. Several factors can contribute to this:

  • Incomplete Solubilization of Formazan Crystals: Ensure complete dissolution of the formazan product by using an appropriate solvent and sufficient mixing.[7]

  • Interference from Assay Components: Serum proteins and certain chemicals, like reducing agents, can interfere with the MTT reduction process.[7][8] It is recommended to use serum-free medium during the MTT incubation step.[7]

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a uniform single-cell suspension before plating.[9]

  • "Edge Effect": Wells on the perimeter of the microplate are prone to evaporation, which can alter concentrations and affect cell growth. To mitigate this, fill the outer wells with sterile media or water.[9]

  • Metabolic Activity vs. Viability: The MTT assay measures metabolic activity, which does not always directly correlate with cell viability.[7][10][11] Consider orthogonal assays to confirm results.

Q3: My apoptosis assay (e.g., Annexin V flow cytometry) is showing inconsistent or unexpected results. What should I check?

Inconsistencies in apoptosis assays can be traced to several critical steps:

  • Cell Handling: Over-trypsinization or harsh mechanical handling can damage cell membranes, leading to false-positive results.[12][13]

  • Reagent and Buffer Issues: Ensure that the Annexin V binding buffer contains calcium, as binding is calcium-dependent.[14] Also, check for reagent degradation due to improper storage.[12][13]

  • Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late after treatment with PG-11047, the apoptotic event may be missed.[13]

  • Loss of Apoptotic Cells: Apoptotic cells can detach from the culture surface. Be sure to collect both adherent and floating cells to avoid losing the target population.[12][13]

  • Compensation and Gating: In flow cytometry, improper compensation for spectral overlap between fluorochromes can lead to inaccurate population gating.[12]

Troubleshooting Guides

Inconsistent Cell Viability Assay Results (MTT Assay)
Observed Problem Potential Cause Recommended Solution
High background absorbanceChemical interference from test compound or media components.[8][15]Run a "no-cell" control with the compound and media to check for direct reduction of MTT.
Low signal or poor dynamic rangeSuboptimal cell number or incubation time.[8]Optimize cell seeding density and MTT incubation time for your specific cell line.
High variability between replicate wellsUneven cell distribution or edge effects.[9]Ensure a homogenous cell suspension before seeding. Fill outer wells with sterile liquid to minimize evaporation.[9]
Incomplete formazan crystal dissolutionInsufficient solvent volume or mixing.[7]Use an adequate volume of solubilization solution and ensure vigorous mixing or shaking until all crystals are dissolved.[7]
Inconsistent Apoptosis Assay Results (Annexin V Flow Cytometry)
Observed Problem Potential Cause Recommended Solution
High percentage of necrotic (Annexin V+/PI+) cells in controlHarsh cell handling or poor cell health.[12][13]Use gentle cell detachment methods and ensure cells are in the logarithmic growth phase.[16]
Weak or no Annexin V signal in treated samplesInsufficient drug concentration or incubation time.[12]Perform a dose-response and time-course experiment to determine optimal treatment conditions.
Loss of apoptotic cell populationApoptotic cells detached and were discarded.[12][13]Collect both the supernatant and adherent cells for analysis.[13]
Poor separation between cell populationsIncorrect instrument settings or compensation.[12]Use single-stain controls to set up proper compensation and voltage settings on the flow cytometer.
False positives in the control groupSpontaneous apoptosis due to over-confluent or starved cells.[12]Ensure cells are healthy and not overly confluent before starting the experiment.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of PG-11047 and appropriate controls (vehicle control, positive control).

  • MTT Incubation: After the desired incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium). Incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

General Protocol for an Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with PG-11047 for the desired time. Include untreated and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Signaling Pathway of PG-11047 Action

PG11047_Pathway cluster_cell Tumor Cell PG11047_ext PG-11047 (extracellular) Transport Polyamine Transport System PG11047_ext->Transport Uptake PG11047_int PG-11047 (intracellular) Transport->PG11047_int Polyamines Natural Polyamines (Spermine, Spermidine) PG11047_int->Polyamines Competitively Inhibits Biosynthesis Polyamine Biosynthesis (e.g., ODC) PG11047_int->Biosynthesis Downregulates Catabolism Polyamine Catabolism (e.g., SSAT, SMOX) PG11047_int->Catabolism Upregulates CellCycle Cell Cycle Progression Polyamines->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: PG-11047 mechanism of action in a tumor cell.

Experimental Workflow for a Cell-Based Assay

Assay_Workflow Start Start Experiment Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Ensure uniform density) Cell_Culture->Cell_Seeding Treatment 3. Treatment with PG-11047 (Include controls) Cell_Seeding->Treatment Incubation 4. Incubation (Defined period) Treatment->Incubation Assay 5. Perform Assay (e.g., MTT, Annexin V) Incubation->Assay Data_Acquisition 6. Data Acquisition (Plate Reader / Flow Cytometer) Assay->Data_Acquisition Data_Analysis 7. Data Analysis Data_Acquisition->Data_Analysis

Caption: General experimental workflow for PG-11047 cell-based assays.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Observed Check_Controls Review Controls (Positive, Negative, Vehicle) Inconsistent_Results->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Check_Reagents Check Reagents (Expiration, Storage, Preparation) Controls_OK->Check_Reagents No Check_Protocol Review Protocol Execution (Timing, Pipetting, Handling) Controls_OK->Check_Protocol Yes Optimize_Assay Optimize Assay Parameters (Cell Density, Drug Concentration) Check_Reagents->Optimize_Assay Check_Cells Evaluate Cell Health (Passage #, Contamination, Confluency) Check_Protocol->Check_Cells Check_Cells->Optimize_Assay Contact_Support Contact Technical Support Optimize_Assay->Contact_Support

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Mitigating Off-Target Effects of PG-11047 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of PG-11047 tetrahydrochloride during experiments.

PG-11047 is a second-generation polyamine analogue designed as a nonfunctional competitor of natural polyamines, such as spermine, to inhibit cancer cell growth.[1][2][3] It was developed to reduce the non-specific binding and clinical toxicities observed with first-generation analogues like N1,N11-bis(ethyl)norspermine (BENSpm).[4] While PG-11047 demonstrates a more favorable toxicity profile, understanding and addressing potential off-target effects remains crucial for the accurate interpretation of experimental results.[5]

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of PG-11047?

A1: PG-11047 exerts its on-target effects by competitively inhibiting the functions of natural polyamines, which are essential for cell proliferation.[1] This leads to a disruption of polyamine metabolism, including the suppression of polyamine biosynthetic enzymes and the induction of polyamine catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[2][6] The intended outcome is the depletion of cellular polyamines, resulting in cell-cycle arrest and apoptosis in cancer cells.[5]

Q2: What are the potential off-target effects of polyamine analogues like PG-11047?

A2: While PG-11047 was designed for increased specificity, researchers should be aware of potential off-target effects observed with earlier-generation polyamine analogues. These may include mitochondrial toxicity and potent, widespread induction of SSAT that can lead to oxidative stress.[4][7] The catabolism of polyamines generates reactive oxygen species (ROS) and aldehydes, which can damage cellular components if not properly regulated.[7][8]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on- and off-target effects is critical for validating your findings. A multi-pronged approach is recommended:

  • Use a structurally unrelated inhibitor: Compare the phenotype observed with PG-11047 to that of another inhibitor targeting a different aspect of the polyamine pathway.

  • Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to silence the expression of key enzymes in the polyamine pathway (e.g., ODC, SMOX). If the phenotype persists in the absence of the intended target, it is likely an off-target effect.

  • Use an inactive control: If available, a structurally similar but biologically inactive analogue of PG-11047 can help determine if the observed effects are due to the chemical scaffold itself.

Q4: At what concentration should I use PG-11047 to minimize off-target effects?

A4: It is crucial to perform a dose-response curve to determine the lowest effective concentration of PG-11047 that elicits the desired on-target phenotype in your specific experimental system. Higher concentrations are more likely to engage off-target molecules. In vitro studies have shown PG-11047 to have a median relative IC50 of 71 nM in a panel of 23 cell lines, with a 96-hour exposure.[1]

Troubleshooting Guides

This section provides structured guidance for specific issues that may arise during your experiments with PG-11047.

Issue 1: Unexpected or Inconsistent Phenotypic Results
Potential Cause Troubleshooting Steps
Off-Target Effects 1. Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that PG-11047 is binding to its intended targets within the cell. 2. Broaden Target Profiling: Conduct a kinase screen or other broad profiling assays to identify potential unintended targets. 3. Rescue Experiment: Supplement cells with exogenous polyamines (e.g., putrescine, spermidine, spermine) to see if the phenotype can be reversed. If the phenotype is not rescued, it may be due to an off-target effect.
Cell Line Variability 1. Confirm Target Pathway Expression: Verify the expression levels of key polyamine metabolism enzymes (e.g., ODC, SSAT, SMOX) in your cell line(s) via Western blot or qPCR. 2. Test in Multiple Cell Lines: Compare the effects of PG-11047 in a panel of cell lines with varying expression levels of the target pathway components.
Compound Instability 1. Prepare Fresh Solutions: PG-11047 should be formulated in sterile water for injection.[3] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. 2. Check for Precipitation: Visually inspect solutions for any signs of precipitation, especially at higher concentrations.
Issue 2: High Cellular Toxicity at Low Concentrations
Potential Cause Troubleshooting Steps
Induction of Oxidative Stress 1. Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to quantify the levels of reactive oxygen species in cells treated with PG-11047. 2. Co-treatment with Antioxidants: Treat cells with an antioxidant (e.g., N-acetylcysteine) in combination with PG-11047 to determine if this mitigates the observed toxicity.
Mitochondrial Dysfunction 1. Assess Mitochondrial Membrane Potential: Use a fluorescent dye (e.g., TMRE or JC-1) to measure changes in the mitochondrial membrane potential. 2. Measure Oxygen Consumption: Use a Seahorse XF Analyzer or similar instrument to assess the impact of PG-11047 on cellular respiration.
Non-Specific Cytotoxicity 1. Perform a Cell Viability Assay with a Short Exposure Time: A rapid decrease in cell viability may indicate non-specific membrane disruption or other acute toxic effects. 2. Compare with a Known Cytotoxic Agent: Use a well-characterized cytotoxic compound as a positive control to benchmark the observed toxicity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of PG-11047 to its intracellular targets.

Methodology:

  • Cell Treatment: Treat intact cells with PG-11047 at the desired concentration and a vehicle control (sterile water) for a specified time (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of a target protein (e.g., SSAT or SMOX) by Western blot.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the PG-11047-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Kinase Profiling for Off-Target Identification

Objective: To identify potential off-target kinase interactions of PG-11047.

Methodology:

  • Compound Preparation: Prepare a stock solution of PG-11047 in a suitable solvent (e.g., DMSO for in vitro kinase assays).

  • Assay Plate Preparation: In a multi-well plate, add a panel of recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add PG-11047 at one or more concentrations to the assay wells. Include a vehicle control.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Use a suitable method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition of each kinase by PG-11047. Significant inhibition of a kinase indicates a potential off-target interaction that should be further validated.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_phenotype Phenotypic Observation cluster_validation Initial Validation cluster_target_engagement Target Engagement cluster_off_target_id Off-Target Identification cluster_confirmation Confirmation phenotype Unexpected or Inconsistent Phenotype Observed dose_response Dose-Response Curve phenotype->dose_response Is the effect dose-dependent? inactive_control Inactive Control Compound dose_response->inactive_control Is the effect specific to the active compound? cetsa Cellular Thermal Shift Assay (CETSA) inactive_control->cetsa Does the compound engage the intended target? kinase_profiling Kinase Profiling cetsa->kinase_profiling Are there unintended kinase interactions? proteomic_profiling Proteomic Profiling cetsa->proteomic_profiling Are there other unintended protein interactions? genetic_validation Genetic Validation (siRNA/CRISPR) kinase_profiling->genetic_validation Does knocking down the off-target abrogate the phenotype? proteomic_profiling->genetic_validation rescue_experiment Rescue Experiment genetic_validation->rescue_experiment Can the on-target phenotype be rescued?

Caption: A logical workflow for troubleshooting and validating phenotypic observations with PG-11047.

polyamine_pathway cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine_Synthase->Spermine Spermine->SSAT SMOX SMOX Spermine->SMOX N1_acetylspermidine N1-acetylspermidine SSAT->N1_acetylspermidine N1_acetylspermine N1-acetylspermine SSAT->N1_acetylspermine SMOX->Spermidine PAOX PAOX N1_acetylspermidine->PAOX N1_acetylspermine->PAOX PAOX->Putrescine PAOX->Spermidine PG11047 PG-11047 PG11047->ODC Inhibits PG11047->Spermine Competes with PG11047->SSAT Induces PG11047->SMOX Induces

Caption: The polyamine metabolic pathway and the points of intervention for PG-11047.

References

PG-11047 Technical Support Center: Managing Dose-Limiting Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing the dose-limiting toxicities (DLTs) associated with the investigational agent PG-11047. The information is compiled from clinical trial data and established clinical practice guidelines for managing chemotherapy-related adverse events.

Frequently Asked Questions (FAQs)

Q1: What is PG-11047 and what is its mechanism of action?

A1: PG-11047 is a second-generation, unsaturated analog of the polyamine spermine.[1][2] It acts as a nonfunctional competitor of natural polyamines, which are essential for tumor cell proliferation.[1][2] PG-11047 is taken up by cancer cells and is thought to induce polyamine catabolism, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis (cell death).

Q2: What are the primary dose-limiting toxicities (DLTs) observed with PG-11047 in clinical trials?

A2: In a Phase I monotherapy study, the primary DLTs were mainly gastrointestinal, including oral/anal mucositis and diarrhea.[1][2] There was also one reported case of angioedema and one case of a grade 3 alanine aminotransferase (ALT) increase.[1][2] In a Phase Ib study combining PG-11047 with other chemotherapeutic agents, DLTs were rare in combinations with bevacizumab, erlotinib, cisplatin, and 5-FU.[3] However, MTDs for combinations with gemcitabine, docetaxel, and sunitinib could not be determined due to DLTs at low doses of PG-11047.[3]

Q3: What are the most common non-dose-limiting adverse effects of PG-11047?

A3: The most frequently reported adverse effects of any grade in the Phase I monotherapy trial were fatigue and anorexia.[1][2]

Q4: What was the maximum tolerated dose (MTD) of PG-11047 in clinical trials?

A4: The MTD of PG-11047 administered as a single agent on a weekly schedule (days 1, 8, and 15 of a 28-day cycle) was determined to be 610 mg.[1][2] In combination with bevacizumab, erlotinib, cisplatin, and 5-FU, the MTD of PG-11047 was 590 mg.[3]

Troubleshooting Guides for Dose-Limiting Toxicities

This section provides troubleshooting guides for the management of the key DLTs associated with PG-11047. The management strategies outlined below are based on general clinical practice guidelines for chemotherapy-induced toxicities and should be adapted to individual institutional protocols and patient needs.

Management of Gastrointestinal Toxicities

Issue: Patient is experiencing oral or anal mucositis.

Troubleshooting Steps:

  • Assess and Grade Severity: Use a validated scale (e.g., World Health Organization [WHO] Oral Toxicity Scale) to grade the severity of mucositis.

  • Implement Basic Oral Care:

    • Encourage frequent, gentle rinsing with a bland solution such as saline or sodium bicarbonate mouthwash (avoiding alcohol-based products).

    • Advise the use of a soft-bristle toothbrush.

  • Manage Pain:

    • For mild to moderate pain, consider topical anesthetics.

    • For severe pain, systemic analgesics, including patient-controlled analgesia with morphine, may be necessary.

  • Nutritional Support:

    • Recommend a soft, bland diet and adequate hydration.

    • For patients with severe mucositis and inadequate oral intake, consider nutritional support.

  • Consider Prophylactic Measures in Future Cycles:

    • Oral cryotherapy (ice chips) during drug infusion has been shown to be effective in preventing mucositis with some chemotherapeutic agents.

Issue: Patient is experiencing diarrhea.

Troubleshooting Steps:

  • Assess and Grade Severity: Grade the diarrhea based on the number of stools per day over baseline and the presence of incontinence or cramping (e.g., using NCI CTCAE).

  • Initial Management (Mild to Moderate):

    • Initiate dietary modifications, including a low-residue, lactose-free diet (e.g., BRAT diet: bananas, rice, applesauce, toast).

    • Ensure adequate hydration with clear fluids.

    • Administer loperamide at standard doses (e.g., 4 mg initially, followed by 2 mg every 4 hours or after each unformed stool).

  • Management of Persistent or Severe Diarrhea:

    • If diarrhea persists for more than 24-48 hours despite loperamide, or if it is severe (Grade 3-4), hospitalization may be required for intravenous hydration and electrolyte replacement.

    • Consider high-dose loperamide (2 mg every 2 hours).

    • For refractory diarrhea, subcutaneous octreotide may be indicated.

    • Rule out infectious causes, especially Clostridium difficile.

Management of Other Dose-Limiting Toxicities

Issue: Patient develops angioedema.

Troubleshooting Steps:

  • Immediate Assessment: Evaluate for airway compromise (stridor, difficulty breathing). This is a medical emergency.

  • Emergency Management (if airway is compromised):

    • Administer epinephrine.

    • Secure the airway (intubation may be necessary).

    • Administer antihistamines (H1 and H2 blockers) and corticosteroids.

  • Management of Non-Life-Threatening Angioedema:

    • Administer antihistamines and consider corticosteroids.

    • Closely monitor the patient for any signs of progression.

  • Future Dosing:

    • PG-11047 should be permanently discontinued in patients who experience a severe angioedema reaction.

Issue: Patient has a Grade 3 elevation in Alanine Aminotransferase (ALT).

Troubleshooting Steps:

  • Confirm and Monitor: Repeat liver function tests (LFTs) to confirm the elevation and monitor the trend.

  • Hold Treatment: Withhold the next dose of PG-11047.

  • Investigate Other Causes: Rule out other potential causes of liver injury, such as viral hepatitis, other medications, or disease progression to the liver.

  • Dose Modification:

    • Once ALT levels have recovered to Grade 1 or baseline, consider resuming PG-11047 at a reduced dose, as per clinical trial protocol.

    • If the toxicity recurs, discontinuation of the drug may be necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the dose-limiting toxicities of PG-11047 from the Phase I monotherapy trial.

ToxicityGradeIncidence in DLT CohortsManagement Approach (General Guidance)
Oral/Anal Mucositis3/4Not specifiedSymptomatic relief with topical agents, pain management, nutritional support.
Diarrhea3/4Not specifiedLoperamide, hydration, dietary modification. For severe cases, consider octreotide and hospitalization.
Angioedema3/41 caseDiscontinuation of PG-11047. Management with antihistamines, corticosteroids, and epinephrine for severe reactions.
Alanine Aminotransferase (ALT) Increase31 caseWithholding of PG-11047 until resolution, followed by potential dose reduction.

Experimental Protocols

Phase I Dose-Escalation Study (Monotherapy)
  • Objective: To determine the MTD and DLTs of PG-11047.

  • Patient Population: Patients with advanced solid tumors.

  • Study Design: A standard 3+3 dose-escalation design was used. Cohorts of 3-6 patients received escalating doses of PG-11047.

  • Dosing Schedule: PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[2]

  • Toxicity Assessment: Patients were monitored for adverse events, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). DLTs were assessed during the first cycle of treatment.

Visualizations

Signaling Pathway of PG-11047

PG11047_Mechanism cluster_cell Cancer Cell PG11047_ext PG-11047 (extracellular) PG11047_int PG-11047 (intracellular) PG11047_ext->PG11047_int Uptake Catabolism Polyamine Catabolism PG11047_int->Catabolism Induces Polyamines Natural Polyamines (Spermine, Spermidine) Polyamines->Catabolism Substrate ROS Reactive Oxygen Species (ROS) Catabolism->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: Mechanism of action of PG-11047 in a cancer cell.

Experimental Workflow for a Phase I Dose-Escalation Trial

PhaseI_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enroll Cohort 1 (n=3-6 patients) Start->Enrollment Dose1 Administer Dose Level 1 of PG-11047 Enrollment->Dose1 Monitor1 Monitor for DLTs (Cycle 1) Dose1->Monitor1 DLT_check1 DLT Observed? Monitor1->DLT_check1 No_DLT1 No DLTs DLT_check1->No_DLT1 No Yes_DLT1 DLT(s) Observed DLT_check1->Yes_DLT1 Yes Enrollment2 Enroll Cohort 2 (n=3-6 patients) No_DLT1->Enrollment2 Expand_Cohort1 Expand Cohort (n=3 more patients) Yes_DLT1->Expand_Cohort1 MTD_found MTD Exceeded Determine Recommended Phase 2 Dose (RP2D) Expand_Cohort1->MTD_found Dose2 Administer Dose Level 2 (Higher Dose) Enrollment2->Dose2 Monitor2 Monitor for DLTs (Cycle 1) Dose2->Monitor2 DLT_check2 DLT Observed? Monitor2->DLT_check2 DLT_check2->MTD_found Yes DLT_check2->Enrollment2 No (Continue Escalation)

Caption: A simplified workflow of a 3+3 Phase I dose-escalation trial.

Troubleshooting Logic for PG-11047 Dose-Limiting Toxicities

DLT_Troubleshooting Toxicity Patient Experiences Adverse Event Assess Assess and Grade Severity (NCI CTCAE) Toxicity->Assess Is_DLT Is it a DLT? Assess->Is_DLT Non_DLT Manage Symptomatically Continue Treatment Is_DLT->Non_DLT No DLT_Type Identify DLT Type Is_DLT->DLT_Type Yes GI Gastrointestinal (Mucositis/Diarrhea) DLT_Type->GI GI Angio Angioedema DLT_Type->Angio Angioedema ALT Grade 3 ALT Elevation DLT_Type->ALT ALT Manage_GI Supportive Care (Hydration, Antidiarrheals, Pain Management) GI->Manage_GI Manage_Angio Emergency Management (Epinephrine, Antihistamines, Corticosteroids) Discontinue PG-11047 Angio->Manage_Angio Manage_ALT Hold PG-11047 Monitor LFTs Consider Dose Reduction ALT->Manage_ALT

Caption: A logical flow for troubleshooting PG-11047 DLTs.

References

strategies to enhance the therapeutic index of PG-11047

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PG-11047. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments involving PG-11047.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PG-11047?

A1: PG-11047 is a second-generation, conformationally restricted bis(ethyl) polyamine analogue of spermine.[1][2][3] It acts as a nonfunctional competitor of natural polyamines, which are essential for tumor cell proliferation.[1][4] Its primary mechanism involves the modulation of polyamine metabolism. Specifically, PG-11047 upregulates polyamine catabolism by inducing the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX), while down-regulating polyamine biosynthesis by decreasing the activity of ornithine decarboxylase (ODC).[5][6] This leads to the depletion of intracellular natural polyamines (putrescine, spermidine, and spermine) and the production of reactive oxygen species (ROS), ultimately causing significant growth inhibition in various cancer cell lines.[2][5]

Q2: What are the known dose-limiting toxicities (DLTs) of PG-11047 in clinical trials?

A2: In a Phase I monotherapy trial, the most common dose-limiting toxicities (DLTs) were primarily gastrointestinal, including oral/anal mucositis and diarrhea.[2][7][8] Other reported DLTs included one case of angioedema and a grade 3 increase in alanine aminotransferase (ALT).[2][7][8] The most frequent adverse effects observed were fatigue and anorexia.[2][7][8] In a Phase Ib combination therapy trial, DLTs were rare in the bevacizumab, erlotinib, cisplatin, and 5-FU arms.[1][4][8] However, MTDs for PG-11047 in combination with gemcitabine, docetaxel, and sunitinib could not be determined due to DLTs occurring at low doses of PG-11047.[1][4][8]

Q3: What is the Maximum Tolerated Dose (MTD) of PG-11047?

A3: The MTD of PG-11047 as a monotherapy, administered once weekly on days 1, 8, and 15 of a 28-day cycle, was determined to be 610 mg.[1][2][7] In combination with bevacizumab, erlotinib, cisplatin, and 5-FU, the MTD of PG-11047 was established at 590 mg.[1][4][8]

Q4: How can the therapeutic index of PG-11047 be enhanced?

A4: Enhancing the therapeutic index, or more broadly, the therapeutic window of PG-11047 can be approached through several strategies:

  • Combination Therapy: Preclinical and clinical studies have shown that combining PG-11047 with other chemotherapeutic agents can improve its anti-tumor activity.[1][3] For instance, combination with bevacizumab has shown promising results, potentially due to the role of polyamines in tumor cell adaptation to hypoxic stress, which is targeted by bevacizumab.[1]

  • Nanocarrier Delivery Systems: A biodegradable, prodrug nanocarrier of PG-11047, termed Nano11047, has been developed.[5][6] This approach is designed to improve drug delivery to tumor cells and potentially reduce systemic toxicity. Following endocytosis, Nano11047 releases PG-11047 upon reduction by intracellular glutathione.[5][9]

  • Patient Stratification: Identifying predictive biomarkers of response to PG-11047 could allow for patient stratification, ensuring that only those most likely to benefit from the treatment receive it. Gene expression studies have identified molecular signatures that may predict sensitivity to PG-11047.[6][10]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in non-cancerous cell lines in vitro.

  • Possible Cause: Off-target effects or non-specific binding. The conformationally restricted design of PG-11047 aims to reduce non-specific binding compared to earlier generation polyamine analogues.[3]

  • Troubleshooting Steps:

    • Titrate Dose: Perform a dose-response curve to determine the GI50 (the concentration that inhibits cell growth by 50%) for both your cancer and non-cancerous cell lines to identify a potential therapeutic window.

    • Evaluate Exposure Time: Shorten the incubation time with PG-11047 to see if a therapeutic window can be achieved.

    • Consider a Nanocarrier Formulation: If available, test a nanocarrier formulation like Nano11047, which may offer more targeted delivery.[5][6]

Problem 2: Lack of in vivo efficacy in a xenograft model.

  • Possible Cause 1: Suboptimal dosing schedule or route of administration.

  • Troubleshooting Steps:

    • Review Clinical Dosing: The clinically tested schedule for PG-11047 is once weekly intravenous infusions on days 1, 8, and 15 of a 28-day cycle.[7][11] Adapt this schedule for your animal model, considering pharmacokinetic differences.

    • Dose Escalation Study: Perform a dose-escalation study in your model to determine the MTD and optimal biological dose.

  • Possible Cause 2: Tumor microenvironment factors conferring resistance.

  • Troubleshooting Steps:

    • Combination Therapy: Based on clinical findings, consider combining PG-11047 with an anti-angiogenic agent like bevacizumab, especially if the tumor model is known to be hypoxic.[1]

    • Analyze Polyamine Metabolism in your Model: Assess the baseline levels of polyamine metabolic enzymes (ODC, SSAT, SMOX) in your xenograft model to ensure the target pathway is active.

Problem 3: Inconsistent results in polyamine depletion assays.

  • Possible Cause: Variability in cell culture conditions or assay methodology.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as polyamine levels can be cell-density dependent.

    • Control for Serum Polyamines: Use dialyzed serum in your cell culture medium to eliminate exogenous polyamines that could interfere with the effects of PG-11047.

    • Optimize Assay Protocol: For HPLC analysis of polyamines, ensure complete cell lysis and efficient derivatization for accurate quantification.

Quantitative Data Summary

Table 1: Maximum Tolerated Dose (MTD) of PG-11047

Treatment SettingMTD of PG-11047Reference(s)
Monotherapy610 mg[1][2][7]
In combination with bevacizumab, erlotinib, cisplatin, and 5-FU590 mg[1][4][8]

Table 2: Clinical Response to PG-11047 in Combination Therapies (Phase Ib)

Combination AgentStable Disease (SD)Partial Response (PR)Reference(s)
Bevacizumab40.0%12.0%[1][4][8]
5-Fluorouracil71.4%0%[1][4][8]
Cisplatin54.1%20% (unconfirmed)[1][4][8]
Erlotinib33.3%0%[1][4][8]
Gemcitabine57.1%0%[1][3]
Docetaxel50.0%0%[1][3]

Experimental Protocols

Protocol 1: In Vitro Cell Growth Inhibition Assay

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of PG-11047 in appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing PG-11047 at various concentrations. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Polyamine Metabolism Enzymes

  • Cell Lysis: Treat cells with PG-11047 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ODC, SSAT, or SMOX overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Visualizations

PG11047_Mechanism_of_Action cluster_0 Polyamine Metabolism cluster_1 PG-11047 Effects Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Depletion Natural Polyamine Depletion Spermidine->Putrescine SSAT Spermine Spermine Spermidine->Spermine Spermine->Spermidine SMOX ODC->Putrescine SSAT SSAT SMOX SMOX ROS ROS Production SMOX->ROS PG11047 PG-11047 Upregulation Upregulation Downregulation Downregulation Upregulation->SSAT + Upregulation->SMOX + Downregulation->ODC - Growth_Inhibition Tumor Growth Inhibition Depletion->Growth_Inhibition ROS->Growth_Inhibition

Caption: Mechanism of action of PG-11047 on polyamine metabolism.

Nano11047_Delivery_Workflow Nano11047 Nano11047 (Prodrug) Endocytosis Cellular Uptake (Endocytosis) Nano11047->Endocytosis Intracellular Intracellular Vesicle Endocytosis->Intracellular Reduction Thiolytic Reduction Intracellular->Reduction GSH Glutathione (GSH) (High intracellular concentration) GSH->Reduction Release PG-11047 Release Reduction->Release Target Action on Polyamine Metabolism Release->Target

Caption: Workflow for intracellular delivery of PG-11047 via Nano11047.

Troubleshooting_Logic Start High Cytotoxicity in Non-Cancerous Cells? Dose_Response Perform Dose-Response Curve Start->Dose_Response Yes Time_Course Vary Incubation Time Dose_Response->Time_Course Nano_Delivery Test Nanocarrier Formulation Time_Course->Nano_Delivery Therapeutic_Window Identify Therapeutic Window Nano_Delivery->Therapeutic_Window Successful No_Window Consider Alternative Strategy Nano_Delivery->No_Window Unsuccessful

Caption: Troubleshooting logic for unexpected in vitro cytotoxicity.

References

Technical Support Center: Addressing Variability in Xenograft Model Response to PG-11047

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in xenograft model responses to the polyamine analogue PG-11047.

Frequently Asked Questions (FAQs)

Q1: What is PG-11047 and how does it work?

PG-11047 is a second-generation polyamine analogue of spermine.[1][2] Its mechanism of action involves competitively inhibiting the natural functions of polyamines, which are essential for cell growth and proliferation.[3] PG-11047 displaces endogenous polyamines from their binding sites on DNA, interfering with cell cycle processes and leading to cell-cycle arrest and apoptosis.[1] It also depletes intracellular polyamine levels by inhibiting their biosynthesis and inducing their catabolism.[3][4] This disruption of polyamine homeostasis is particularly effective against tumor cells, which have a dysregulated polyamine metabolic pathway and an increased dependence on polyamines for their sustained growth.[1]

Q2: What are the common causes of variability in xenograft model responses to anti-cancer agents like PG-11047?

Variability in xenograft model responses is a well-documented challenge in preclinical cancer research.[5][6] Several factors can contribute to this, including:

  • Intrinsic Tumor Heterogeneity: The initial tumor tissue or cell line used to establish the xenograft can have inherent cellular and genetic diversity.[5] This can lead to the selection and growth of subclones with varying sensitivity to PG-11047.

  • Host-Tumor Interactions: The interaction between the human tumor cells and the murine stroma can change over time as the mouse microenvironment replaces the human stromal components.[7] This can alter the tumor's characteristics and its response to treatment.

  • Genomic Evolution of the Xenograft: Over subsequent passages, the genetic makeup of the xenograft can diverge from the original patient tumor, potentially leading to changes in drug sensitivity.[7]

  • Immunodeficient Mouse Model: The choice of immunodeficient mouse strain can impact tumor engraftment, growth, and response to therapy due to differences in their residual immune function.[6][8]

  • Experimental Procedures: Inconsistencies in experimental protocols, such as tumor implantation technique, drug preparation and administration, and tumor measurement methods, can introduce significant variability.

Q3: Has variability been specifically reported for PG-11047 in preclinical studies?

While preclinical studies have demonstrated the anti-tumor activity of PG-11047 in various xenograft models, including lung and prostate cancer, variability in response is an inherent aspect of such studies.[3][9] For instance, in a study by the Pediatric Preclinical Testing Program, PG-11047 induced significant differences in event-free survival distribution in 5 out of 32 solid tumor xenografts, with a single case of tumor regression observed in an ependymoma xenograft.[3][10] This highlights that the response to PG-11047 can be tumor-type dependent and variable even within a panel of xenografts.

Troubleshooting Guide

Issue 1: High variability in tumor growth rates within the same treatment group.
  • Question: We are observing significant differences in tumor growth rates among mice receiving the same dose of PG-11047. What could be the cause and how can we address it?

  • Answer:

    • Potential Cause 1: Inconsistent Tumor Cell Implantation. Variation in the number of viable cells, injection volume, or anatomical location of implantation can lead to different initial tumor takes and growth kinetics.

    • Troubleshooting:

      • Ensure a single-cell suspension with high viability is used for implantation.

      • Standardize the injection volume and location for all animals.

      • Consider using a guiding tool (e.g., ultrasound) for precise orthotopic implantations.

    • Potential Cause 2: Intratumoral Heterogeneity. The initial cell population may contain subclones with different proliferation rates.

    • Troubleshooting:

      • Use low-passage cell lines to minimize genetic drift in culture.

      • If using patient-derived xenografts (PDXs), be aware that inherent heterogeneity is expected.[8] Increase the number of animals per group to ensure statistical power can overcome this variability.[11]

    • Potential Cause 3: Animal Health and Stress. Differences in individual animal health, stress levels, or microbiome can influence tumor growth.

    • Troubleshooting:

      • Acclimatize animals to the facility before starting the experiment.

      • Handle animals consistently and minimize stress.

      • Monitor animal health closely throughout the study.

Issue 2: Inconsistent or lower-than-expected tumor growth inhibition with PG-11047.
  • Question: Our xenograft model is showing a weaker or more variable response to PG-11047 than published data suggests. What should we investigate?

  • Answer:

    • Potential Cause 1: PG-11047 Formulation and Administration. Improper preparation, storage, or administration of PG-11047 can affect its stability and bioavailability.

    • Troubleshooting:

      • Prepare PG-11047 solutions fresh for each administration according to the supplier's instructions.

      • Ensure the chosen route of administration (e.g., intraperitoneal, intravenous) is consistent and performed correctly.[10]

      • Verify the accuracy of the administered dose for each animal.

    • Potential Cause 2: Polyamine Transport System Expression. The efficacy of PG-11047 depends on its uptake into tumor cells via the polyamine transport system.[12]

    • Troubleshooting:

      • Characterize the expression of key polyamine transport proteins in your xenograft model. Lower expression may lead to reduced drug uptake and efficacy.

      • Some studies have shown that pre-treatment with agents that upregulate the polyamine transport system can enhance the uptake of polyamine analogues.[12]

    • Potential Cause 3: Development of Resistance. Prolonged treatment or inherent characteristics of the tumor model could lead to resistance.

    • Troubleshooting:

      • Consider combination therapies. PG-11047 has been shown to potentiate the anti-tumor effects of other agents like cisplatin and bevacizumab.[9]

      • Analyze molecular markers of polyamine metabolism in treated and control tumors to investigate potential resistance mechanisms.

Quantitative Data Summary

Xenograft Model Drug/Combination Dose and Schedule Observed Effect Reference
A549 (Lung Cancer)PG-11047Not specifiedSignificant tumor development inhibition[9]
A549 (Lung Cancer)PG-11047 + CisplatinNot specifiedPotentiated antitumor effect compared to single agents[9]
DU-145 (Prostate Cancer)PG-11047Not specifiedSignificant tumor development inhibition[9]
DU-145 (Prostate Cancer)PG-11047 + BevacizumabNot specifiedSignificantly enhanced antitumor activity compared to single agents[9]
Pediatric Solid Tumor XenograftsPG-11047100 mg/kg, IP, weekly for 6 weeksSignificant differences in EFS distribution in 5 of 32 xenografts[10]
Ependymoma XenograftPG-11047100 mg/kg, IP, weekly for 6 weeksOne case of tumor regression[10]

Experimental Protocols

General Xenograft Efficacy Study Protocol for PG-11047

This protocol provides a general framework. Specific details may need to be optimized for different cell lines and mouse strains.

  • Cell Culture and Preparation:

    • Culture human cancer cells (e.g., A549, DU-145) in the recommended medium and conditions.

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and viability assessment (e.g., trypan blue exclusion) to ensure >95% viability.

    • Resuspend cells in a suitable sterile, serum-free medium or Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Animal Handling and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude, NOD/SCID) of a specific age and gender.

    • Acclimatize animals for at least one week before the experiment.

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Animal Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups with similar mean tumor volumes.[11]

  • PG-11047 Preparation and Administration:

    • Prepare PG-11047 in a sterile vehicle (e.g., saline) immediately before use.

    • Administer PG-11047 at the desired dose (e.g., 100 mg/kg) via the chosen route (e.g., intraperitoneal injection) on a specified schedule (e.g., weekly for 6 weeks).[10]

    • Administer the vehicle alone to the control group.

  • Data Collection and Analysis:

    • Continue to measure tumor volumes and body weights regularly throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).

    • Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Visualizations

PG11047_Signaling_Pathway cluster_cell Tumor Cell cluster_polyamine Polyamine Homeostasis PG11047_ext PG-11047 (extracellular) PTS Polyamine Transport System PG11047_ext->PTS Uptake PG11047_int PG-11047 (intracellular) PTS->PG11047_int ODC ODC (Ornithine Decarboxylase) PG11047_int->ODC Inhibits SSAT SSAT (Spermidine/spermine N1-acetyltransferase) PG11047_int->SSAT Induces SMO SMO (Spermine Oxidase) PG11047_int->SMO Induces DNA DNA PG11047_int->DNA Displaces Natural Polyamines Polyamines Natural Polyamines (Spermine, Spermidine) ODC->Polyamines Biosynthesis SSAT->Polyamines Catabolism SMO->Polyamines Catabolism CellCycle Cell Cycle Progression Polyamines->CellCycle Promotes DNA->CellCycle Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: PG-11047 mechanism of action in a tumor cell.

Xenograft_Workflow start Start cell_prep 1. Cell Line Preparation (Culture, Harvest, Viability Check) start->cell_prep implantation 3. Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_prep->implantation animal_prep 2. Animal Acclimatization (Immunodeficient Mice) animal_prep->implantation monitoring 4. Tumor Growth Monitoring (Caliper Measurements) implantation->monitoring randomization 5. Randomization (Based on Tumor Volume) monitoring->randomization treatment 6. Treatment Initiation (PG-11047 vs. Vehicle) randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 8. Study Endpoint (Tumor Excision, Analysis) data_collection->endpoint analysis 9. Data Analysis (Statistical Comparison) endpoint->analysis end End analysis->end

Caption: Standard experimental workflow for a xenograft study.

Troubleshooting_Tree start High Variability in Tumor Response? q_growth Variability in Growth Rate within the same group? start->q_growth Yes q_inhibition Inconsistent Tumor Growth Inhibition? start->q_inhibition No a_implant Check Implantation Protocol: - Cell Viability - Injection Volume/Site q_growth->a_implant Yes a_heterogeneity Consider Tumor Heterogeneity: - Use low-passage cells - Increase N per group q_growth->a_heterogeneity Yes a_animal_health Monitor Animal Health: - Minimize Stress - Consistent Handling q_growth->a_animal_health Yes a_drug_prep Verify Drug Formulation: - Fresh Preparation - Correct Administration q_inhibition->a_drug_prep Yes a_transport Assess Polyamine Transport: - Characterize PTS expression q_inhibition->a_transport Yes a_resistance Investigate Resistance: - Consider combination therapy - Analyze molecular markers q_inhibition->a_resistance Yes

Caption: Troubleshooting decision tree for xenograft variability.

References

Validation & Comparative

A Comparative Guide to PG-11047 and First-Generation Polyamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the second-generation polyamine analogue, PG-11047, and first-generation polyamine analogues, with a focus on their performance, mechanism of action, and toxicity profiles. The information presented is supported by experimental data to assist researchers in making informed decisions for future studies.

Introduction

Polyamines are aliphatic cations essential for cell growth, differentiation, and proliferation. The polyamine metabolic pathway is often dysregulated in cancer, making it an attractive target for therapeutic intervention. Polyamine analogues are structurally similar to natural polyamines but are functionally distinct. They compete with natural polyamines for uptake and binding to cellular macromolecules, leading to the disruption of normal cellular processes and ultimately inhibiting tumor growth.

First-generation polyamine analogues, such as N¹,N¹²-bis(ethyl)spermine (BENSpm), demonstrated promising preclinical antitumor activity. However, their clinical utility has been limited by dose-limiting toxicities. PG-11047 is a second-generation, conformationally restricted polyamine analogue designed to exhibit an improved therapeutic window with enhanced cytotoxicity and reduced toxicity compared to its predecessors.[1]

Performance and Efficacy: A Data-Driven Comparison

The efficacy of PG-11047 has been evaluated in various preclinical and clinical settings. In vitro studies have demonstrated its potent antiproliferative effects across a range of cancer cell lines.

In Vitro Cytotoxicity

A direct comparison of the cytotoxic effects of PG-11047 and the first-generation analogue BENSpm in human non-small cell lung carcinoma cell lines, A549 and H157, revealed that both compounds reduce cell viability in a dose-dependent manner in cells with intact polyamine transport.[2]

Cell LineCompoundIC₅₀ (approx.)
A549G (transport-competent) PG-11047~5 µM
BENSpmNot explicitly stated, but showed dose-dependent cytotoxicity
H157G (transport-competent) PG-11047~5 µM
BENSpmNot explicitly stated, but showed dose-dependent cytotoxicity
A549R (transport-deficient) PG-11047No reduction in viability up to 10 µM
BENSpmNo reduction in viability
H157R (transport-deficient) PG-11047No reduction in viability up to 10 µM
BENSpmNo reduction in viability
Table 1: Comparative in vitro cytotoxicity of PG-11047 and BENSpm in lung cancer cell lines after 96 hours of treatment.[2] Data is derived from graphical representations in the cited study.

These results highlight the dependence of both first and second-generation polyamine analogues on a functional polyamine transport system to exert their cytotoxic effects.

Mechanism of Action: A Deeper Dive

Both PG-11047 and first-generation polyamine analogues act as competitive inhibitors of natural polyamines. Their primary mechanisms of action involve:

  • Competition for Cellular Uptake: Polyamine analogues utilize the same transport system as natural polyamines to enter the cell.[2]

  • Displacement from Binding Sites: Once inside the cell, they displace natural polyamines from their binding sites on DNA, RNA, and proteins, thereby interfering with critical cellular functions.

  • Modulation of Polyamine Metabolism: A key difference in the mechanism of action lies in their effect on polyamine metabolizing enzymes. Polyamine analogues, including PG-11047 and BENSpm, are known to induce the activity of spermidine/spermine N¹-acetyltransferase (SSAT), a catabolic enzyme that acetylates spermidine and spermine, marking them for export or degradation. This leads to the depletion of intracellular polyamine pools.[1][3]

The induction of SSAT is a critical determinant of the cytotoxic response to polyamine analogues.

Polyamine_Analogue_MOA Signaling Pathway of Polyamine Analogues cluster_extracellular Extracellular Space cluster_cell Tumor Cell PA Polyamine Analogue (e.g., PG-11047, BENSpm) PTS Polyamine Transport System PA->PTS Uptake PA_in Intracellular Polyamine Analogue PTS->PA_in SSAT SSAT Induction PA_in->SSAT DNA_RNA Displacement from DNA/RNA PA_in->DNA_RNA Polyamine_Pool Depletion of Natural Polyamines SSAT->Polyamine_Pool Apoptosis Apoptosis/ Cell Cycle Arrest Polyamine_Pool->Apoptosis DNA_RNA->Apoptosis MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_workflow start Seed cells in 96-well plate treat Treat cells with polyamine analogues start->treat incubate Incubate for desired time (e.g., 96h) treat->incubate add_mtt Add MTT reagent (0.5 mg/mL final conc.) incubate->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read

References

Validating the Anticancer Effects of PG-11047 in Prostate Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polyamine analog PG-11047 with other alternatives for the treatment of prostate cancer, supported by experimental data from preclinical models. The information is intended to assist researchers in evaluating the potential of PG-11047 as an anticancer agent.

Introduction to PG-11047

PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine.[1] Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer, making the polyamine pathway a promising target for anticancer therapy.[1][2] PG-11047 exerts its anticancer effects by competitively inhibiting natural polyamine functions and depleting intracellular polyamine pools.[1] It achieves this by inhibiting polyamine biosynthetic enzymes and inducing the catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[2]

Performance Comparison in Prostate Cancer Models

This section compares the efficacy of PG-11047 with an alternative polyamine analog, PG-11144, and the standard-of-care chemotherapeutic agent, docetaxel, in prostate cancer models.

In Vitro Efficacy: PG-11047 vs. PG-11144 in LNCaP-FGC Cells

A study directly compared the effects of PG-11047 and PG-11144 at a concentration of 10 µM in the androgen-sensitive human prostate cancer cell line LNCaP-FGC. The results indicated that while both compounds show promising anticancer activities, PG-11144 was more effective in reducing markers of malignancy under both normoxic and hypoxic conditions.[1]

Parameter PG-11047 (10 µM) PG-11144 (10 µM) Prostate Cancer Cell Line Experimental Condition
β-catenin Expression (vs. Control) 42.8%30.2%LNCaP-FGCNormoxia (21% O₂)
β-catenin Expression (vs. Control) 79.1%66.7%LNCaP-FGCHypoxia (1% O₂)
Colony Forming Efficiency in Soft Agar DecreasedDecreased (more effective)LNCaP-FGCHypoxia (1% O₂)

Data sourced from a study on LNCaP-FGC prostate cancer cells.[1]

In Vivo Efficacy: PG-11047 and Docetaxel in DU-145 Xenograft Model

While no direct head-to-head in vivo studies between PG-11047 and docetaxel are readily available in the public domain, we can compare data from separate studies on the androgen-insensitive DU-145 human prostate cancer xenograft model. It is crucial to note that these results are not from a direct comparative study and should be interpreted with caution.

PG-11047, when administered as a single agent, has been shown to significantly inhibit tumor development in the DU-145 prostate cancer model.[2] Furthermore, in combination with bevacizumab, PG-11047 demonstrated significantly enhanced antitumor activity compared to either agent alone.[2]

A separate study on the DU-145 xenograft model reported that docetaxel monotherapy resulted in a 32.6% tumor regression.[3]

Compound Efficacy Prostate Cancer Model Notes
PG-11047 Significantly inhibited tumor developmentDU-145 XenograftData from monotherapy and combination with bevacizumab.[2]
Docetaxel 32.6% tumor regressionDU-145 XenograftData from a separate monotherapy study.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate LNCaP-FGC cells in 96-well plates at a desired density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of PG-11047 or the alternative compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

  • Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

  • Cell Suspension: Treat LNCaP-FGC cells with the test compounds (e.g., 10 µM PG-11047) for 72 hours. After treatment, harvest the cells and prepare a single-cell suspension.

  • Top Agar Layer: Mix the cell suspension with a low-melting-point 0.3-0.4% agar solution in culture medium and plate this mixture on top of the base agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days, feeding the colonies with culture medium as needed.

  • Colony Counting: Stain the colonies with a solution like crystal violet and count the number of colonies using a microscope.

In Vivo DU-145 Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Preparation: Culture DU-145 human prostate cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Inoculation: Subcutaneously inject a defined number of DU-145 cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers (Volume = (Length x Width²)/2).

  • Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer PG-11047, a comparator drug, or a vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizing the Mechanism and Workflow

Polyamine Metabolism and PG-11047's Mechanism of Action

Polyamine_Metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine_syn Spermidine Putrescine->Spermidine_syn SRM Spermine_syn Spermine Spermidine_syn->Spermine_syn SMS ODC ODC SRM SRM SMS SMS Spermine_cat Spermine Spermidine_cat Spermidine Spermine_cat->Spermidine_cat SMO N1_acetylspermine N1-acetylspermine Spermine_cat->N1_acetylspermine SSAT N1_acetylspermidine N1-acetylspermidine Spermidine_cat->N1_acetylspermidine SSAT N1_acetylspermine->Spermidine_cat PAOX N1_acetylspermidine->Putrescine PAOX SSAT SSAT SMO SMO PAOX PAOX PG11047 PG-11047 PG11047->ODC Inhibits PG11047->SSAT Induces PG11047->SMO Induces

Caption: Mechanism of action of PG-11047 on the polyamine metabolic pathway.

Experimental Workflow for a DU-145 Xenograft Study

Xenograft_Workflow A DU-145 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (PG-11047, Control, etc.) E->F G Continued Tumor Volume Measurement F->G H Endpoint: Tumor Excision & Analysis G->H

Caption: A typical experimental workflow for a DU-145 xenograft study.

Conclusion

The available preclinical data suggest that PG-11047 is a promising anticancer agent for prostate cancer. It demonstrates significant single-agent activity and enhanced efficacy in combination with other therapies in prostate cancer models.[2] Direct comparative studies, particularly in in vivo settings, against current standards of care like docetaxel would be highly valuable to further delineate its therapeutic potential. The comparison with the alternative polyamine analog PG-11144 in vitro suggests that structural modifications of polyamine analogs can influence their anticancer potency.[1] Further investigation into the efficacy and safety profile of PG-11047 is warranted to establish its role in the clinical management of prostate cancer.

References

A Preclinical Comparison of the Polyamine Analogues PG-11047 Tetrahydrochloride and BENSpm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two key polyamine analogues, PG-11047 tetrahydrochloride and N¹,N¹¹-bis(ethyl)norspermine (BENSpm). The information presented is based on available preclinical data to assist researchers in evaluating these compounds for cancer therapy research.

Introduction

Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer, making it a key target for therapeutic intervention.[1][2] Polyamine analogues are structurally similar to natural polyamines and can disrupt cancer cell growth by interfering with polyamine homeostasis.[3][4] This guide focuses on two such analogues: BENSpm, a first-generation compound, and PG-11047, a second-generation, conformationally restricted analogue of BENSpm.[3][4] PG-11047 was designed with the intention of reducing nonspecific binding and clinical toxicities observed with BENSpm.[4]

Mechanism of Action

Both PG-11047 and BENSpm are spermine analogues that exert their anticancer effects through a multi-faceted mechanism.[2][3] They are taken up by cancer cells through the polyamine transport system.[3] Once inside the cell, they do not function like natural polyamines but instead:

  • Downregulate Polyamine Biosynthesis: They provide feedback inhibition on key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2]

  • Induce Polyamine Catabolism: They significantly upregulate the activity of catabolic enzymes such as spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMOX).[2][4]

  • Deplete Natural Polyamines: The combination of reduced synthesis and increased breakdown leads to a significant depletion of intracellular polyamine pools (putrescine, spermidine, and spermine).[2]

  • Induce Oxidative Stress: The increased activity of SMOX results in the production of reactive oxygen species (ROS), which can contribute to apoptosis.[4]

  • Promote Apoptosis and Inhibit Cell Growth: The depletion of essential polyamines and the accumulation of toxic byproducts ultimately lead to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[3][4]

cluster_0 Polyamine Analogues cluster_1 Cellular Transport & Metabolism cluster_2 Cellular Outcomes PG-11047 PG-11047 Polyamine Transport System Polyamine Transport System PG-11047->Polyamine Transport System BENSpm BENSpm BENSpm->Polyamine Transport System Polyamine Biosynthesis (ODC, AdoMetDC) Polyamine Biosynthesis (ODC, AdoMetDC) Polyamine Transport System->Polyamine Biosynthesis (ODC, AdoMetDC) Inhibits Polyamine Catabolism (SSAT, SMOX) Polyamine Catabolism (SSAT, SMOX) Polyamine Transport System->Polyamine Catabolism (SSAT, SMOX) Induces Polyamine Depletion Polyamine Depletion Polyamine Biosynthesis (ODC, AdoMetDC)->Polyamine Depletion Polyamine Catabolism (SSAT, SMOX)->Polyamine Depletion ROS Production ROS Production Polyamine Catabolism (SSAT, SMOX)->ROS Production Growth Inhibition & Apoptosis Growth Inhibition & Apoptosis Polyamine Depletion->Growth Inhibition & Apoptosis ROS Production->Growth Inhibition & Apoptosis

Fig. 1: Shared mechanism of action for PG-11047 and BENSpm.

Data Presentation

In Vitro Cytotoxicity

Direct comparative studies provide valuable insights into the relative potency of these analogues. The following table summarizes the half-maximal inhibitory concentration (IC50) values for PG-11047 and BENSpm in human non-small cell lung cancer (NSCLC) cell lines.

Cell LineCompoundIC50 (µM)
A549G PG-11047~5
BENSpmNot explicitly stated in the comparative study, but other studies show activity in the low micromolar range.
H157G PG-11047~5
BENSpmNot explicitly stated in the comparative study, but other studies show activity in the low micromolar range.
Data from a study on polyamine-based nanostructures.[3]

It is important to note that the sensitivity to these analogues can vary significantly across different cancer types and cell lines. For instance, in a separate study, PG-11047 demonstrated a median relative IC50 of 71 nM across a panel of pediatric cancer cell lines.[1]

In Vivo Efficacy

While direct head-to-head in vivo comparative studies between PG-11047 and BENSpm were not identified in the literature search, individual studies have demonstrated the anti-tumor activity of both compounds in various xenograft models.

  • PG-11047: Has shown significant tumor growth inhibition in preclinical models of lung and prostate cancer.[5] In a study on pediatric preclinical models, PG-11047 induced significant differences in event-free survival distribution in 15.6% of evaluable solid tumor xenografts.[1]

  • BENSpm: Has demonstrated efficacy against various cancers both in vitro and in vivo.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key assays used to evaluate the effects of polyamine analogues.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed cells in 96-well plate Seed cells in 96-well plate Treat with PG-11047 or BENSpm Treat with PG-11047 or BENSpm Seed cells in 96-well plate->Treat with PG-11047 or BENSpm Incubate for 72-96h Incubate for 72-96h Treat with PG-11047 or BENSpm->Incubate for 72-96h Add MTT reagent Add MTT reagent Incubate for 72-96h->Add MTT reagent Incubate for 2-4h Incubate for 2-4h Add MTT reagent->Incubate for 2-4h Add solubilization solution Add solubilization solution Incubate for 2-4h->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

Fig. 2: Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of PG-11047 or BENSpm. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with PG-11047 or BENSpm for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent dye that stains necrotic cells.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Treat cells with compounds Treat cells with compounds Harvest and fix cells Harvest and fix cells Treat cells with compounds->Harvest and fix cells Treat with RNase Treat with RNase Harvest and fix cells->Treat with RNase Stain with Propidium Iodide Stain with Propidium Iodide Treat with RNase->Stain with Propidium Iodide Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Propidium Iodide->Analyze by Flow Cytometry

Fig. 3: Experimental workflow for cell cycle analysis.
  • Cell Treatment: Culture cells with or without PG-11047 or BENSpm for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • RNase Treatment: Treat the cells with RNase to prevent staining of RNA.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies have shown that PG-11047 can induce a decrease in the S-phase fraction in sensitive cell lines.

Conclusion

Both PG-11047 and BENSpm are potent inhibitors of cancer cell growth that act by disrupting polyamine metabolism. PG-11047, as a second-generation analogue, was developed to improve upon the toxicological profile of BENSpm.[3][4] Preclinical data demonstrates the in vitro efficacy of both compounds, with PG-11047 showing activity in the nanomolar to low micromolar range in various cancer cell lines.[1][3] While direct comparative in vivo data is limited, individual studies support the anti-tumor potential of both agents. The choice between these compounds for preclinical research may depend on the specific cancer model, the desired therapeutic window, and the tolerability in the chosen experimental system. Further head-to-head preclinical studies would be beneficial to fully elucidate the comparative therapeutic index of these two important polyamine analogues.

References

A Comparative Analysis of PG-11047 and DFMO in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Polyamine-Targeting Agents in Neuroblastoma Therapy

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in its high-risk, aggressive forms. A critical dependency of neuroblastoma cells on polyamines for their rapid proliferation has identified the polyamine pathway as a key therapeutic target. Two notable drugs that interfere with this pathway are PG-11047 and Difluoromethylornithine (DFMO). This guide provides a comprehensive comparative analysis of their mechanisms, efficacy, and experimental backing to aid researchers in the field.

Mechanism of Action: A Tale of Two Inhibitory Strategies

Both PG-11047 and DFMO disrupt the delicate balance of polyamines within cancer cells, albeit through different mechanisms.

DFMO (Eflornithine) acts as an irreversible inhibitor of ornithine decarboxylase (ODC1), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2][3][4] By blocking ODC1, DFMO effectively halts the production of putrescine, the precursor for other polyamines like spermidine and spermine. This leads to the depletion of intracellular polyamine pools, thereby inhibiting cell proliferation.[5][6] The expression of ODC1 is often upregulated in neuroblastoma, particularly in aggressive, MYCN-amplified tumors, making it a rational therapeutic target.[4][7][8]

PG-11047 is a novel, conformationally restricted analog of spermine.[1][9] Its mode of action is multifaceted. As a polyamine analog, it competitively inhibits the function of natural polyamines.[1] Furthermore, it downregulates the biosynthesis of endogenous polyamines and enhances their catabolism by inducing enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[9][10] This dual action of blocking function and promoting degradation leads to a state of polyamine depletion within the cancer cell.

Preclinical Efficacy: In Vitro and In Vivo Findings

The antitumor activities of both PG-11047 and DFMO have been evaluated in various preclinical models of neuroblastoma.

In Vitro Studies

DFMO has demonstrated the ability to inhibit the growth of neuroblastoma cell lines, with its effect being more pronounced in cells with higher ODC1 expression.[7] It has been shown to induce a G1 to S phase cell cycle arrest and inhibit the formation of neurospheres, which are enriched in cancer stem cells.[5][11]

The Pediatric Preclinical Testing Program (PPTP) evaluated PG-11047 against a panel of pediatric cancer cell lines. While it showed cytostatic activity across a range of cell lines, neuroblastoma cell lines were found to be somewhat less sensitive compared to Ewing sarcoma cell lines.[1][9][12] The half-maximal effective concentration (EC50) for PG-11047 in the entire panel had a median of 72.5 nM, but for the neuroblastoma panel, the median EC50 was higher at 574.5 nM.[12]

DrugCell Line PanelMedian EC50Reference
PG-11047PPTP Panel (All Lines)72.5 nM[12]
PG-11047PPTP Panel (Neuroblastoma)574.5 nM[12]
In Vivo Studies

In animal models, DFMO has shown significant efficacy. In the TH-MYCN transgenic mouse model of neuroblastoma, DFMO treatment delayed tumor onset and extended survival.[1][6] When combined with chemotherapy, it demonstrated synergistic effects in regressing established tumors.[1][13]

The in vivo activity of PG-11047 in neuroblastoma models has been described as cytostatic, similar to the effect observed with DFMO, with a modest delay in tumor onset.[1] While it has shown tumor growth inhibition in other cancer models like prostate and non-small cell lung cancer, its single-agent activity in neuroblastoma xenografts in the PPTP evaluation was minimal.[1][9][14]

Clinical Trials and Patient Outcomes

DFMO has progressed further in clinical development for neuroblastoma and has shown promising results, particularly as a maintenance therapy.

A phase II trial of DFMO as a single agent for high-risk neuroblastoma patients in remission demonstrated a significantly decreased rate of relapse compared to historical controls.[15][16] The two-year event-free survival (EFS) for patients who had completed standard therapy was 84%, and the overall survival (OS) was 97%.[16] Based on these encouraging results, the FDA approved DFMO in December 2023 for patients with high-risk neuroblastoma who have responded to prior multimodal treatment.[17]

PG-11047 has been evaluated in Phase I clinical trials in adults with advanced solid tumors, both as a single agent and in combination with other chemotherapeutic agents.[1][10][18][19] These trials have established a manageable safety profile.[19] However, its clinical development specifically for neuroblastoma is less advanced compared to DFMO.

DrugClinical Trial PhasePopulationKey FindingsReference
DFMOPhase IIHigh-Risk Neuroblastoma (in remission)2-year EFS: 84%, 2-year OS: 97%[16]
PG-11047Phase IAdvanced Solid Tumors (Adults)Established safety profile and MTD[19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by both drugs and a general workflow for preclinical evaluation.

Polyamine_Synthesis_Pathway Polyamine Synthesis Pathway and Drug Targets Ornithine Ornithine ODC1 ODC1 Ornithine->ODC1 Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS Spermine Spermine PG11047 PG-11047 Spermine->PG11047 Competitively Inhibits Function ODC1->Putrescine SRM->Spermidine SMS->Spermine DFMO DFMO DFMO->ODC1 Inhibits SSAT_SMO SSAT/SMO PG11047->SSAT_SMO Induces SSAT_SMO->Spermidine Catabolizes SSAT_SMO->Spermine Catabolizes

Caption: Polyamine synthesis pathway with inhibition points of DFMO and PG-11047.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Neuroblastoma Cell Lines DrugTreatment Treat with PG-11047 or DFMO (Dose-Response) CellLines->DrugTreatment ProliferationAssay Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) DrugTreatment->ProliferationAssay MechanismAssay Mechanistic Assays (e.g., Western Blot for ODC1, Polyamine levels) DrugTreatment->MechanismAssay AnimalModel Animal Models (e.g., TH-MYCN transgenic mice, Xenografts) TumorImplantation Tumor Implantation/Development AnimalModel->TumorImplantation DrugAdministration Administer PG-11047 or DFMO (Define dose and schedule) TumorImplantation->DrugAdministration TumorMeasurement Monitor Tumor Growth and Survival DrugAdministration->TumorMeasurement

Caption: General workflow for preclinical evaluation of anticancer agents.

Experimental Protocols

In Vitro Proliferation Assay (General Protocol)
  • Cell Culture: Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of PG-11047 or DFMO. A vehicle control (e.g., PBS or DMSO) is also included.

  • Incubation: Cells are incubated with the drugs for a specified period, typically 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis: Absorbance or luminescence readings are measured using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the EC50 values.

In Vivo Xenograft Study (General Protocol)
  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice) aged 4-6 weeks are used. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: Neuroblastoma cells (e.g., 1-5 x 10^6 cells) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. PG-11047 or DFMO is administered according to a predetermined dose and schedule (e.g., intraperitoneal injection or oral gavage, daily or weekly). The control group receives a vehicle control.

  • Efficacy Evaluation: The primary endpoints are tumor growth inhibition and overall survival. Tumor volumes are monitored throughout the study. Mice are euthanized when tumors reach a predetermined maximum size or if they show signs of significant morbidity. Survival curves are generated using the Kaplan-Meier method.

Conclusion

Both PG-11047 and DFMO target the critical polyamine pathway in neuroblastoma, but their clinical development and preclinical profiles show notable differences. DFMO has demonstrated significant clinical benefit as a maintenance therapy in high-risk neuroblastoma, leading to its recent FDA approval. Its mechanism as a direct inhibitor of the overexpressed ODC1 enzyme provides a strong rationale for its use. PG-11047, while effective in other cancer types, has shown more modest single-agent activity against neuroblastoma in preclinical studies. Its broader mechanism of action, including the induction of polyamine catabolism, may hold therapeutic potential, possibly in combination with other agents. Future research should focus on direct comparative studies under standardized conditions and explore rational combination strategies to fully elucidate the therapeutic potential of both agents in the fight against neuroblastoma.

References

A Comparative Guide to the Efficacy of PG-11047 in Combination with Bevacizumab for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the efficacy of PG-11047, a novel polyamine analog, in combination with the anti-angiogenic agent bevacizumab for the treatment of advanced solid tumors. Designed for researchers, scientists, and drug development professionals, this document summarizes key findings from clinical and preclinical studies, offers detailed experimental protocols, and compares the combination therapy to established treatment alternatives.

Introduction to PG-11047 and Bevacizumab

PG-11047 is a second-generation polyamine analog that acts as a nonfunctional competitor of natural polyamines, which are essential for cell proliferation and survival.[1] By disrupting polyamine metabolism, PG-11047 has demonstrated anti-cancer activity in various preclinical models and has been evaluated in Phase I and Ib clinical trials.[1]

Bevacizumab (Avastin®) is a humanized monoclonal antibody that targets and inhibits the vascular endothelial growth factor A (VEGF-A).[2] By blocking the VEGF-A signaling pathway, bevacizumab inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2] It is an established therapy for a range of cancers.[3]

The combination of PG-11047 and bevacizumab is hypothesized to provide a synergistic anti-tumor effect. PG-11047's targeting of rapidly proliferating tumor cells complements bevacizumab's disruption of the tumor's blood supply. This dual approach aims to overcome resistance mechanisms and enhance therapeutic efficacy.

Efficacy Data from Clinical and Preclinical Studies

The combination of PG-11047 and bevacizumab has been evaluated in both preclinical and clinical settings, demonstrating promising anti-tumor activity.

Phase Ib Clinical Trial in Advanced Solid Tumors

A multi-center, open-label, Phase Ib dose-escalation study (NCT00705874) evaluated the safety and efficacy of PG-11047 in combination with several standard-of-care agents, including bevacizumab, in patients with advanced solid tumors who had failed prior therapies.[4][5]

Table 1: Efficacy of PG-11047 in Combination with Bevacizumab in a Phase Ib Clinical Trial [4][5]

Efficacy EndpointPG-11047 + Bevacizumab Arm
Number of Patients25
Partial Response (PR)12%
Stable Disease (SD)40%
Clinical Benefit Rate (PR+SD)52%
Maximum Tolerated Dose (MTD) of PG-11047590 mg

Data sourced from Stewart et al., 2021.

Preclinical Evaluation in a Prostate Cancer Model

A preclinical study investigated the anti-tumor activity of PG-11047, bevacizumab, and their combination in a DU-145 human prostate cancer xenograft model. The study demonstrated that the combination therapy resulted in significantly enhanced tumor growth inhibition compared to either agent alone.[6]

Table 2: Antitumor Activity in a DU-145 Prostate Cancer Xenograft Model [6]

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle ControlData not available in abstract-
PG-11047Data not available in abstractSignificant
BevacizumabData not available in abstractSignificant
PG-11047 + BevacizumabData not available in abstractSignificantly enhanced vs. single agents

Quantitative data from the full-text article was not available. The abstract indicates a significant enhancement in antitumor activity with the combination.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key studies cited.

Phase Ib Clinical Trial Protocol (PG-11047 + Bevacizumab)
  • Study Design: This was a multi-center, open-label, dose-escalation Phase Ib clinical trial.[4]

  • Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who had failed at least one prior standard systemic therapy.[4]

  • Treatment Regimen:

    • PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[1]

    • Bevacizumab was administered at its standard dose and schedule.

    • Dose escalation of PG-11047 followed a standard 3+3 design to determine the MTD.[4]

  • Efficacy Evaluation: Tumor responses were assessed every two cycles (8 weeks) using the Response Evaluation Criteria in Solid Tumors (RECIST).

  • Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Preclinical Xenograft Study Protocol (Prostate Cancer Model)
  • Animal Model: Male nude mice were used.

  • Tumor Implantation: DU-145 human prostate cancer cells were implanted subcutaneously.

  • Treatment Groups:

    • Vehicle control

    • PG-11047

    • Bevacizumab

    • PG-11047 + Bevacizumab

  • Drug Administration: Specific doses, routes, and schedules were not detailed in the available abstract. Typically, in such studies, treatment begins when tumors reach a certain volume.

  • Efficacy Endpoint: Tumor volume was measured regularly, and tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Experimental Workflow

Visual representations of the underlying biological mechanisms and experimental processes can aid in understanding the therapeutic rationale and study design.

Signaling Pathway of PG-11047 and Bevacizumab

G cluster_0 Bevacizumab Action cluster_1 PG-11047 Action VEGFA VEGF-A VEGFR VEGF Receptor VEGFA->VEGFR Binds to Bevacizumab Bevacizumab Bevacizumab->VEGFA Inhibits Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) VEGFR->Angiogenesis Activates TumorGrowth Tumor Growth and Survival Angiogenesis->TumorGrowth PG11047 PG-11047 PolyamineTransport Polyamine Transport System PG11047->PolyamineTransport Enters cell via NaturalPolyamines Natural Polyamines (e.g., Spermine) PG11047->NaturalPolyamines Competitively Inhibits PolyamineTransport->NaturalPolyamines Transports CellProliferation Tumor Cell Proliferation NaturalPolyamines->CellProliferation Promotes CellProliferation->TumorGrowth

Caption: Combined inhibition of angiogenesis and cell proliferation by bevacizumab and PG-11047.

Experimental Workflow for the Phase Ib Clinical Trial

G PatientScreening Patient Screening (Advanced Solid Tumors, Failed Prior Therapy) Enrollment Enrollment PatientScreening->Enrollment Treatment Treatment Cycle (28 days) - PG-11047 (Days 1, 8, 15) - Bevacizumab (Standard Schedule) Enrollment->Treatment DoseEscalation Dose Escalation of PG-11047 (3+3 Design) Treatment->DoseEscalation If no DLT TumorAssessment Tumor Assessment (RECIST, every 8 weeks) Treatment->TumorAssessment SafetyMonitoring Safety Monitoring (NCI-CTCAE) Treatment->SafetyMonitoring MTD_Determination MTD Determination DoseEscalation->MTD_Determination Efficacy_Evaluation Efficacy Evaluation (PR, SD) TumorAssessment->Efficacy_Evaluation SafetyMonitoring->MTD_Determination DataAnalysis Data Analysis (Efficacy and Safety) MTD_Determination->DataAnalysis Efficacy_Evaluation->DataAnalysis

Caption: Workflow of the Phase Ib dose-escalation clinical trial of PG-11047 and bevacizumab.

Comparison with Alternative Therapies

The treatment landscape for advanced solid tumors is diverse and depends on the tumor type, prior therapies, and patient characteristics. The PG-11047 and bevacizumab combination was studied in a heavily pre-treated patient population.

Table 3: Comparison of PG-11047 + Bevacizumab with Selected Standard of Care (SOC) Options for Advanced Solid Tumors (Post-First Line)

Therapeutic StrategyMechanism of ActionCommon ExamplesReported Efficacy (General)
PG-11047 + Bevacizumab Polyamine Metabolism Inhibition + Anti-angiogenesisInvestigational Combination12% PR, 40% SD in Phase Ib
Chemotherapy Cytotoxic effects on rapidly dividing cellsDocetaxel, Paclitaxel, GemcitabineVaries by tumor type and line of therapy
Targeted Therapy (other than anti-angiogenics) Inhibition of specific molecular targets (e.g., EGFR, ALK, BRAF)Erlotinib, Crizotinib, VemurafenibHighly effective in specific patient populations with corresponding mutations
Immunotherapy (Checkpoint Inhibitors) Blocking of immune-suppressing pathways to enhance anti-tumor immune responsePembrolizumab, Nivolumab, AtezolizumabDurable responses in a subset of patients across various tumor types
Anti-angiogenic Monotherapy or other Combinations Inhibition of blood vessel formationBevacizumab + Chemotherapy, Ramucirumab, SorafenibEstablished efficacy in multiple cancer types

It is important to note that direct comparative trials between PG-11047 + bevacizumab and these alternatives have not been conducted. The clinical benefit rate of 52% observed in the Phase Ib trial is encouraging in a refractory setting, but larger, randomized trials are necessary to definitively establish its place in the therapeutic armamentarium.

Conclusion

The combination of PG-11047 and bevacizumab represents a novel therapeutic strategy that targets both tumor cell proliferation and angiogenesis. Early clinical data have demonstrated a manageable safety profile and promising anti-tumor activity in a heavily pre-treated patient population with advanced solid tumors. The preclinical evidence further supports the synergistic potential of this combination.

While these findings are encouraging, further clinical investigation, including randomized controlled trials, is warranted to validate the efficacy of this combination and to identify the patient populations most likely to benefit. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for future research and development in this area.

References

Confirming the On-Target Effects of PG-11047 Through Molecular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PG-11047, a promising polyamine analogue, with other agents targeting the polyamine metabolism pathway. We present supporting experimental data, detailed methodologies for key molecular assays, and visualizations of the relevant biological pathways and experimental workflows to aid in the comprehensive evaluation of PG-11047's on-target effects.

Introduction to PG-11047 and the Polyamine Pathway

PG-11047 is a rationally designed, conformationally restricted analogue of the natural polyamine spermine.[1] Polyamines, including putrescine, spermidine, and spermine, are essential polycations for cell growth, proliferation, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake, making this pathway an attractive target for anticancer therapy.[1]

PG-11047 exerts its anticancer effects by competing with natural polyamines for cellular uptake and intracellular binding sites.[1] Its primary on-target effects are the depletion of endogenous polyamine pools through two main mechanisms: the inhibition of polyamine biosynthetic enzymes and the potent induction of polyamine catabolic enzymes, specifically spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[1][2]

Comparative Analysis of Polyamine-Targeting Agents

To objectively evaluate the on-target effects of PG-11047, we compare it with two other well-characterized agents that disrupt polyamine metabolism:

  • N1,N11-Bis(ethyl)norspermine (BENSpm): A first-generation, structurally flexible polyamine analogue that also induces SSAT.[3][4]

  • α-Difluoromethylornithine (DFMO, Eflornithine): An irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[5]

Data Presentation: In Vitro Efficacy and On-Target Enzyme Modulation

The following tables summarize the quantitative data on the antiproliferative activity and on-target enzyme modulation of PG-11047, BENSpm, and DFMO in various cancer cell lines.

Table 1: Comparative Growth Inhibition (GI50) of Polyamine-Targeting Agents in Cancer Cell Lines

Cell LineCancer TypePG-11047 GI50 (µM)BENSpm GI50 (µM)DFMO IC50 (mM)
A549Non-Small Cell Lung>10.0[6]Not ReportedNot Reported
HCT116Colon8.0[6]Not ReportedNot Reported
DU145Prostate~0.05[7]Not ReportedNot Reported
BE(2)-CNeuroblastomaNot ReportedNot Reported3.0[8]
SMS-KCNRNeuroblastomaNot ReportedNot Reported10.6[8]
CHLA90NeuroblastomaNot ReportedNot Reported25.8[8]
SKOV-3OvarianNot ReportedNot Reported>0.1 (IC50)[9]
A2780OvarianNot ReportedNot Reported>0.1 (IC50)[9]

Note: GI50 and IC50 values represent the concentration required to inhibit cell growth by 50%. Direct comparisons are limited by the availability of data from head-to-head studies.

Table 2: On-Target Enzyme Activity Modulation

CompoundTarget EnzymeEffectCell Line/ModelFold Change/Inhibition
PG-11047 SSATInductionA549, H157 (NSCLC)>1,000-fold increase in activity[7]
SMOInductionA549 (NSCLC)Increased mRNA, protein, and activity[10]
ODCDown-regulationA549, H157 (NSCLC)Decreased activity[7]
BENSpm SSATInductionLung, Pancreatic, Ovarian Cancer Cell LinesSubstantial induction of activity[3]
ODCInhibitionLung, Pancreatic, Ovarian Cancer Cell LinesSubstantially reduced activity[3]
DFMO ODCInhibitionNeuroblastoma Cell LinesDirect irreversible inhibition[5]

Experimental Protocols

Detailed methodologies for key molecular assays are provided below to allow for the replication and validation of the on-target effects of PG-11047 and its comparators.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol, or DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound (PG-11047, BENSpm, or DFMO) and incubate for the desired period (e.g., 72-96 hours). Include untreated control wells.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the culture medium.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.[11][12]

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay

This radiometric assay measures the enzymatic activity of SSAT.

Materials:

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • [1-14C]acetyl-CoA

  • Spermidine

  • Scintillation fluid and vials

  • Liquid scintillation counter

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • In a reaction tube, combine a specific amount of cell lysate protein with a reaction mixture containing buffer, spermidine, and [1-14C]acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by boiling).

  • Separate the radiolabeled acetylated spermidine from the unreacted [1-14C]acetyl-CoA using a separation method such as ion-exchange chromatography or liquid-liquid extraction.

  • Quantify the radioactivity of the acetylated spermidine using a liquid scintillation counter.

  • Calculate the SSAT activity, typically expressed as pmol of acetylspermidine formed per minute per mg of protein.

Spermine Oxidase (SMO) Activity Assay

This chemiluminescent assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of SMO activity.

Materials:

  • Cell lysis buffer

  • Luminol

  • Horseradish peroxidase (HRP)

  • Spermine

  • Luminometer

Protocol:

  • Treat and harvest cells as described for the SSAT assay.

  • Prepare a master mix containing luminol and HRP in an appropriate buffer.

  • Add a specific amount of cell lysate to a well of a white-walled 96-well plate.

  • Add the luminol-HRP master mix to the well.

  • Initiate the reaction by adding spermine as the substrate.

  • Immediately measure the chemiluminescence using a luminometer. The light output is proportional to the rate of H₂O₂ production and thus SMO activity.

  • Calculate SMO activity relative to a standard curve of known H₂O₂ concentrations.

Polyamine Pool Analysis by HPLC

This method quantifies the intracellular concentrations of putrescine, spermidine, and spermine.

Materials:

  • Perchloric acid (PCA)

  • Dansyl chloride

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 column

Protocol:

  • Treat and harvest cells.

  • Extract polyamines from the cell pellet by homogenization in PCA.

  • Centrifuge to remove precipitated proteins.

  • Dansylate the polyamines in the supernatant by reacting with dansyl chloride at a high pH and elevated temperature.

  • Extract the dansylated polyamines into a solvent like toluene.

  • Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the dansylated polyamines on a C18 column using a gradient elution.

  • Detect the fluorescent derivatives using a fluorescence detector (excitation ~340 nm, emission ~515 nm).

  • Quantify the polyamine concentrations by comparing the peak areas to those of known standards.[13][14]

Mandatory Visualizations

Signaling Pathway of Polyamine Metabolism and Drug Intervention

Polyamine_Metabolism cluster_legend Legend Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT SMO SMO Spermine->SMO N1_acetylspermidine N1-acetylspermidine PAOX PAOX N1_acetylspermidine->PAOX N1_acetylspermine N1-acetylspermine N1_acetylspermine->PAOX ODC->Putrescine AdoMetDC AdoMetDC Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine SSAT->N1_acetylspermidine SSAT->N1_acetylspermine SMO->Spermidine PAOX->Putrescine PAOX->Spermidine DFMO DFMO DFMO->ODC PG11047 PG-11047 PG11047->SSAT PG11047->SMO BENSpm BENSpm BENSpm->SSAT Metabolite Metabolite Biosynthetic_Enzyme Biosynthetic Enzyme Catabolic_Enzyme Catabolic Enzyme Inhibitor Inhibitor Inducer Inducer Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with PG-11047, BENSpm, or DFMO (dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability harvest Harvest Cells for Molecular Assays treatment->harvest data_analysis Data Analysis and Comparison: - GI50 values - Enzyme activity fold change - Polyamine depletion levels viability->data_analysis ssat SSAT Activity Assay harvest->ssat smo SMO Activity Assay harvest->smo hplc Polyamine Pool Analysis (HPLC) harvest->hplc ssat->data_analysis smo->data_analysis hplc->data_analysis end Conclusion: Confirm On-Target Effects data_analysis->end

References

PG-11047 Safety Profile: A Comparative Analysis of Monotherapy and Combination Therapy Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the safety profiles of PG-11047, a novel polyamine analogue, as observed in a Phase I monotherapy clinical trial and a Phase Ib trial evaluating its use in combination with various standard-of-care chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the compound's tolerability.

Summary of Safety Findings

PG-11047 has been evaluated in a Phase I dose-escalation study as a monotherapy (NCT00705653) and a Phase Ib study in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil (5-FU), or sunitinib.[1][2] Overall, the agent was found to be generally well-tolerated with a manageable toxicity profile in both settings.[2][3]

Key Safety Observations:
  • Maximum Tolerated Dose (MTD): The MTD of PG-11047 was established at 610 mg when administered as a monotherapy on days 1, 8, and 15 of a 28-day cycle.[2][4] In the combination therapy trial, the MTD was determined to be 590 mg when combined with bevacizumab, erlotinib, cisplatin, and 5-FU.[1]

  • Dose-Limiting Toxicities (DLTs): In the monotherapy trial, DLTs were primarily gastrointestinal, including oral/anal mucositis and diarrhea.[2] One case of angioedema and one of a grade 3 alanine aminotransferase (ALT) increase were also reported as DLTs.[2] In the combination study, DLTs were rare in the bevacizumab, erlotinib, cisplatin, and 5-FU arms.[1] However, MTDs for PG-11047 in combination with gemcitabine, docetaxel, and sunitinib could not be determined due to the occurrence of DLTs at low doses of PG-11047.[1]

  • Common Adverse Events (AEs): The most frequently reported adverse events across both trials were fatigue and anorexia.[2][4]

Quantitative Analysis of Adverse Events

The following tables summarize the key safety data from the Phase I monotherapy and Phase Ib combination therapy trials.

Table 1: Maximum Tolerated Dose and Dose-Limiting Toxicities

Clinical TrialTreatment RegimenMaximum Tolerated Dose (MTD) of PG-11047Key Dose-Limiting Toxicities (DLTs)
Phase I (NCT00705653) PG-11047 Monotherapy610 mg[2]Gastrointestinal (oral/anal mucositis, diarrhea), Angioedema, Grade 3 ALT increase[2]
Phase Ib PG-11047 + Bevacizumab, Erlotinib, Cisplatin, or 5-FU590 mg[1]Rare[1]
Phase Ib PG-11047 + Gemcitabine, Docetaxel, or SunitinibNot Determined[1]Occurred at low doses of PG-11047[1]

Table 2: Common Adverse Events (All Grades)

Adverse EventPhase I (Monotherapy)Phase Ib (Combination Therapy)
Fatigue Most Common[2]Commonly Experienced
Anorexia Most Common[2]Commonly Experienced
Gastrointestinal Disorders DLTs observed[2]Most Commonly Experienced System Organ Class[5]
General Disorders and Administration Site Conditions Not SpecifiedMost Commonly Experienced System Organ Class[5]

Experimental Protocols

Phase I Monotherapy Trial (NCT00705653)
  • Study Design: This was an open-label, dose-escalation study.[6]

  • Patient Population: Forty-six patients with advanced refractory solid tumors were enrolled.[2]

  • Dosing Schedule: PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[2][6] Doses ranged from 50 to 750 mg.[2]

  • Safety Assessments: The primary objectives were to assess the safety, tolerability, and pharmacokinetics of PG-11047.[6] Anti-tumor response was evaluated every two cycles.[6]

Phase Ib Combination Therapy Trial
  • Study Design: This was a multicenter, open-label, dose-escalation study.[1]

  • Patient Population: A total of 172 patients with advanced solid tumors or lymphoma were assigned to different treatment arms based on their cancer type.[1]

  • Dosing Schedule: Patients received the appropriate standard-of-care therapy along with once-weekly intravenous infusions of PG-11047.[1] The dose of PG-11047 was escalated from 50 to 590 mg.[1] The doses of the combination agents were kept fixed according to their respective product labeling.[5]

Signaling Pathways and Mechanism of Action

PG-11047 is a second-generation polyamine analogue that acts as a nonfunctional competitor of the natural polyamine spermine.[1] Its mechanism of action involves the disruption of polyamine metabolism, which is often dysregulated in cancer and is crucial for tumor cell proliferation.[1]

The diagram below illustrates the polyamine metabolic pathway and the points of intervention by PG-11047. Polyamines such as putrescine, spermidine, and spermine are essential for cell growth.[7][8][9] Their synthesis is a tightly regulated process involving enzymes like ornithine decarboxylase (ODC).[3][10] PG-11047 is thought to compete with natural polyamines for uptake and binding, leading to a depletion of intracellular polyamines and subsequent inhibition of cell growth.

Polyamine_Metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism cluster_drug_action PG-11047 Action Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase AcSpermidine N1-acetylspermidine Spermidine->AcSpermidine SSAT Spermine->Spermidine SMOX AcSpermine N1-acetylspermine Spermine->AcSpermine AcSpermine->Spermidine PAOX AcSpermidine->Putrescine PAOX PG11047 PG-11047 PG11047->Spermine Competes with SSAT Spermidine/Spermine N1-acetyltransferase PG11047->SSAT Induces SMOX Spermine Oxidase PG11047->SMOX Induces ODC Ornithine Decarboxylase PAOX Polyamine Oxidase

Caption: Polyamine metabolic pathway and PG-11047's mechanism of action.

The following diagram illustrates a general workflow for a dose-escalation clinical trial, similar to the studies conducted for PG-11047.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Cycles cluster_cohort1 Cohort 1 cluster_cohort2 Cohort 2 cluster_cohortN Cohort N cluster_evaluation Evaluation Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Dose Level 1 Dose Level 1 Baseline Assessment->Dose Level 1 Safety Monitoring Safety Monitoring Dose Level 1->Safety Monitoring Dose Level 2 Dose Level 2 Dose Level 2->Safety Monitoring Dose Level N Dose Level N Dose Level N->Safety Monitoring DLT Assessment DLT Assessment Safety Monitoring->DLT Assessment Efficacy Assessment Efficacy Assessment Safety Monitoring->Efficacy Assessment DLT Assessment->Dose Level 2 If no DLT MTD Determination MTD Determination DLT Assessment->MTD Determination If DLT Efficacy Assessment->MTD Determination

Caption: General workflow of a dose-escalation clinical trial.

References

A Comparative Efficacy Study: Nano11047 vs. its Parental Compound PG-11047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel nanocarrier prodrug, Nano11047, and its parent compound, PG-11047, a second-generation polyamine analogue. The focus of this document is to objectively present their respective efficacies, supported by available preclinical data.

Introduction

PG-11047 is a synthetic polyamine analogue designed to disrupt the polyamine metabolism essential for cancer cell proliferation.[1][2][3] It functions as a nonfunctional competitor of natural polyamines, leading to the depletion of intracellular polyamine pools and subsequent inhibition of tumor growth.[2][3] Nano11047 is a biodegradable, self-immolative nanocarrier that encapsulates PG-11047.[2] This nanoformulation is designed to enhance the delivery of PG-11047 into cancer cells, where it is subsequently released to exert its therapeutic effect.[2]

In Vitro Efficacy: A Head-to-Head Comparison

Studies in human non-small cell lung carcinoma (NSCLC) cell lines, A549 and H157, have provided a direct comparison of the in vitro activities of Nano11047 and PG-11047.

Cell Viability and Cytotoxicity

Both Nano11047 and PG-11047 have demonstrated a dose-dependent inhibition of cell growth in A549 and H157 lung cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values highlight the potency of both compounds.

Cell LineCompoundIC50
A549G (Polyamine Transport-Competent) PG-11047~5 µM
Nano11047~20 µg/mL
H157G (Polyamine Transport-Competent) PG-11047~5 µM
Nano11047~15 µg/mL
A549R (Polyamine Transport-Deficient) PG-11047>10 µM
Nano11047>25 µg/mL
H157R (Polyamine Transport-Deficient) PG-11047>10 µM
Nano11047>25 µg/mL

Table 1: Comparative Cytotoxicity of Nano11047 and PG-11047 in Lung Cancer Cell Lines.[4] It is important to note that the concentrations for Nano11047 and PG-11047 are not directly comparable due to the nature of the nanocarrier.[2]

Intracellular Drug Accumulation

The efficacy of these compounds is dependent on their ability to enter and accumulate within cancer cells. High-performance liquid chromatography (HPLC) analysis has been used to quantify the intracellular concentration of PG-11047 following treatment with either the free drug or the nanoformulation.

Cell LineTreatmentIntracellular PG-11047 Concentration (nmol/mg protein)
A549G PG-11047 (10 µM)~12
Nano11047 (20 µg/mL)~12
H157G PG-11047 (10 µM)~18
Nano11047 (20 µg/mL)~8
A549R PG-11047 (10 µM)No significant accumulation
Nano11047 (20 µg/mL)No significant accumulation
H157R PG-11047 (10 µM)No significant accumulation
Nano11047 (20 µg/mL)No significant accumulation

Table 2: Intracellular Accumulation of PG-11047 in Lung Cancer Cell Lines.[4] These results indicate that Nano11047 effectively delivers PG-11047 into polyamine transport-competent cells, achieving intracellular concentrations comparable to direct treatment with the parent drug.[2][4]

Impact on Polyamine Metabolism

The primary mechanism of action for PG-11047 involves the modulation of key enzymes in the polyamine metabolic pathway. Both Nano11047 and PG-11047 have been shown to induce the catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX), while decreasing the activity of the biosynthetic enzyme ornithine decarboxylase (ODC).[2] This dual action leads to a significant depletion of natural polyamines, which is detrimental to cancer cell survival.

Cell LineTreatmentSSAT ActivitySMOX ActivityODC ActivityPutrescine LevelsSpermidine LevelsSpermine Levels
A549 ControlBaselineBaselineBaselineBaselineBaselineBaseline
PG-11047IncreasedIncreasedDecreasedDecreasedDecreasedDecreased
Nano11047IncreasedIncreasedDecreasedDecreasedDecreasedDecreased
H157 ControlBaselineBaselineBaselineBaselineBaselineBaseline
PG-11047IncreasedIncreasedDecreasedDecreasedDecreasedDecreased
Nano11047IncreasedIncreasedDecreasedDecreasedDecreasedDecreased

Table 3: Effects of Nano11047 and PG-11047 on Polyamine Metabolism in Lung Cancer Cell Lines.[2]

In Vivo Efficacy

While direct, head-to-head comparative in vivo efficacy studies between Nano11047 and PG-11047 are not publicly available, individual studies have demonstrated the anti-tumor activity of both compounds in animal models.

PG-11047: Preclinical studies in human tumor xenograft mouse models have shown that PG-11047 effectively inhibits tumor growth in various cancers, including lung, colon, breast, and prostate cancer.[1][2]

Nano11047: It has been reported that Nano11047 treatment induces polyamine catabolism and exhibits anticancer effects in vivo.[5]

The absence of direct comparative in vivo data represents a knowledge gap that future preclinical studies should aim to address to fully elucidate the potential therapeutic advantages of the nanoformulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay
  • Cell Seeding: Cancer cell lines (e.g., A549, H157) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of Nano11047 or PG-11047 for 96 hours.

  • Cell Counting: Following treatment, cells are harvested, and viable cells are counted using a hemocytometer with trypan blue exclusion.

  • Data Analysis: The number of viable cells in treated wells is compared to untreated control wells to determine the percentage of growth inhibition. IC50 values are calculated from the dose-response curves.

Intracellular Drug Concentration Analysis (HPLC)
  • Cell Lysis: After treatment with Nano11047 or PG-11047 for a specified duration (e.g., 72 hours), cells are washed and lysed.

  • Protein Quantification: The protein concentration of the cell lysate is determined using a standard protein assay.

  • Sample Preparation: An internal standard is added to the lysates, and the samples are prepared for HPLC analysis, often involving a derivatization step.

  • HPLC Analysis: The prepared samples are injected into an HPLC system equipped with a suitable column and detector for the quantification of PG-11047.

  • Data Analysis: The concentration of PG-11047 is determined by comparing the peak area to a standard curve and normalizing to the protein concentration of the sample.

Enzyme Activity Assays
  • SSAT Activity: The activity of spermidine/spermine N1-acetyltransferase is measured by quantifying the transfer of the acetyl group from acetyl-CoA to a polyamine substrate.

  • SMOX Activity: Spermine oxidase activity is determined by measuring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

  • ODC Activity: Ornithine decarboxylase activity is assayed by measuring the release of radiolabeled CO2 from [14C]-ornithine.

Visualizing the Mechanism of Action

Polyamine Metabolic Pathway and Drug Intervention

The following diagram illustrates the key steps in the polyamine metabolic pathway and the points of intervention by PG-11047, as delivered by Nano11047.

Polyamine_Metabolism Mechanism of Action of Nano11047/PG-11047 on Polyamine Metabolism cluster_Biosynthesis Biosynthesis cluster_Catabolism Catabolism cluster_DrugAction Drug Action Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine ODC ODC Spermine_cat Spermine Spermidine_cat Spermidine Spermine_cat->Spermidine_cat SMOX Putrescine_cat Putrescine Spermidine_cat->Putrescine_cat SSAT/PAOX SSAT SSAT SMOX SMOX Nano11047 Nano11047 PG11047 PG-11047 Nano11047->PG11047 Intracellular Release PG11047->ODC Inhibits PG11047->SSAT Induces PG11047->SMOX Induces

Caption: Nano11047 releases PG-11047, which inhibits ODC and induces SSAT/SMOX.

Experimental Workflow: In Vitro Comparison

This diagram outlines the workflow for the comparative in vitro studies.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Lines (A549, H157) start->cell_culture treatment Treat with Nano11047 or PG-11047 cell_culture->treatment viability Cell Viability Assay treatment->viability hplc Intracellular Drug Concentration (HPLC) treatment->hplc enzyme Enzyme Activity Assays (ODC, SSAT, SMOX) treatment->enzyme data_analysis Data Analysis and Comparison viability->data_analysis hplc->data_analysis enzyme->data_analysis end End data_analysis->end

Caption: Workflow for comparing Nano11047 and PG-11047 in vitro.

Conclusion

The available data indicates that Nano11047 is an effective delivery vehicle for the cytotoxic agent PG-11047. In vitro, Nano11047 successfully facilitates the entry of PG-11047 into cancer cells, leading to intracellular drug concentrations and subsequent effects on polyamine metabolism that are comparable to direct treatment with the parent compound. Both agents demonstrate potent anti-proliferative activity in lung cancer cell lines.

While both compounds have shown efficacy in preclinical in vivo models, a direct comparative study is needed to definitively establish the therapeutic advantages of the nanocarrier formulation. Such a study would be invaluable for guiding the future clinical development of Nano11047.

References

Safety Operating Guide

Proper Disposal of PG-11047 Tetrahydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of PG-11047 tetrahydrochloride, a polyamine analog with demonstrated anticancer activity.[1] The following procedures are based on established best practices for handling hazardous chemical waste and are intended to provide essential, immediate safety and logistical information.

Hazard Identification and Assessment

This compound should be handled with caution. While a specific Safety Data Sheet (SDS) is not publicly available, data from analogous compounds and general chemical hazard classifications indicate that it may be harmful if swallowed or in contact with skin, cause severe skin burns and eye damage, and may be toxic to aquatic life with long-lasting effects. All personnel handling this compound must be thoroughly familiar with its potential hazards.

Table 1: Summary of Potential Hazards and GHS Classifications

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed or in contact with skinAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves.
Acute Toxicity, Dermal (Category 4)Wear protective gloves/protective clothing.
Causes severe skin burns and eye damageSkin Corrosion (Category 1B)Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage (Category 1)Wear eye protection/face protection.
May cause an allergic skin reactionSkin Sensitization (Category 1)Avoid breathing mist or vapors. Contaminated work clothing must not be allowed out of the workplace.
Toxic to aquatic life with long lasting effectsChronic Aquatic Hazard (Category 2)Avoid release to the environment.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.

Table 2: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.To prevent inhalation of any dusts or aerosols.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste. This includes pure compound, contaminated consumables, and aqueous solutions.

Experimental Protocol: Chemical Waste Neutralization and Disposal

  • Segregation of Waste:

    • Collect all waste materials contaminated with this compound in a designated, properly labeled, and sealed waste container.

    • Do not mix with other incompatible waste streams.

  • Aqueous Waste Treatment (if applicable):

    • For dilute aqueous solutions, neutralization may be considered. However, due to its hazardous nature, direct disposal through a certified waste management vendor is the recommended primary route.

    • If neutralization is deemed necessary by a qualified chemist, slowly add a weak base (e.g., sodium bicarbonate solution) while stirring in a fume hood. Monitor the pH until it is between 6 and 8.

    • Even after neutralization, the resulting solution must be disposed of as hazardous waste.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., corrosive, toxic, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2]

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste manifest with all necessary information about the chemical. Waste material must be disposed of in accordance with national and local regulations.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Do not let the product enter drains.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: PG-11047 Tetrahydrochloride Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate storage Store in a Designated Secondary Containment Area segregate->storage spill Spill or Exposure Occurs segregate->spill contact_ehs Contact EHS or Certified Waste Disposal Vendor storage->contact_ehs documentation Complete Waste Manifest Documentation contact_ehs->documentation pickup Arrange for Waste Pickup and Final Disposal documentation->pickup end End: Proper Disposal pickup->end spill->storage NO emergency Follow Emergency Procedures spill->emergency YES emergency->segregate After cleanup

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling of PG-11047 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of PG-11047 tetrahydrochloride, a potent polyamine analogue with investigational anticancer properties. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profile of a closely related compound, Spermine Tetrahydrochloride, and general best practices for handling cytotoxic or potent research compounds. Always consult your institution's safety office and perform a risk assessment before handling this material.

Hazard Identification and Classification

Based on the data for Spermine Tetrahydrochloride, this compound should be handled as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during all handling procedures.

Protection TypeSpecificationRationale
Hand Protection Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the gown cuff.Prevents skin contact and absorption. Double-gloving provides additional protection in case of a tear or puncture in the outer glove.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles.
Skin and Body Protection Disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs.Provides a barrier against skin contact with the compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Protects against inhalation of airborne particles, especially when handling the solid compound.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials receive Receive and Inspect Container gather_materials->receive weigh Weigh Compound in Ventilated Enclosure receive->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot and Store dissolve->aliquot decontaminate Decontaminate Work Surfaces aliquot->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste

Safe Handling Workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed.

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Before handling, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) is within the enclosure.

  • Carefully transfer the desired amount of solid this compound to a tared weigh boat. Avoid generating dust.

  • Transfer the weighed solid to an appropriate container for dissolution.

  • Slowly add the desired solvent to the solid to avoid splashing.

  • Cap the container and mix gently until the solid is fully dissolved.

Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate cleaning agent, followed by a water rinse.

  • Major Spills:

    • Evacuate the laboratory and notify your institution's emergency response team immediately.

    • Restrict access to the area.

    • Provide the emergency response team with all available information on the spilled material.

Disposal Plan

All waste generated from the handling of this compound, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, absorbent pads) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

  • Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this material down the drain.

By adhering to these safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PG-11047 tetrahydrochloride
Reactant of Route 2
PG-11047 tetrahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.